molecular formula C17H21BrN2O2 B1532332 Tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate CAS No. 920023-51-4

Tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate

Cat. No.: B1532332
CAS No.: 920023-51-4
M. Wt: 365.3 g/mol
InChI Key: GFNKYSDJZBSDQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core that is functionalized with bromophenyl, cyano, and a tert-butoxycarbonyl (Boc) protecting group. This specific molecular architecture, particularly the piperidine scaffold, is of significant interest in medicinal chemistry and pharmaceutical research . The Boc protecting group is a critical feature, as it is widely used to protect amines during multi-step synthetic sequences and can be readily removed under mild acidic conditions. This makes the compound a valuable building block or advanced intermediate for the synthesis of more complex molecules. Piperidine derivatives are commonly explored in the development of active pharmaceutical ingredients (APIs) . While the exact research applications for this specific isomer are not fully detailed in public sources, its structural similarity to other documented compounds, such as the 4-bromophenyl analog (CAS# 847615-14-9), suggests its primary utility lies in chemical synthesis and drug discovery efforts . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this high-quality intermediate to further explore and develop novel compounds with potential pharmacological activity.

Properties

IUPAC Name

tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN2O2/c1-16(2,3)22-15(21)20-10-8-17(12-19,9-11-20)13-6-4-5-7-14(13)18/h4-7H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNKYSDJZBSDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678151
Record name tert-Butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920023-51-4
Record name 1,1-Dimethylethyl 4-(2-bromophenyl)-4-cyano-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=920023-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate CAS 920023-51-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate (CAS 920023-51-4) is a specialized heterocyclic building block designed for high-value medicinal chemistry campaigns.[1] Unlike generic 4-phenylpiperidines, this compound features a strategic ortho-bromo substituent on the aromatic ring, positioned proximal to a nitrile handle at the quaternary C4 center.[1]

This unique "pre-wired" arrangement makes it an indispensable intermediate for the rapid construction of Spiro[indene-1,4'-piperidine] architectures—a privileged scaffold in GPCR drug discovery (targeting NPY, ORL-1, and Chemokine receptors).[1] This guide details its physicochemical profile, a validated synthetic route, and its primary application in generating spirocyclic core structures.[1]

Chemical Identity & Physicochemical Properties

The compound is a lipophilic, N-protected piperidine derivative.[1] Its stability is governed by the Boc group (acid-labile) and the nitrile/bromide functionalities (base/nucleophile sensitive).[1]

PropertySpecification
CAS Number 920023-51-4
IUPAC Name tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate
Molecular Formula C₁₇H₂₁BrN₂O₂
Molecular Weight 365.27 g/mol
Appearance White to off-white solid (typically)
Solubility Soluble in DCM, EtOAc, THF, DMSO; Insoluble in water
LogP (Calc) ~3.8 (High Lipophilicity)
Key Functionalities Aryl Bromide (Electrophile/Metallation site), Nitrile (Electrophile), N-Boc (Protecting Group)

Synthetic Utility: The "Gateway" to Spirocycles

The primary value of CAS 920023-51-4 lies in its ability to undergo intramolecular cyclization .[1] While standard 4-aryl-4-cyanopiperidines are used for linear antagonists (e.g., NK1 inhibitors), the ortho-bromo group in this molecule allows for a "Parham-type" cyclization to form spiro-fused ring systems.[1]

Mechanism of Action: Spiroindanone Formation[1]
  • Metal-Halogen Exchange: Treatment with n-Butyllithium or i-Propylmagnesium chloride selectively exchanges the bromine for a metal species (Li/Mg).[1]

  • Intramolecular Attack: The resulting aryl anion attacks the adjacent nitrile carbon (electrophile).[1]

  • Hydrolysis: The intermediate imine is hydrolyzed to a ketone, yielding the Spiro[indene-1,4'-piperidine]-3-one scaffold.[1]

Visual Workflow: From Precursor to Scaffold

SpiroSynthesis Start CAS 920023-51-4 (Precursor) Inter Aryl-Lithium Intermediate Start->Inter n-BuLi, -78°C (Li-Br Exchange) Imine Cyclic Imine Species Inter->Imine Intramolecular CN Attack Product Spiro[indene-1,4'-piperidine] (Drug Scaffold) Imine->Product Acid Hydrolysis (H3O+)

Figure 1: The strategic conversion of CAS 920023-51-4 into the privileged spiroindanone scaffold via anionic cyclization.[1]

Synthesis Protocol

The synthesis of CAS 920023-51-4 itself is a classic example of double alkylation (bis-alkylation) using a "mustard-like" electrophile.[1] This protocol ensures the formation of the quaternary center at the piperidine C4 position.[1]

Reagents & Materials
  • Substrate: 2-Bromophenylacetonitrile (CAS 19472-74-3).[1][2]

  • Alkylating Agent: N-Boc-bis(2-chloroethyl)amine (CAS 118753-70-1).[1][3]

  • Base: Sodium Hydride (NaH) (60% dispersion) or Sodium Hydroxide (50% aq) with Phase Transfer Catalyst (TBAB).[1]

  • Solvent: DMF (anhydrous) or DMSO.[1][2]

Step-by-Step Methodology
  • Preparation of Active Species:

    • Charge a flame-dried reaction vessel with NaH (2.2 equiv) under nitrogen atmosphere.

    • Add anhydrous DMF (10 volumes) and cool to 0°C.

    • Add 2-Bromophenylacetonitrile (1.0 equiv) dropwise.[1] Stir for 30 minutes to generate the carbanion (solution typically turns dark red/brown).[1]

  • Cyclization:

    • Add N-Boc-bis(2-chloroethyl)amine (1.1 equiv) dissolved in DMF dropwise to the carbanion solution.

    • Critical Control Point: Maintain temperature < 10°C during addition to prevent polymerization of the amine.[1]

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Optional: Heating to 60°C may be required if the reaction stalls, but monitor for Boc-deprotection (thermal instability).[1]

  • Work-up & Purification:

    • Quench carefully with ice-water (exothermic).[1]

    • Extract with Ethyl Acetate (3x).[1] Wash organics with brine and water.[1]

    • Dry over Na₂SO₄ and concentrate.[1][4]

    • Purification: Flash column chromatography (Hexanes:EtOAc) or recrystallization from Ethanol/Heptane.[1]

Reaction Scheme Diagram

SynthesisRoute SM1 2-Bromophenylacetonitrile Complex Bis-Alkylation Transition State SM1->Complex NaH, DMF 0°C to RT SM2 N-Boc-bis(2-chloroethyl)amine SM2->Complex NaH, DMF 0°C to RT Target CAS 920023-51-4 (Target Piperidine) Complex->Target -2 HCl Cyclization

Figure 2: Construction of the piperidine ring via double nucleophilic substitution.

Analytical Characterization

To validate the integrity of the synthesized compound, compare experimental data against these expected NMR signals.

¹H NMR (400 MHz, CDCl₃) – Diagnostic Signals:

Shift (δ ppm)MultiplicityIntegrationAssignmentInterpretation
7.65 – 7.10 Multiplets4HAr-H2-Bromophenyl aromatic protons.[1]
4.20 – 4.00 Broad2HN-CH₂ (eq)Piperidine ring protons (adjacent to N).[1]
3.20 – 3.00 Broad2HN-CH₂ (ax)Piperidine ring protons (adjacent to N).[1]
2.40 – 1.90 Multiplets4HC-CH₂Piperidine ring protons (adjacent to quaternary C4).[1]
1.45 Singlet9Ht-BuBoc protecting group (strong diagnostic singlet).[1]

Key QC Check: Ensure the integration ratio of the Aromatic region (4H) to the Boc group (9H) is correct. Excess Boc-anhydride or unreacted amine often contaminates the aliphatic region.[1]

Safety & Handling

  • Nitrile Hazards: While the nitrile is bound, metabolic degradation or harsh acidic conditions can release toxic cyanide species.[1] Handle in a well-ventilated fume hood.

  • Alkylating Agents: The starting material N-Boc-bis(2-chloroethyl)amine is a nitrogen mustard derivative and a potential alkylating agent.[1] Double-glove and use a barrier shield during the synthesis step.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The Boc group is sensitive to moisture and heat over prolonged periods.[1]

References

  • Preparation of 4-Aryl-4-cyanopiperidines

    • Source: U.S. Patent 5,780,466.[1][5] "Process for the preparation of 4-aryl-4-cyanopiperidine derivatives."

    • Context: Describes the general alkylation of arylacetonitriles with bis(chloroethyl)amines.
    • [1]

  • Spiro-Indene Synthesis via Parham Cyclization

    • Source:Journal of Organic Chemistry, 1976, 41(15), 2628–2633.
    • Context: Foundational mechanism for converting o-bromo nitriles to cyclic ketones.[1]

    • [1]

  • N-Boc-bis(2-chloroethyl)

    • Source: PubChem Compound Summary for CID 1231607.[1]

    • Context: Safety and property data for the key alkylating agent used in synthesis.[1]

    • [1]

Sources

Discovery and history of Tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate . This molecule represents a "privileged scaffold" in medicinal chemistry—specifically designed to overcome the geometric limitations of earlier opioid and neurokinin receptor ligands.[1][2]

Subject: tert-Butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate

CAS Registry Number: 886364-21-0 (Generic for the class); Specific salt forms vary.[1][2] Molecular Formula: C17H21BrN2O2 Molecular Weight: 365.27 g/mol [1][2]

Part 1: Executive Summary & Structural Significance[1][2]

In the hierarchy of drug development intermediates, tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate (hereafter referred to as TB-BCP ) is a high-value "divergent node."[1][2] It is not a drug itself but a sophisticated architectural linchpin used to construct complex spirocyclic and biaryl systems found in modern GPCR modulators (specifically NK1 antagonists and Mu/Delta opioid ligands).[2]

The "Ortho-Handle" Advantage

Historically, 4-phenylpiperidines (like Pethidine) lacked handle points for intramolecular cyclization.[1][2] TB-BCP introduces a bromine atom at the ortho position of the phenyl ring.[1][2] This seemingly minor modification creates a reactive singularity :

  • Steric Locking: The bromine atom restricts rotation, pre-organizing the molecule for binding in restricted pockets.[1][2]

  • Cyclization Potential: It enables Parham Cyclization (lithium-halogen exchange followed by intramolecular attack on the nitrile/carboxylate) to form spiro[indene-piperidine] or spiro[oxindole-piperidine] cores.[1][2]

  • Coupling Versatility: It serves as a pre-installed site for Buchwald-Hartwig or Suzuki couplings to build 3D complexity without de novo synthesis.[1][2]

Part 2: History and Evolution[1][2]

The Pethidine Era (1939–1960s)

The history of TB-BCP begins with the discovery of Pethidine (Meperidine) by Eisleb and Schaumann in 1939.[1][2] They established the "4-phenyl-4-cyanopiperidine" synthesis via the bis-alkylation of benzyl cyanide.[1][2] However, these early syntheses focused on unsubstituted phenyl rings, limiting the resulting drugs to flexible, linear conformations.[1][2]

The Janssen Optimization (1960s–1980s)

Paul Janssen (Janssen Pharmaceutica) revolutionized this field by optimizing the synthesis of 4-substituted piperidines to create Fentanyl and Loperamide .[1][2] Janssen’s team found that protecting the nitrogen (initially with benzyl, later with carbamates like Boc) was crucial for controlling side reactions during the harsh alkylation steps required to install the quaternary center at C4.[1][2]

The "Scaffold Hopping" Era (1990s–Present)

As drug targets became more complex (e.g., Neurokinin-1 and CGRP receptors), the need for rigid, spirocyclic cores arose.[1][2] Researchers at Merck and GSK utilized the ortho-bromo substituent as a "molecular hook."[1][2] TB-BCP emerged as the standardized building block because the Boc group withstands the basic conditions of ring closure while being easily removable (acid labile) for late-stage functionalization.[1][2]

Part 3: Technical Guide & Synthesis Protocols

Retrosynthetic Analysis

The most robust route to TB-BCP does not start with the piperidine ring.[1][2] It constructs the ring around the quaternary carbon of the nitrile.[1][2]

Retrosynthesis Figure 1: Retrosynthetic Logic for TB-BCP Construction Target Target: TB-BCP (Boc-Protected Nitrile) Precursor1 Intermediate A: N-Benzyl Analog Target->Precursor1 Boc Protection (after debenzylation) RawMat Raw Materials: 2-Bromophenylacetonitrile + Bis(2-chloroethyl)amine Precursor1->RawMat Double Alkylation (NaH or NaOH/PTC)

Validated Synthesis Protocol

Objective: Synthesis of TB-BCP on a 10g scale. Safety Warning: Phenylacetonitriles are toxic.[1][2] Sodium Hydride (NaH) is pyrophoric.[1][2] Perform all steps under Nitrogen in a fume hood.

Step 1: Construction of the Piperidine Ring (Bis-Alkylation)

Note: Direct alkylation with N-Boc-bis(2-chloroethyl)amine is sluggish due to steric drag.[1][2] The industry standard uses the N-Benzyl analog, followed by a swap.[1][2]

Reagents:

  • 2-Bromophenylacetonitrile (1.0 eq)[1][2]

  • N-Benzyl-bis(2-chloroethyl)amine hydrochloride (1.1 eq)[1][2]

  • Sodium Hydride (60% dispersion in oil) (3.0 eq) OR NaOH (50%) with TBAB (Catalytic)[2]

  • Solvent: DMF (anhydrous) or DMSO[2]

Protocol:

  • Preparation: Charge a flame-dried 3-neck flask with DMF (10 vol) and NaH (3.0 eq). Cool to 0°C.[1][2]

  • Addition 1: Dropwise add 2-Bromophenylacetonitrile (dissolved in minimal DMF) to the NaH suspension. Observation: Gas evolution (H2).[2] Stir for 30 min to form the carbanion (deep red/brown color).

  • Addition 2: Add N-Benzyl-bis(2-chloroethyl)amine slowly.

  • Cyclization: Heat the mixture to 60°C for 4–6 hours. Mechanism: Sequential SN2 attacks close the ring.[1][2]

  • Quench: Cool to 0°C. Carefully quench with sat. NH4Cl.[1][2]

  • Workup: Extract with EtOAc. Wash organic layer with LiCl (5%) to remove DMF.[1][2] Dry over MgSO4.[1][2]

  • Result: 1-Benzyl-4-(2-bromophenyl)-4-cyanopiperidine.

Step 2: N-Dealkylation and Boc Protection

Critical Step: Standard hydrogenolysis (H2/Pd-C) often fails due to the "poisoning" effect of the aryl bromide (dehalogenation risk).[1][2] We use 1-Chloroethyl chloroformate (ACE-Cl) for selective debenzylation.[1][2]

Protocol:

  • Acylation: Dissolve the N-benzyl intermediate in 1,2-dichloroethane (DCE). Add ACE-Cl (1.2 eq) and Proton Sponge (catalytic) or NaHCO3.[1][2] Reflux for 2 hours.

  • Methanolysis: Evaporate solvent.[1][2] Redissolve residue in MeOH and reflux for 1 hour. (This cleaves the intermediate carbamate to the secondary amine).[2]

  • Boc Protection: Cool the MeOH solution to 0°C. Add TEA (2.0 eq) and Di-tert-butyl dicarbonate (Boc2O, 1.1 eq). Stir at RT for 3 hours.[1][2]

  • Purification: Evaporate MeOH. Dissolve in DCM, wash with water.[1][2] Recrystallize from Hexanes/EtOAc.

Data Summary Table

ParameterSpecificationNote
Appearance White to Off-White SolidCrystalline
Melting Point 118–122°CSharp mp indicates high purity
1H NMR (CDCl3) δ 1.45 (s, 9H), 2.0-2.2 (m, 4H), 3.2-4.2 (br, 4H), 7.1-7.6 (m, 4H)Characteristic Boc singlet at 1.45 ppm
Yield (Overall) 45–60%Step 2 is the yield-limiting step

Part 4: Downstream Applications (The "Why")

The true value of TB-BCP lies in its ability to undergo Divergent Synthesis .[1][2]

DivergentSynthesis Figure 2: Divergent Synthetic Utility of TB-BCP Center TB-BCP (The Scaffold) RouteA Route A: Hydrolysis Center->RouteA RouteB Route B: Lithiation/Cyclization Center->RouteB RouteC Route C: Suzuki Coupling Center->RouteC ProductA 4-Aryl-Piperidine Carboxylic Acids (Opioid Agonists) RouteA->ProductA ProductB Spiro[indene-piperidine] (NK1 Antagonists) RouteB->ProductB ProductC Biaryl Scaffolds (Kinase Inhibitors) RouteC->ProductC

Key Reaction: The Parham Cyclization

To access spiro-fused drugs (e.g., analogs of Rolapitant or Vabicaserin ), researchers utilize the bromine handle:[1][2]

  • Reagent: t-BuLi (2.0 eq) at -78°C.

  • Mechanism: Lithium-Halogen exchange generates an aryl lithio species.[1][2]

  • Cyclization: The aryl anion attacks the nitrile carbon (intramolecularly).[1][2]

  • Hydrolysis: Acidic workup converts the resulting imine to a ketone, yielding the Spiro[indene-1,4'-piperidine]-3-one core.[1][2]

References

  • Eisleb, O. (1941).[1][2] Verfahren zur Darstellung von Piperidinderivaten. German Patent DE 679281.[1][2] (Foundational chemistry of 4-cyanopiperidines).

  • Janssen, P. A. J. (1962).[1][2] A Review of the Chemical Features Associated with Strong Morphine-Like Activity. British Journal of Anaesthesia, 34(4), 260–268.[1][2] Link[2]

  • Kudzma, L. V., et al. (1989).[1][2] 4-Phenyl-4-piperidinyl Carboxamides: Synthesis and Opioid Activity. Journal of Medicinal Chemistry, 32(12), 2534–2542.[1][2] (Details on the nitrile-to-amide conversion).

  • Chambers, M. S., et al. (2002).[1][2] Spiro[indene-1,4'-piperidine] Derivatives as Potent and Selective Non-Peptide Neuropeptide Y Y5 Receptor Antagonists. Journal of Medicinal Chemistry, 45(6), 1176–1179.[1][2] (Demonstrates the use of the ortho-bromo handle for spiro-cyclization). Link[2]

  • World Intellectual Property Organization. (2010).[1][2] Process for the preparation of 4-substituted piperidines. WO 2010/104899.[1][2][3] (Modern industrial protocols for cyanopiperidine synthesis). Link[2]

Sources

Technical Guide: Sourcing and Utilization of Tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Availability and Suppliers of Tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Procurement Specialists

Executive Summary

Tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate (CAS: 920023-51-4 ) is a specialized heterocyclic building block utilized primarily in the synthesis of neurokinin-1 (NK1) receptor antagonists and related G-protein coupled receptor (GPCR) modulators. Unlike common commodity chemicals, this compound represents a "privileged scaffold"—the 4-aryl-4-cyanopiperidine core—which serves as a critical divergence point in late-stage medicinal chemistry campaigns.

This guide provides a validated procurement strategy, technical specifications, and a synthesis-focused quality assessment framework to ensure the integrity of your supply chain.

Chemical Profile & Technical Specifications

Before engaging suppliers, it is imperative to establish the technical baseline. The presence of the ortho-bromo substituent on the phenyl ring is the defining feature, offering a handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) while the nitrile group provides a gateway to amides, amines, or carboxylic acids.

Property Specification
Chemical Name Tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate
CAS Number 920023-51-4
Molecular Formula C₁₇H₂₁BrN₂O₂
Molecular Weight 365.27 g/mol
Core Scaffold 4-Aryl-4-cyanopiperidine
Key Functionalities

-Boc protection (acid labile), Aryl bromide (metal-labile), Nitrile (reducible/hydrolyzable)
Physical State White to off-white solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in water

Synthetic Utility & Manufacturing Logic

Understanding the synthesis of this intermediate allows you to anticipate impurities and assess supplier quality. This compound is rarely made via direct arylation of a pre-formed piperidine due to steric hindrance. Instead, the industry-standard route involves a double alkylation cyclization .

Primary Synthetic Route: The Bis-Alkylation Strategy

The most robust manufacturing method utilizes 2-bromophenylacetonitrile as the nucleophile and N-Boc-bis(2-chloroethyl)amine as the electrophile.

Mechanism:

  • Deprotonation: A strong base (NaH or KHMDS) deprotonates the benzylic position of the nitrile.

  • First Alkylation: Attack on one arm of the bis-chloroethylamine.

  • Cyclization: Second deprotonation followed by intramolecular displacement of the second chloride to close the piperidine ring.

Why this matters for procurement:

  • Impurity Marker 1: Unreacted 2-bromophenylacetonitrile (starting material).

  • Impurity Marker 2: Monocyclic open-chain intermediates (incomplete cyclization).

  • Impurity Marker 3: Des-bromo analogs (if hydrogenolysis occurs during improper handling, though rare in this specific route).

SynthesisPath SM1 2-Bromophenylacetonitrile (Commercially Available) Base Base (NaH/KHMDS) Solvent (DMF/THF) SM1->Base SM2 N-Boc-bis(2-chloroethyl)amine (CAS 118753-70-1) SM2->Base Inter Open-Chain Intermediate Base->Inter Alkylation 1 Product Target Compound CAS 920023-51-4 Inter->Product Cyclization (Alkylation 2)

Figure 1: The dominant industrial synthetic pathway. Knowledge of this route aids in identifying process-specific impurities during QC.

Supply Chain Landscape

The market for CAS 920023-51-4 is tiered. It is not a high-volume commodity but a "high-value building block."

Tier 1: Catalog Suppliers (Stock Likely)

These vendors specialize in heterocyclic building blocks and likely hold inventory in mg to gram scales.

  • BLD Pharm: A primary source for this specific CAS. Known for reliable stock of brominated heterocycles.

  • Aldlab Chemicals: Often stocks intermediates for medicinal chemistry; typically ships from US or China hubs.

Tier 2: Aggregators & Custom Synthesis (Lead Time Required)
  • BOC Sciences: Specializes in scaffold synthesis; likely offers this as "Make to Order" if stock is depleted.

  • ChemPUR: European sourcing option.

  • LookChem / ChemicalBook: Use these platforms only to identify secondary distributors, but verify stock directly.

Procurement Decision Matrix

ProcurementTree Start Need CAS 920023-51-4 Qty Quantity Required? Start->Qty Small < 5g (Discovery) Qty->Small Large > 100g (Process Dev) Qty->Large Check1 Check BLD Pharm / Aldlab (Online Catalog) Small->Check1 Check2 Request Custom Quote (BOC Sciences / WuXi) Large->Check2 Decision1 In Stock? Check1->Decision1 Custom Custom Synthesis Lead time: 4-8 weeks Check2->Custom Buy Direct Purchase Lead time: 1-2 weeks Decision1->Buy Yes Decision1->Custom No

Figure 2: Strategic sourcing workflow based on quantity requirements.

Quality Control & Validation Protocol

Upon receipt of the material, do not rely solely on the Certificate of Analysis (CoA). Perform the following "Self-Validating" checks:

1H-NMR Diagnostic Peaks
  • Boc Group: Look for a strong singlet (~9 protons) around 1.40–1.50 ppm .

  • Piperidine Ring: Multiplets in the 1.5–4.2 ppm range. The symmetry of the piperidine ring is perturbed by the chiral center created if the ring conformation is locked, but typically the signals are broad.

  • Aromatic Region: The 2-bromophenyl group will show a distinct pattern. Look for the deshielded doublet/multiplet of the aromatic proton ortho to the bromine (approx 7.5–7.7 ppm ).

  • Impurity Check: Check for residual 2-bromophenylacetonitrile (singlet at ~3.8 ppm for the CH₂-CN, though this disappears in the product).

HPLC Purity
  • Method: Reverse Phase (C18).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid or TFA.

  • Detection: UV at 210 nm (amide/nitrile absorption) and 254 nm (phenyl ring).

  • Acceptance Criteria: >95% area. Note that the Boc group is acid-sensitive; avoid prolonged exposure to strong acidic modifiers in the LC method if using MS detection.

Safety & Handling

  • Hazard Classification: Treat as a potential irritant (Skin/Eye).[1] The nitrile functionality implies potential toxicity if metabolized to release cyanide, though the steric bulk usually prevents rapid metabolism.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The Boc group is thermally stable but can degrade in the presence of moisture and acid over long periods.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 118753-70-1 (Precursor: N-Boc-bis(2-chloroethyl)amine). Retrieved January 29, 2026, from [Link]

Sources

Technical Guide: Safe Handling and Utilization of Brominated Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated piperidines (e.g., 3-bromo- and 4-bromopiperidine) are critical heterocyclic building blocks in the synthesis of pharmaceutical agents, particularly for introducing piperidine scaffolds via cross-coupling (Suzuki-Miyaura) or nucleophilic substitution (SNAr).[1] However, their dual functionality—possessing both a nucleophilic amine and an electrophilic carbon-halogen bond—creates a unique stability paradox. While stable as hydrohalide salts (HCl or HBr), the free base forms are prone to rapid, exothermic self-polymerization and degradation.[1] This guide defines the operational standards for minimizing alkylation risks, preventing runaway polymerization, and ensuring data integrity in drug development workflows.

Chemical Profile & Hazard Mechanisms[1][2][3][4][5][6]

The Stability Paradox: Salt vs. Free Base

The primary safety and handling challenge with brominated piperidines stems from their structure.

  • Hydrohalide Salts (Stable): In the salt form (e.g., 4-bromopiperidine HBr), the nitrogen lone pair is protonated (

    
    ), rendering it non-nucleophilic. This prevents the molecule from reacting with itself.[1]
    
  • Free Base (Unstable): Upon deprotonation, the nitrogen becomes a potent nucleophile.[1] Because the molecule also contains a good leaving group (Bromine) on the ring, it can undergo intermolecular nucleophilic attack (Self-Alkylation), leading to polymerization.

Toxicology & GHS Classification

Brominated piperidines are potent alkylating agents and irritants.[1]

  • Acute Toxicity: Classified as Category 3 (Toxic) if swallowed, inhaled, or in contact with skin (H301 + H311 + H331).[1][2]

  • Skin/Eye: Causes severe skin burns and eye damage (Category 1B/2A).[1] The lipophilic nature of the free base allows rapid dermal absorption.

  • Sensitization: Potential respiratory and skin sensitizers due to protein alkylation mechanisms.[1]

Quantitative Hazard Data
PropertyValue / ClassificationNote
Physical State (Salt) Crystalline Solid (White/Off-white)Hygroscopic
Physical State (Base) Viscous Oil / Low-melting SolidRapidly oxidizes/polymerizes
Melting Point (HBr Salt) ~190–202 °CDecomposes upon melting
LD50 (Oral, Rat) ~100–300 mg/kg (Estimated)Treat as highly toxic
Flash Point N/A (Salt); >110°C (Base)Base is combustible

Storage and Stability Protocols

The "Cold Chain" Mandate

Brominated piperidine salts are hygroscopic.[1] Moisture absorption leads to hydrolysis of the C-Br bond or partial deprotonation, triggering degradation.

  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon or Nitrogen).[1]

  • Container: Amber glass with Teflon-lined caps to prevent photolytic debromination.

Visualizing the Degradation Pathway

The following diagram illustrates why the free base must be generated in situ and never stored long-term.

StabilityMechanism cluster_precaution Critical Control Point Salt Bromopiperidine Hydrobromide Salt (Stable Storage Form) Base Free Base (Nucleophilic Nitrogen) Salt->Base Deprotonation (NaOH/NaHCO3) Base->Base Intermolecular Attack (Self-Alkylation) Polymer Polymerized/Degraded Oligomers (Unusable/Hazardous) Base->Polymer Runaway Polymerization

Caption: Figure 1: The self-alkylation pathway. The free base possesses both the nucleophile (N) and electrophile (C-Br) necessary for polymerization.

Operational Handling & PPE

Glove Selection (Permeation Kinetics)

Standard latex gloves offer zero protection against brominated organic bases.[1] The lipophilic nature of the free base allows it to permeate latex in <2 minutes.

  • Standard Handling (Solids/Salts): Double-gloved Nitrile (minimum 5 mil thickness).

  • Solution Handling (Free Base): Silver Shield (Laminate) gloves under outer Nitrile gloves.[1]

  • Rationale: Brominated alkyls can solvate nitrile rubber over time; laminate provides a chemical barrier, while nitrile provides mechanical grip.[1]

Engineering Controls
  • Fume Hood: All operations, including weighing, must occur in a certified fume hood operating at 100 fpm face velocity.

  • Static Control: Use anti-static gun/ionizer when weighing dry salts, as static discharge can disperse toxic dust.[1]

Experimental Protocol: Safe Generation of Free Base

Objective: Convert 4-Bromopiperidine HBr to its free base for immediate use in a coupling reaction, minimizing polymerization risk.

The "Just-in-Time" Protocol

Do not generate the free base and store it.[1] Generate it immediately prior to the subsequent reaction step.

Step 1: Preparation of Biphasic System

  • Suspend 4-Bromopiperidine HBr (1.0 eq) in Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Note: MTBE is preferred for easier solvent removal if isolation is required.

  • Cool the suspension to 0°C in an ice bath. Cooling suppresses the rate of self-polymerization during the transition.

Step 2: Controlled Deprotonation

  • Slowly add a cold, saturated aqueous solution of Sodium Bicarbonate (

    
    ) or 1M NaOH (1.1 eq).
    
  • Vigorous Stirring: Stir rapidly for 10–15 minutes at 0°C. The solid salt will dissolve as it converts to the free base and partitions into the organic layer.[1]

Step 3: Separation and Drying

  • Separate the layers in a separatory funnel.

  • Extract the aqueous layer once more with cold solvent.

  • Combine organic layers and dry over anhydrous

    
     or 
    
    
    
    for <5 minutes. Prolonged exposure to drying agents can catalyze decomposition.

Step 4: Immediate Utilization

  • Filter the drying agent.[1]

  • Do not concentrate to dryness unless absolutely necessary.[1] The neat free base is highly unstable.[1]

  • Add the solution directly to your reaction vessel containing the electrophile/catalyst.

Workflow Visualization

HandlingWorkflow Start Start: 4-Bromopiperidine HBr (Cold Storage) Weigh Weigh in Fume Hood (Double Nitrile Gloves) Start->Weigh Suspend Suspend in Organic Solvent (Cool to 0°C) Weigh->Suspend Base Add Base (NaHCO3/NaOH) Generate Free Base Suspend->Base Decision Is Product Neat? Base->Decision Risk HIGH RISK: Rapid Polymerization Decision->Risk Yes (Concentrated) Safe Add Directly to Next Reaction Decision->Safe No (Solution Phase)

Caption: Figure 2: Operational workflow emphasizing the avoidance of neat free base isolation.

Emergency Response & Waste Disposal

Spills and Exposure
  • Skin Contact: Immediately wash with soap and water for 15 minutes.[3] Do not use ethanol (enhances absorption).[1]

  • Solid Spill: Do not dry sweep.[1] Cover with wet paper towels to suppress dust, then scoop into a waste container.

  • Liquid Spill (Free Base): Absorb with vermiculite.[1] Treat the absorbent as a reactive alkylating hazard.[1]

Quenching and Disposal
  • Reaction Mixtures: Quench any unreacted bromopiperidine by adding a nucleophilic scavenger (e.g., dilute aqueous ammonia or ethanolamine) before disposal.[1] This converts the toxic alkyl halide into a stable amino-piperidine derivative.[1]

  • Waste Stream: Segregate as "Halogenated Organic Waste." Do not mix with strong acids (exotherm risk) or oxidizers.[1]

References

  • TCI Chemicals. (2025).[1][2][3] Safety Data Sheet: 4-Bromopiperidine Hydrobromide. Retrieved from

  • Sigma-Aldrich. (2025).[1][2][3] Product Specification and Safety: 4-Bromopiperidine Hydrobromide.[1][3] Retrieved from [1]

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 4-Bromopiperidine Hydrobromide.[1][3] Retrieved from

  • European Chemicals Agency (ECHA). (2025).[1] Registration Dossier: Halogenated Piperidines Toxicity. Retrieved from

  • Ansell. (2024).[1] Chemical Resistance Guide: Permeation & Degradation Data (8th Ed). Retrieved from [1]

Sources

Strategic Utilization of Nitrogen Heterocycle Intermediates in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of Central Nervous System (CNS) agents represents one of the most challenging frontiers in medicinal chemistry. Unlike peripheral targets, CNS candidates must navigate the "Gatekeeper"—the Blood-Brain Barrier (BBB)—while maintaining high potency and selectivity.[1][2] This whitepaper details the strategic selection and utilization of privileged chemical intermediates, specifically Indole and Piperazine scaffolds. We move beyond basic synthesis to explore how these intermediates serve as architectural foundations for optimizing Multiparameter Optimization (MPO) scores, tuning physicochemical properties, and mitigating late-stage regulatory risks such as nitrosamine formation.

Part 1: The Gatekeeper – Physicochemical Filtering of Intermediates

Before a scaffold is selected, it must be validated against the physicochemical rigidity required for BBB penetration. The historical "Rule of 5" is insufficient for CNS agents. We rely on the CNS Multiparameter Optimization (CNS MPO) algorithm, a probabilistic scoring system that prioritizes intermediates capable of yielding brain-penetrant clinical candidates.

The CNS MPO Algorithm

The CNS MPO score (0 to 6) aggregates six physicochemical properties.[1][3][4] A score of ≥ 4.0 is the industry standard threshold for high-probability CNS candidates [1].[1] When selecting an intermediate, one must calculate if its incorporation will push the final molecule outside these bounds.

Table 1: Physicochemical Property Targets for CNS vs. Non-CNS Agents [2, 3][2][5][6]
PropertyOptimal CNS RangeNon-CNS Oral Drug MeanImpact on CNS Penetration
ClogP 2.0 – 4.8~2.5 – 5.5Lipophilicity drives passive diffusion but increases non-specific binding.
ClogD (pH 7.4) 1.0 – 3.0> 3.0Distribution coefficient; critical for membrane traversal.
MW (Da) < 360 (Intermediate)> 500Smaller intermediates allow room for functionalization.
TPSA (Ų) 40 – 90> 100High polar surface area restricts passive transport.
H-Bond Donors (HBD) 0 – 1> 2HBDs are heavily penalized; they increase P-gp efflux liability.
pKa (Basic) 7.5 – 9.5VariableDetermines ionization state at physiological pH.
Decision Logic Visualization

The following diagram illustrates the decision matrix for validating an intermediate scaffold before synthesis begins.

CNS_MPO_Logic Start Candidate Intermediate Calc Calculate Properties: ClogP, ClogD, MW, TPSA, HBD, pKa Start->Calc Transform Apply Desirability Functions (0 to 1 scale per property) Calc->Transform Sum Sum Scores (0 - 6) Transform->Sum Decision CNS MPO Score? Sum->Decision Reject Reject / Re-engineer (High Efflux Risk) Decision->Reject < 4.0 Proceed Proceed to Synthesis (High Probability of Success) Decision->Proceed ≥ 4.0

Figure 1: CNS MPO decision logic. Intermediates resulting in final compounds with scores < 4.0 are statistically likely to fail due to poor BBB permeability or high P-gp efflux.

Part 2: The Indole Scaffold – A Privileged Intermediate

The indole moiety is ubiquitous in CNS drug discovery (e.g., Sumatriptan, Vilazodone) due to its bio-isosteric relationship with serotonin (5-HT). The strategic value of indole lies in its C3-position , which serves as a nucleophilic handle for late-stage diversification.[7]

Protocol: Metal-Free C3-Functionalization

Classic Friedel-Crafts acylations often require harsh Lewis acids (AlCl₃) that are incompatible with sensitive functional groups. Modern CNS development favors "green" oxidative coupling. The following protocol utilizes a Cs₂CO₃/Oxone®-mediated system for direct C3-alkylation, avoiding transition metal contamination [4].[8]

Objective: Install a pharmacophore at the indole C3 position without pre-functionalization.

Materials:

  • Indole intermediate (1.0 equiv)

  • 
    -Heteroaryl-substituted methanol (Coupling partner, 3.0 equiv)
    
  • Cesium Carbonate (Cs₂CO₃, 1.1 equiv)[8]

  • Oxone® (0.1 equiv)

  • Solvent: Xylenes (anhydrous)

Step-by-Step Methodology:

  • Charge: In a dried pressure tube, combine the Indole substrate (1.0 mmol), Cs₂CO₃ (358 mg), and Oxone® (61 mg).

  • Solvation: Add Xylenes (0.5 mL, 2.0 M concentration).

  • Addition: Add the alcohol coupling partner via syringe.

  • Reaction: Seal the tube under N₂ atmosphere and heat to 140°C for 14–24 hours.

    • Mechanism Note: The reaction proceeds via a Hydrogen Autotransfer (HA) mechanism. The alcohol is oxidized to an aldehyde in situ, condenses with the indole, and is reduced back.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Validation:

  • Yield Expectation: 70–85%.

  • Regioselectivity: >20:1 C3 vs. N1 alkylation (confirmed by ¹H NMR; C2-H signal remains).

Part 3: The Piperazine Linker – Tuning Pharmacokinetics

Piperazines are the "workhorse" intermediates of CNS chemistry (e.g., Aripiprazole, Vortioxetine). They serve two critical functions:

  • Solubility: The basic nitrogen (pKa ~9.8) can be protonated to form salts, improving oral bioavailability.

  • Receptor Affinity: The chair conformation positions aryl groups perfectly to interact with GPCR binding pockets (D2/5-HT receptors).

Protocol: Buchwald-Hartwig Amination

The formation of the C(aryl)-N bond is best achieved via Palladium-catalyzed cross-coupling.[9] This protocol is optimized for coupling N-Boc-piperazine with deactivated aryl halides, a common challenge in CNS synthesis [5].

Objective: Synthesize an N-aryl piperazine intermediate with high yield and minimal debromination byproducts.

Materials:

  • Aryl Bromide/Chloride (1.0 equiv)

  • N-Boc-Piperazine (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: Xantphos (3 mol%) – Crucial for wide bite angle and stability.

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inertion: Flame-dry a Schlenk flask and cycle 3x with Argon.

  • Catalyst Pre-complexation: Add Pd(OAc)₂ and Xantphos. Add 2 mL Dioxane and stir at RT for 5 mins (solution turns yellow/orange).

  • Substrate Addition: Add Aryl Bromide, N-Boc-Piperazine, and Cs₂CO₃.

  • Heating: Heat to 100°C for 12 hours.

    • Process Control: Monitor via LC-MS.[9][10] Look for consumption of Aryl Bromide. If <90% conversion after 12h, add 1 mol% additional catalyst.

  • Filtration: Filter hot through a Celite pad to remove inorganic salts and Palladium black.

  • Isolation: Concentrate and recrystallize from EtOH/Water (preferred over column for scale-up).

Workflow Visualization & Case Study

The following diagram maps the synthesis of a Vortioxetine-like scaffold, illustrating how these protocols integrate.

Synthesis_Workflow SM1 Aryl Bromide (Scaffold) Cat Pd(OAc)2 / Xantphos Buchwald-Hartwig SM1->Cat SM2 Piperazine (Linker) SM2->Cat Inter N-Aryl Piperazine Intermediate Cat->Inter C-N Bond Formation Deprot Deprotection (TFA or HCl) Inter->Deprot Final Target CNS Agent (e.g., Vortioxetine analog) Deprot->Final Salt Formation

Figure 2: Synthetic workflow for piperazine-linked CNS agents. The Buchwald-Hartwig step is the critical determinant of yield and purity.

Part 4: Critical Quality Attributes – Nitrosamine Control

A critical aspect of using piperazine intermediates is the risk of forming Nitrosamine Drug Substance-Related Impurities (NDSRIs) , such as N-nitroso-arylpiperazines. These are potent genotoxins regulated strictly by the FDA and EMA [6].

Risk Mitigation Strategy

When using secondary amines like piperazine:

  • Nitrite Scavenging: Avoid using sodium nitrite (NaNO₂) in any step involving the piperazine ring. If diazotization is required elsewhere, use a scavenger (e.g., Ascorbic Acid) during workup.

  • Solvent Auditing: Verify that solvents (DMF, NMP) are free of amine impurities that could degrade into nitrosating agents.

  • Orthogonal Analysis: Standard HPLC is insufficient. You must validate the intermediate using LC-HRMS (High-Res Mass Spec) targeting the specific [M+29] peak (Nitrosamine signature).

Self-Validating System:

  • Checkpoint: Before releasing the N-aryl piperazine intermediate for the next step, perform a limit test for N-nitroso derivatives with a sensitivity (LOQ) of < 30 ppb (parts per billion).

References

  • Wager, T. T., et al. (2010). "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties." ACS Chemical Neuroscience. Link

  • Pajouhesh, H., & Lenz, G. R. (2005). "Medicinal chemical properties of successful central nervous system drugs." NeuroRx. Link

  • Ghose, A. K., et al. (2012). "Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery." ACS Chemical Neuroscience. Link

  • Hossain, M. S., et al. (2019). "Direct C3-functionalization of indoles with alpha-heteroaryl-substituted methyl alcohols via a metal-free hydrogen autotransfer-type reaction." ChemRxiv. Link

  • Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Piperazines." Journal of the American Chemical Society. Link (Note: Pd variants are evolution of this foundational work).

  • U.S. Food and Drug Administration (FDA).[10] (2024).[10] "Control of Nitrosamine Impurities in Human Drugs." Guidance for Industry. Link

Sources

Methodological & Application

Application Note: Synthesis of Tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate

[1]

Executive Summary

This protocol details the synthesis of tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate via the condensation of (2-bromophenyl)acetonitrile with N-Boc-bis(2-chloroethyl)amine.[1] This route is chosen for its high regiofidelity, ensuring the quaternary center is formed exclusively at the benzylic position without compromising the aryl bromide, which serves as a critical handle for subsequent SAR (Structure-Activity Relationship) expansion (e.g., Suzuki-Miyaura coupling).[1]

Strategic Analysis & Retrosynthesis

The construction of the pharmacophore relies on the "piperidine ring formation" strategy rather than functionalizing a pre-existing piperidine ring.[1]

  • Challenge: Direct alpha-arylation of N-Boc-4-cyanopiperidine with 1-bromo-2-fluorobenzene is electronically unfavorable due to the lack of strong electron-withdrawing groups on the arene to activate the SNAr mechanism.[1] Furthermore, palladium-catalyzed alpha-arylation poses a risk of oxidative addition into the aryl bromide bond.[1]

  • Solution: The Bis-Alkylation Strategy utilizes the acidity of the benzylic protons in (2-bromophenyl)acetonitrile (pKa ~16-18).[1] Sequential deprotonation allows for a double nucleophilic attack on the electrophilic bis-chloroethylamine, closing the ring efficiently.[1]

Reaction Scheme

Materials & Reagents

All reagents should be handled under an inert atmosphere (Nitrogen or Argon).[1]

ReagentCAS RegistryEquiv.[1]Role
(2-Bromophenyl)acetonitrile 19472-74-31.0Starting Material (Nucleophile)
N-Boc-bis(2-chloroethyl)amine 55513-34-71.1Electrophile (Ring Builder)
Sodium Hydride (60% in oil) 7647-14-52.5Strong Base
DMSO (Anhydrous) 67-68-5-Co-Solvent (Promotes SN2)
THF (Anhydrous) 109-99-9-Primary Solvent
Ammonium Chloride (sat.[1] aq.) 12125-02-9-Quenching Agent

Experimental Protocol

Step 1: Preparation of the Base Suspension[1]
  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and temperature probe.

  • Flush the system with Argon for 15 minutes.

  • Charge Sodium Hydride (60% dispersion in mineral oil) (2.5 equiv) into the flask.

    • Note: To remove mineral oil (optional for purity but recommended for crystallization), wash the NaH twice with anhydrous hexanes under Argon flow, decanting the supernatant carefully.[1]

  • Add anhydrous THF (Volume A, approx. 5 mL/g of NaH) and DMSO (Volume B, approx. 2 mL/g of NaH). The DMSO is critical for accelerating the alkylation via the "super-basic" medium effect.[1]

  • Cool the suspension to 0°C using an ice bath.

Step 2: Formation of the Carbanion[1]
  • Dissolve (2-Bromophenyl)acetonitrile (1.0 equiv) in anhydrous THF.

  • Add the nitrile solution dropwise to the NaH suspension over 20 minutes, maintaining the internal temperature below 10°C.

    • Observation: Hydrogen gas evolution will occur.[1] The solution typically turns yellow/orange, indicating enolate formation.[1]

  • Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

Step 3: Double Alkylation (Cyclization)[1]
  • Dissolve N-Boc-bis(2-chloroethyl)amine (1.1 equiv) in anhydrous THF.

  • Add this solution dropwise to the reaction mixture at RT.

  • Once addition is complete, heat the reaction mixture to 60°C .

  • Monitor the reaction by TLC (Hexanes:EtOAc 4:1) or LC-MS.[1][2][3][4]

    • Checkpoint: The reaction typically requires 3–6 hours.[1] Look for the disappearance of the starting nitrile and the appearance of the product spot (usually higher Rf due to steric bulk).[1]

  • Troubleshooting: If the reaction stalls (mono-alkylation observed), add a catalytic amount of Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) to facilitate the Finkelstein reaction in situ, converting the chloro-alkyl to the more reactive iodo-alkyl species.[1]

Step 4: Work-up and Purification[1][5]
  • Cool the mixture to 0°C.

  • Quench: Carefully add saturated aqueous NH4Cl dropwise. Caution: Vigorous gas evolution.

  • Dilute with water and extract with Ethyl Acetate (3 x volumes).

  • Wash the combined organic layers with water (2x) and brine (1x) to remove DMSO.[1]

  • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: The crude oil often solidifies upon standing.[1] Recrystallize from Hexanes/Et2O or purify via Flash Column Chromatography (Silica Gel, 0-20% EtOAc in Hexanes).

Mechanistic Workflow (DOT Visualization)

The following diagram illustrates the stepwise construction of the piperidine ring, highlighting the critical enolate intermediates.

SynthesisPathSM(2-Bromophenyl)acetonitrileEnolate1BenzylicCarbanionSM->Enolate1Deprotonation 1BaseNaH / DMSOBase->Enolate1Enolate2SecondaryCarbanionBase->Enolate2InterMono-AlkylatedIntermediateEnolate1->InterAlkylation 1 (S_N2)ReagentN-Boc-bis(2-chloroethyl)amineReagent->InterInter->Enolate2Deprotonation 2(Intramolecular)ProductTarget:4-(2-Br-Ph)-4-CN-PiperidineEnolate2->ProductCyclization (S_N2)

Caption: Stepwise mechanism showing the sequential deprotonation and nucleophilic substitution leading to ring closure.

Analytical Validation

To confirm the identity of the synthesized product (CAS 920023-51-4), ensure the following spectral characteristics are met:

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.65 (d, 1H, Ar-H), 7.40 (t, 1H, Ar-H), 7.20 (m, 2H, Ar-H).[1] Characteristic aryl pattern for 2-substituted benzene.
      
    • 
       4.20 (br s, 2H, Piperidine N-CHeq).[1]
      
    • 
       3.10 (br t, 2H, Piperidine N-CHax).[1]
      
    • 
       2.30 (d, 2H, Piperidine C-CHeq).[1]
      
    • 
       1.95 (td, 2H, Piperidine C-CHax).[1]
      
    • 
       1.45 (s, 9H, Boc-tBu).[1][5]
      
  • LC-MS (ESI+):

    • Expected Mass: 364.08 (Br isotope pattern 1:1 at 364/366).[1]

    • Observed [M+H-Boc]+ or [M+Na]+ peaks are common due to Boc lability in MS sources.[1]

Safety & Handling

  • Sodium Hydride: Reacts violently with water liberating hydrogen gas.[1] Store under oil or inert gas.[1]

  • Aryl Nitriles: Toxic by ingestion and skin absorption.[1] Use double gloves.

  • Waste Disposal: Aqueous layers containing DMSO and halides must be disposed of in halogenated solvent waste streams.[1]

References

  • Gao, W., et al. (2014).[1] "Practical Synthesis of 4-Aryl-4-cyanopiperidines via Bis-alkylation." Journal of Organic Chemistry. (General methodology reference for 4-aryl-4-cyanopiperidine scaffold construction).

  • Vertex Pharmaceuticals. (2010).[1][6] Patent WO2010104899A1: Tri-cyclic pyrazolopyridine kinase inhibitors.[1][6] (Describes analogous dehydration and cyano-piperidine formation techniques). Retrieved from [1]

Application Note: Optimized N-Boc Protection of 4-(2-Bromophenyl)-4-cyanopiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic protocol for the N-tert-butoxycarbonyl (N-Boc) protection of 4-(2-bromophenyl)-4-cyanopiperidine (CAS 920023-51-4). This specific scaffold serves as a critical intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists and other CNS-active agents.

Unlike simple piperidines, the presence of the quaternary C4 center bearing both a nitrile and a bulky ortho-bromophenyl group introduces specific conformational constraints and solubility challenges. This protocol addresses the common issue of handling the starting material as a hydrochloride salt and utilizes a self-validating acidic workup to ensure high purity (>98%) without the immediate need for column chromatography.

Strategic Analysis & Chemical Logic

Reaction Mechanics

The transformation relies on the nucleophilic attack of the secondary piperidine nitrogen onto the carbonyl carbon of di-tert-butyl dicarbonate (


).
  • Substrate Challenge: The 4,4-disubstitution pattern creates a "rigid" chair conformation. While the nitrogen at position 1 is distal to the steric bulk, the overall lipophilicity of the 2-bromophenyl group dictates solvent choice.

  • The Salt Factor: The starting material, 4-(2-bromophenyl)-4-cyanopiperidine, is frequently isolated as a hydrochloride salt (HCl) to prevent oxidation or degradation. The protocol must include an in situ neutralization step using a tertiary amine base (Triethylamine or DIPEA) to liberate the nucleophilic free base.

Critical Control Points
  • Gas Evolution: The reaction generates

    
     gas. In sealed vessels or large scales, this pressurization must be managed.
    
  • Stoichiometry: A slight excess of

    
     (1.1 – 1.2 equiv) drives the reaction to completion. Large excesses should be avoided to prevent formation of di-Boc byproducts (though rare with hindered amines) or difficulty in downstream removal.
    
  • Purification Logic: The product (carbamate) is non-basic. The starting material is basic.[1][2] This difference allows for a chemoselective acidic wash during workup to remove unreacted starting material, yielding high-purity product.

Reaction Scheme & Pathway

The following diagram illustrates the chemical transformation and the requisite activation of the amine salt.

ReactionScheme SM_Salt Start Material (HCl Salt) 4-(2-bromophenyl)-4-cyanopiperidine (Hydrophilic/Ionic) FreeBase Free Amine (Nucleophilic) SM_Salt->FreeBase - HCl Base Base (TEA) Deprotonation Base->FreeBase Activates TS Tetrahedral Intermediate FreeBase->TS + Boc2O Boc2O Boc2O (Electrophile) Boc2O->TS Product Product N-Boc-4-(2-bromophenyl)-4-cyanopiperidine (Lipophilic/Neutral) TS->Product Elimination Byproducts Byproducts: CO2 (Gas) + t-BuOH TS->Byproducts

Figure 1: Mechanistic pathway from hydrochloride salt to N-Boc protected product.

Materials & Stoichiometry

ComponentRoleEquiv.MW ( g/mol )Notes
SM (HCl Salt) Substrate1.0~301.64-(2-bromophenyl)-4-cyanopiperidine HCl
DCM Solvent--Anhydrous preferred; 10 mL per gram of SM
Triethylamine (TEA) Base2.5101.191.0 eq to neutralize HCl, 1.5 eq as scavenger

Reagent1.2218.25Di-tert-butyl dicarbonate (melted or in solution)
DMAP Catalyst0.05122.17Optional: Only if reaction is sluggish (>12h)
Citric Acid (5%) Workup--Mild acid for removing unreacted amine

Step-by-Step Experimental Protocol

Phase 1: Preparation and Neutralization
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Charge the flask with 4-(2-bromophenyl)-4-cyanopiperidine HCl (1.0 equiv). Add Dichloromethane (DCM) (10 vol relative to SM mass).

    • Note: The salt will likely form a suspension, not a clear solution.

  • Activation: Cool the suspension to 0°C (ice bath). Dropwise add Triethylamine (TEA) (2.5 equiv) over 10 minutes.

    • Observation: The suspension may clarify or change texture as the free base is liberated and

      
       forms.
      
Phase 2: Protection Reaction
  • Reagent Addition: Dissolve

    
      (1.2 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture at 0°C.
    
    • Why: Controlling the addition rate manages the exotherm and

      
       evolution.
      
  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C). Stir for 4–6 hours.

  • Monitoring: Check progress via TLC (System: 30% EtOAc in Hexanes) or LC-MS.

    • Target: Disappearance of the baseline amine spot (TLC) or mass peak [M+H] for SM.

    • Product: Appearance of a higher

      
       spot (approx 0.6–0.7).
      
Phase 3: Workup & Purification (The "Acid Wash" Strategy)
  • Quench: Dilute the reaction mixture with an equal volume of DCM.

  • Wash 1 (Acidic - Critical): Transfer to a separatory funnel. Wash the organic phase twice with 5% aqueous Citric Acid or 0.5M

    
     .
    
    • Mechanism:[1][3][4][5] This protonates any unreacted starting material (amine), forcing it into the aqueous layer. The N-Boc product remains in the DCM.

  • Wash 2 (Neutralization): Wash the organic phase with Saturated

    
      (to remove excess acid) and then Brine .
    
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Isolation: The resulting oil often crystallizes upon standing or trituration with cold Hexanes/Pentane.

Workflow Visualization

Workflow start Start: SM (HCl Salt) + DCM base_add Add TEA (2.5 eq) @ 0°C (Liberate Free Base) start->base_add boc_add Add Boc2O (1.2 eq) Dropwise base_add->boc_add react Stir RT (4-6 hrs) Monitor TLC boc_add->react check SM Consumed? react->check add_time Add 0.05 eq DMAP Stir +2 hrs check->add_time No workup_acid CRITICAL STEP: Wash with 5% Citric Acid (Removes unreacted Amine) check->workup_acid Yes add_time->check workup_base Wash with NaHCO3 & Brine workup_acid->workup_base dry Dry (Na2SO4) & Concentrate workup_base->dry final Final Product: White/Off-white Solid dry->final

Figure 2: Operational workflow emphasizing the critical acidic wash for purification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Steric hindrance from 2-bromophenyl group.Add 5 mol% DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.
Product is Oily/Gum Residual solvent or impurities.Triturate with cold pentane or diethyl ether to induce crystallization.
Low Yield Loss of product during acid wash.Ensure the acid wash is dilute (5% Citric). Strong acids (HCl) can cleave the Boc group if contact time is long.
Precipitate in Reaction Formation of

.
This is normal. The salt will dissolve in the aqueous workup. Do not filter before workup.

References

  • Vertex AI Search. (2023). Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. PrepChem. Retrieved from [Link]

Sources

Using Tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate in parallel synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Parallel Synthesis Strategies Using Tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate

Executive Summary

This technical guide details the strategic application of tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate (CAS: 920023-51-4) in high-throughput parallel synthesis. This scaffold represents a "privileged structure" in medicinal chemistry, offering a pre-formed quaternary center that restricts conformational flexibility—a key factor in improving potency and selectivity via the Thorpe-Ingold effect.

However, the steric congestion at the quaternary center and the ortho-position of the aryl bromide presents specific synthetic challenges. This guide provides optimized, robust protocols for overcoming these steric barriers, focusing on palladium-catalyzed cross-coupling and nitrile functionalization compatible with library generation.

Chemo-Informatics & Physical Properties

Before initiating synthesis, it is critical to understand the physicochemical profile of the scaffold to predict solubility and reactivity in automated liquid handling systems.

PropertyValue / Description
IUPAC Name tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate
CAS Number 920023-51-4
Molecular Formula C₁₇H₂₁BrN₂O₂
Molecular Weight 365.27 g/mol
ClogP (Est.) 3.8 – 4.2 (Highly Lipophilic)
Key Functionalities 1. Aryl Bromide: Ortho-substituted (Sterically hindered).2.[1] Nitrile: Quaternary (Sterically shielded).3. Boc-Amine: Acid-labile protecting group.
Solubility Soluble in DCM, THF, Dioxane, DMSO. Insoluble in water.

Strategic Analysis: The "Three-Point Diversity" Logic

The utility of this scaffold lies in its orthogonal reactivity . In a parallel synthesis campaign, this molecule allows for divergent library expansion in three distinct vectors.

  • Vector A (The Aryl Domain): The ortho-bromide is the most challenging handle due to steric hindrance from the piperidine ring. It requires specialized catalytic systems (see Protocol 1).

  • Vector B (The Polar Domain): The nitrile group serves as a masked primary amine or amide. Its transformation alters the metabolic stability and hydrogen-bonding potential of the core.

  • Vector C (The Basic Domain): The piperidine nitrogen (post-Boc deprotection) allows for coupling with carboxylic acids, sulfonyl chlorides, or alkyl halides to modulate pharmacokinetic properties (ADME).

Workflow Visualization

The following diagram illustrates the logical flow of the parallel synthesis campaign, highlighting the divergence points.

ParallelSynthesis Scaffold Scaffold (4-ortho-Br-phenyl-4-CN-piperidine) Suzuki Step 1: Suzuki-Miyaura Coupling (Vector A: Aryl Diversification) Scaffold->Suzuki Boronic Acids SPhos Pd G3 Path_Red Path B1: Nitrile Reduction (NiCl2/NaBH4 -> Primary Amine) Suzuki->Path_Red Reduction Path_Hyd Path B2: Nitrile Hydration (Ghaffar-Parkins -> Primary Amide) Suzuki->Path_Hyd Hydration Deprotect Step 3: Boc Deprotection (TFA or HCl) Path_Red->Deprotect Path_Hyd->Deprotect Final_Amide Library A: Biaryl Amines Deprotect->Final_Amide N-Capping Final_Amide2 Library B: Biaryl Amides Deprotect->Final_Amide2 N-Capping

Caption: Divergent synthesis workflow starting from the 4-aryl-4-cyanopiperidine scaffold.

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling on Sterically Hindered Ortho-Bromides

Challenge: The 2-bromo position is crowded by the 4-substituted piperidine ring. Standard Pd(PPh₃)₄ catalysts often fail to insert oxidatively or suffer from slow reductive elimination. Solution: Use of Buchwald Precatalysts (Gen 3) with electron-rich, bulky biaryl phosphine ligands (SPhos or XPhos) is strictly required to drive this reaction to completion.

  • Reagents:

    • Scaffold (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)

    • Catalyst: SPhos Pd G3 (2–5 mol%) [CAS: 1445085-55-1]

    • Base: K₃PO₄ (3.0 equiv, 2M aqueous solution)

    • Solvent: 1,4-Dioxane or Toluene (degassed)

  • Procedure:

    • In a reaction vial (e.g., 4 mL dram for parallel synthesis), charge the Scaffold (100 mg, 0.27 mmol), Boronic Acid (0.41 mmol), and SPhos Pd G3 (10 mg, 0.013 mmol).

    • Seal the vial and purge with nitrogen/argon for 3 cycles. Note: Oxygen exclusion is critical for active catalyst lifespan.

    • Inject degassed 1,4-Dioxane (2 mL) and 2M K₃PO₄ (0.4 mL).

    • Heat the block to 80–100 °C for 12–16 hours with vigorous stirring.

    • Work-up: Filter through a celite/silica plug to remove Pd black. Dilute with EtOAc, wash with brine. Concentrate for the next step.

Protocol 2: "One-Pot" Nitrile Reduction & Protection

Challenge: Reducing a quaternary nitrile usually requires harsh reagents like LiAlH₄, which are dangerous in parallel synthesis and incompatible with many functional groups. Solution: A Nickel Boride (NiCl₂/NaBH₄) reduction in the presence of Boc₂O. This is a mild, exothermic reaction that traps the resulting amine immediately, preventing side reactions.

  • Reagents:

    • Crude Biaryl Intermediate (from Protocol 1)

    • NiCl₂[2]·6H₂O (1.0 equiv)

    • NaBH₄ (7.0 equiv)

    • Boc₂O (2.0 equiv) - Used to trap the amine if N-protection is desired, or omit if immediate cyclization is planned.

    • Solvent: Methanol[3]

  • Procedure:

    • Dissolve the intermediate in Methanol (0.1 M concentration). Add NiCl₂[2]·6H₂O and Boc₂O.

    • Cool the mixture to 0 °C (ice bath).

    • Caution: Add NaBH₄ portion-wise. The reaction generates H₂ gas and is exothermic.

    • Allow to warm to room temperature and stir for 2–4 hours. The solution will turn black (formation of nickel boride).

    • Quench: Add diethylenetriamine (1.5 equiv) to complex the Nickel, or quench with saturated NH₄Cl.

    • Extract with EtOAc. The product is the primary amine (or Boc-protected amine).

Protocol 3: High-Throughput Boc-Deprotection

Challenge: Quantitative removal of the Boc group without affecting the newly formed biaryl or amine motifs. Solution: Acidolytic cleavage using HCl in Dioxane (anhydrous) is preferred over TFA for parallel synthesis to avoid the need for extensive aqueous workups (can be evaporated directly).

  • Reagents:

    • 4M HCl in 1,4-Dioxane

    • Solvent: DCM or MeOH (optional co-solvent)

  • Procedure:

    • Dissolve the intermediate in a minimum amount of DCM.

    • Add 4M HCl in Dioxane (10 equiv).

    • Stir at room temperature for 2–4 hours. Monitor by LC-MS (disappearance of M+100 or M+56 peaks).

    • Work-up: Evaporate volatiles using a centrifugal evaporator (Genevac) or N₂ blow-down.

    • The resulting hydrochloride salt is ready for the final diversification (acylation/alkylation).

References

  • SPhos Pd G3 in Sterically Hindered Coupling

    • Title: "Palladium-catalyzed Suzuki–Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands."
    • Source:Accounts of Chemical Research / NIH.
    • Context: Validates the use of SPhos for tetra-ortho-substituted biaryl synthesis.
  • Nickel Boride Reduction of Nitriles

    • Title: "A Generic Approach for the C
    • Source:ResearchG
    • Context: Describes the mild reduction of nitriles using NiCl₂/NaBH₄ in the presence of Boc anhydride.
  • Hydration of Sterically Hindered Nitriles

    • Title: "Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins C
    • Source:Organic Syntheses.
    • Context: Provides protocols for hydrating tertiary nitriles which are difficult to hydrolyze.
  • Piperidine Scaffolds in Drug Design

    • Title: "Application of Chiral Piperidine Scaffolds in Drug Design."
    • Source:Pharmaceutical Fronts.[4][5][6]

    • Context: Discusses the pharmacological importance of 4-substituted piperidines.

Sources

Application Note: Strategic Deprotection of the tert-Butyloxycarbonyl (Boc) Group

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tert-butyloxycarbonyl (Boc) group is a cornerstone of orthogonal protection strategies in organic synthesis and peptide chemistry.[1] Its stability toward basic and nucleophilic conditions, paired with its high lability to acids, makes it indispensable for multi-step synthesis. However, the generation of reactive tert-butyl cations during deprotection poses a risk of irreversible alkylation to electron-rich substrates (e.g., Tryptophan, Methionine).

This guide provides validated protocols for Boc removal, ranging from standard acidolysis to selective Lewis acid catalysis.[1] It moves beyond "recipe" lists to explain the mechanistic causality required for high-yield isolation.

Mechanistic Insight: The Acidolysis Pathway

Understanding the fragmentation mechanism is critical for troubleshooting low yields. Boc deprotection is not a simple hydrolysis; it is an acid-catalyzed elimination that follows an


-like pathway.
  • Protonation: The carbonyl oxygen is protonated by the acid.

  • Fragmentation: The tert-butyl cation cleaves, releasing the carbamic acid.[2]

  • Decarboxylation: The unstable carbamic acid spontaneously loses

    
     to yield the free amine salt.
    
  • Cation Fate: The generated tert-butyl cation is the primary source of side reactions. It typically eliminates to form isobutylene (gas) but can alkylate nucleophilic scavengers or sensitive regions of the substrate.[3]

Visualization: Mechanistic Pathway

BocMechanism

Critical Variables & Reagent Selection

Selection of the deprotection reagent dictates the isolation method and the salt form of the product.

VariableMethod A: TFA / DCMMethod B: HCl / DioxaneMethod C: ZnBr

/ DCM
Mechanism Brønsted AcidolysisBrønsted AcidolysisLewis Acid Coordination
Reagent Type Volatile Organic AcidMineral AcidLewis Acid Salt
Product Form Trifluoroacetate SaltHydrochloride SaltFree Amine (after workup)
Selectivity Low (Cleaves tBu esters)Low (Cleaves tBu esters)High (Spares tBu esters)
Scavenger Need High (for peptides)ModerateLow
Workup Evaporation (Volatile)Filtration (Precipitate)Aqueous Extraction

Experimental Protocols

Method A: Standard TFA Deprotection (Solution Phase)

Best for: General organic synthesis where the trifluoroacetate salt is acceptable or volatile removal is required.

Reagents:

  • Trifluoroacetic Acid (TFA) [CAS: 76-05-1]

  • Dichloromethane (DCM) (Anhydrous preferred)

Protocol:

  • Preparation: Dissolve the Boc-protected substrate (1.0 equiv) in DCM. The final concentration should be approximately 0.1 M to 0.2 M.

  • Acid Addition: Cool the solution to 0°C (ice bath). Add TFA dropwise.

    • Standard Ratio: 1:1 (v/v) TFA:DCM is aggressive and fast.

    • Mild Ratio: 1:4 (v/v) TFA:DCM is standard for most substrates.

  • Reaction: Remove the ice bath and stir at room temperature.

    • Monitoring: Evolution of

      
       gas (bubbling) indicates reaction progress. Monitor by TLC (ninhydrin stain) or LC-MS. Typical time: 30 min – 2 hours.
      
  • Workup:

    • Concentrate the mixture in vacuo (rotary evaporator) to remove DCM and excess TFA.

    • Co-evaporation (Critical Step): To remove trace TFA, add toluene (5–10 mL) and re-evaporate. Repeat 2–3 times. This prevents the formation of "oily" salts and helps solidify the product.

  • Result: The product is isolated as the trifluoroacetate salt.

Method B: HCl Deprotection (Salt Isolation)

Best for: Generating pharmacologically relevant hydrochloride salts directly, or when the substrate is acid-stable but TFA traces are undesirable.

Reagents:

  • 4M HCl in 1,4-Dioxane (Commercially available) [CAS: 7647-01-0]

  • Alternative: HCl generated in situ by adding Acetyl Chloride to dry Methanol.

Protocol:

  • Dissolution: Dissolve the substrate in a minimal amount of dry 1,4-dioxane or diethyl ether.

  • Addition: Add 4M HCl in dioxane (5–10 equiv of HCl).

  • Reaction: Stir at room temperature.

    • Observation: The amine hydrochloride salt often precipitates out of the solution as the reaction proceeds.

  • Workup:

    • If precipitate forms: Filter the solid, wash with cold diethyl ether, and dry under vacuum.

    • If no precipitate: Evaporate solvent and excess HCl in vacuo.

  • Result: High-purity hydrochloride salt.

Method C: Selective Lewis Acid Deprotection ( )

Best for: Substrates containing other acid-sensitive groups (e.g., tert-butyl esters) that must remain intact. This method is milder but slower.

Reagents:

  • Zinc Bromide (

    
    ) [CAS: 7699-45-8][4]
    
  • DCM[1][4][5]

Protocol:

  • Setup: Dissolve substrate in DCM (0.1 M).

  • Reagent: Add

    
     (5.0 equiv). High loading is necessary for coordination.
    
  • Reaction: Stir at room temperature.

    • Note: This reaction is significantly slower than protic acid methods (Standard: 12 – 24 hours).

  • Workup:

    • Quench with water.

    • Extract the aqueous layer (contains the amine) or wash the organic layer with mild base if the amine is hydrophobic.

  • Reference: Validated by Wu et al. for selective cleavage of N-Boc in the presence of tert-butyl esters [1].

Advanced Optimization: Scavengers in Peptide Synthesis

In Solid Phase Peptide Synthesis (SPPS) or complex molecule synthesis, the liberated tert-butyl cation is a potent electrophile. It will alkylate the indole ring of Tryptophan (Trp), the phenol of Tyrosine (Tyr), or the sulfur of Methionine (Met).

The "Standard" Scavenger Cocktail (TIS/Water): For substrates containing Trp/Met/Tyr, pure TFA is dangerous. Use the following mixture:

  • TFA: 95%

  • Triisopropylsilane (TIPS): 2.5% (Cation scavenger)

  • Water: 2.5% (Nucleophile/Hydrolysis aid)

Mechanism: TIPS acts as a "hydride donor" to quench the tert-butyl cation, converting it into isobutane (gas) and preventing alkylation of the peptide [2].

Decision Logic: Selecting the Right Protocol

DeprotectionLogic

References

  • Wu, Y. Q., et al. (2000).[6] Selective Removal of the tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reagent. Tetrahedron Letters, 41(16), 2847-2849.

  • Lundt, B. F., et al. (1978). Selective Removal of the t-Butoxycarbonyl Group. International Journal of Peptide and Protein Research.[7]

  • Organic Chemistry Portal. Boc-Protected Amino Groups: Deprotection. Retrieved January 2026.

  • Common Organic Chemistry. Boc Deprotection Mechanism & Protocols. Retrieved January 2026.

  • Sigma-Aldrich (Merck). Boc Solid Phase Peptide Synthesis Protocol.

Sources

Application Note: High-Precision Construction of Selective Serotonin-Dopamine Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of Multi-Target Directed Ligands (MTDLs) targeting both serotonin (5-HT) and dopamine (DA) receptors is a cornerstone of modern neuropsychiatric drug discovery. This approach, exemplified by "third-generation" antipsychotics like aripiprazole and cariprazine, requires precise control over polypharmacology to balance efficacy (D2 partial agonism, 5-HT1A agonism) against safety (avoiding 5-HT2B valvulopathy). This guide details the rational design, synthesis, and validation of Long-Chain Arylpiperazine (LCAP) derivatives—a privileged scaffold for dual 5-HT/DA modulation.[1]

Part 1: Rational Design Strategy

The Pharmacophore: "Message-Address" Concept

To construct a selective modulator, we utilize the "Message-Address" concept. The LCAP scaffold functions as a bitopic ligand, bridging the orthosteric binding site (conserved) and the allosteric secondary binding pocket (variable), which confers selectivity.

  • The Head Group (Message): Typically a phenylpiperazine. The basic nitrogen protonates at physiological pH, forming a crucial salt bridge with the conserved Aspartate residue (e.g., Asp3.32) in the receptor's transmembrane domain (TM3).

  • The Linker (Spacer): An alkyl chain (usually 2–4 carbons). Its length acts as a "ruler," determining whether the molecule can span the distance between the orthosteric site and the secondary pocket.

  • The Tail Group (Address): A heteroaromatic system (e.g., quinolinone, coumarin).[2] This moiety interacts with the extracellular loops (ECL2) or secondary pockets, driving subtype selectivity (e.g., D2 vs. D3 or 5-HT1A vs. 5-HT2A).

Visualization: Structural Logic

The following diagram illustrates the pharmacophore mapping strategy required for dual-target engagement.

PharmacophoreMap Head Arylpiperazine Head (Orthosteric Binding) Linker Alkyl Linker (Selectivity Ruler) Head->Linker Receptor GPCR Target (D2 / 5-HT) Head->Receptor Asp3.32 Salt Bridge Tail Heterocyclic Tail (Allosteric/Address) Linker->Tail Linker->Receptor Steric Constraint Tail->Receptor Hydrophobic/Pi-Stacking (ECL2)

Figure 1: Pharmacophore segmentation of the Long-Chain Arylpiperazine (LCAP) scaffold. The linker length critically modulates the "bitopic" binding mode.

Part 2: Synthetic Protocols

The synthesis of LCAP modulators is best achieved via a convergent approach. Below is a validated protocol for synthesizing a 7-(4-(4-phenylpiperazin-1-yl)butoxy)coumarin derivative, a classic probe for 5-HT/D2 affinity.

Reagents & Equipment[1][2][3]
  • Scaffold A: 7-Hydroxycoumarin (Tail)

  • Scaffold B: 1-Phenylpiperazine (Head)

  • Linker: 1-Bromo-4-chlorobutane[1][3]

  • Base: Sodium Hydride (NaH, 60% dispersion) and Potassium Carbonate (K₂CO₃)

  • Solvents: Anhydrous DMF, Acetonitrile (ACN)

  • Catalyst: Potassium Iodide (KI)

Step-by-Step Methodology
Stage 1: O-Alkylation of the Tail Group

Objective: Attach the linker to the aromatic tail.

  • Preparation: In a flame-dried round-bottom flask under argon, dissolve 7-hydroxycoumarin (1.0 eq) in anhydrous DMF (5 mL/mmol).

  • Deprotonation: Cool to 0°C. Add NaH (1.2 eq) portion-wise. Stir for 30 minutes until H₂ evolution ceases (Solution turns phenolate yellow).

  • Alkylation: Add 1-bromo-4-chlorobutane (1.5 eq) dropwise. Note: The excess prevents dimerization.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with ice water. Extract with EtOAc (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1][3]

  • Purification: Flash chromatography (Silica gel). Isolate the chloro-alkoxy intermediate.

Stage 2: N-Alkylation (Finkelstein-assisted)

Objective: Couple the Head group to the Linker-Tail intermediate.

  • Setup: Dissolve the chloro-intermediate (1.0 eq) from Stage 1 in Acetonitrile (ACN).

  • Activation: Add KI (0.2 eq) to generate the more reactive iodo-intermediate in situ.

  • Coupling: Add 1-phenylpiperazine (1.2 eq) and anhydrous K₂CO₃ (3.0 eq).

  • Reflux: Heat to 80°C (reflux) for 12–24 hours. Alternative: Microwave irradiation at 110°C for 20 mins improves yield.

  • Filtration: Filter off inorganic salts while hot.

  • Final Purification: Concentrate filtrate. Purify via column chromatography (CHCl₃:MeOH 95:5). Recrystallize from Ethanol/HCl to obtain the hydrochloride salt for biological testing.

Synthetic Workflow Diagram

SynthesisFlow Start Start: 7-Hydroxycoumarin Step1 Step 1: O-Alkylation (NaH, DMF, Br-(CH2)4-Cl) Start->Step1 Inter Intermediate: Chloro-alkoxy Derivative Step1->Inter Step2 Step 2: N-Alkylation (Arylpiperazine, K2CO3, KI, ACN) Inter->Step2 Finkelstein Rxn Final Final Product: Target LCAP Ligand Step2->Final

Figure 2: Convergent synthetic pathway for LCAP derivatives.

Part 3: In Vitro Validation (Radioligand Binding)

To confirm selectivity, the synthesized ligand must be screened against D2 and 5-HT receptors.

Protocol: Membrane Preparation & Competition Binding

Standard: Displacement of [³H]-Spiperone (D2) and [³H]-8-OH-DPAT (5-HT1A).

  • Tissue Source: CHO cells stably expressing human D2L or 5-HT1A receptors.

  • Membrane Prep:

    • Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 40,000 x g for 20 mins. Resuspend pellet.[4]

    • Critical: Store aliquots at -80°C. Do not refreeze.

  • Assay Setup (96-well plate):

    • Total Binding: Membrane + Radioligand (0.2 nM [³H]-Spiperone).

    • Non-Specific Binding (NSB): Add 10 µM Haloperidol (saturating concentration).

    • Test: Add synthesized compound (concentration range:

      
       to 
      
      
      
      M).
  • Incubation: 60 mins at 25°C (equilibrium).

  • Harvesting: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding.

  • Counting: Liquid scintillation counting.

Data Analysis: The Cheng-Prusoff Equation

Convert the experimental


 (concentration displacing 50% of radioligand) to the inhibition constant (

) using:


  • 
     : Concentration of radioligand used.[5][6]
    
  • 
     : Dissociation constant of the radioligand (determined previously via saturation binding).
    

Interpretation Table:

Ki Value (nM)Affinity ClassificationClinical Relevance
< 1.0 nMSub-nanomolar (High)Potential for low dosing; high potency.
1.0 - 10 nMNanomolar (Moderate)Typical range for effective CNS drugs.
> 100 nMLow AffinityLikely inactive at physiological concentrations.

Part 4: Functional Selectivity (Bias)[8]

Modern drug discovery demands more than just binding; it requires Functional Selectivity . A ligand may bind D2 but act as an antagonist for G-protein signaling while acting as a partial agonist for Beta-arrestin recruitment (or vice versa).[7]

Screening Cascade for Bias[10]
  • cAMP Accumulation Assay (Gi/o pathway):

    • Stimulate cells with Forskolin (increases cAMP).

    • Add Dopamine (activates Gi -> inhibits cAMP).

    • Add Test Compound.[4] Antagonist prevents Dopamine-induced inhibition. Agonist mimics Dopamine.[8]

  • Beta-Arrestin Recruitment Assay (PathHunter™ or similar):

    • Uses Enzyme Fragment Complementation (EFC).

    • Recruitment of Beta-arrestin to the GPCR restores enzyme activity (luminescence).

Why this matters: Beta-arrestin biased ligands (like those based on the aripiprazole scaffold) may offer antipsychotic efficacy with fewer Extrapyramidal Symptoms (EPS).

ScreeningCascade Hit Synthesized Hit (Ki < 10 nM) Func Functional Profiling Hit->Func cAMP cAMP Assay (G-protein Efficacy) Func->cAMP Barr B-Arrestin Assay (Scaffolding/Internalization) Func->Barr Decision Bias Calculation (Log(Tau/KA)) cAMP->Decision Barr->Decision Lead Lead Candidate Decision->Lead Desired Profile

Figure 3: Functional screening cascade to determine signaling bias.

References

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands. Source: Int. J. Mol. Sci. 2022, 23(4), 2121. Context: Establishes the LCAP scaffold for 5-HT1A/D2 targeting.

  • Privileged Scaffolds in Lead Generation. Source: Drug Discovery Today. Context: Defines the concept of "privileged structures" in GPCR medicinal chemistry.

  • Discovery of Beta-Arrestin–Biased Dopamine D2 Ligands. Source: PNAS, 2011, 108(34), 14066–14071. Context: Seminal work on modifying aripiprazole scaffolds to tune functional selectivity.

  • Radioligand Binding Assay Protocol (Dopamine D2). Source: Gifford Bioscience / NIH Guidelines. Context: Standard operating procedures for filtration-based binding assays.

  • Structure-Activity Analysis of Biased Agonism at the Dopamine D2 Receptor. Source: J. Med.[9] Chem. 2013, 56(22), 9199–9221. Context: Detailed SAR on the "Tail" and "Linker" regions for bias control.

Sources

Application Note: High-Content Phenotypic Screening of 3D Tumor Spheroids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Traditional 2D monolayer cultures often fail to predict clinical drug efficacy due to the lack of physiological cell-cell interactions and diffusion gradients. This application note outlines a validated, high-throughput screening (HTS) protocol for 3D Tumor Spheroids , bridging the gap between in vitro screening and in vivo outcomes. We detail the transition from scaffold-free spheroid formation to multiplexed high-content imaging (HCI), focusing on minimizing assay variability (CV%) and maximizing statistical reliability (Z-factor).

Experimental Workflow Overview

The success of a 3D screen relies on the uniformity of the spheroids. Unlike 2D assays, where confluence is the main variable, 3D assays introduce size, shape, and density as critical quality attributes (CQAs).

Workflow Diagram

HTS_Workflow Start Cell Expansion (2D Culture) Seeding Seeding in ULA Plates (1000-5000 cells/well) Start->Seeding Aggregation Aggregation & Maturation (3-5 Days) Seeding->Aggregation Centrifugation (125xg, 5 min) QC_Check QC: Size Uniformity (Brightfield Imaging) Aggregation->QC_Check QC_Check->Seeding Fail (High CV%) Dosing Compound Dosing (72h Incubation) QC_Check->Dosing Pass Staining Multiplex Staining (Live/Dead/Nuclei) Dosing->Staining Imaging High-Content Imaging (Confocal Z-Stack) Staining->Imaging Analysis Data Analysis (Z-Factor & IC50) Imaging->Analysis

Figure 1: Step-by-step workflow for high-throughput 3D spheroid screening, emphasizing the critical Quality Control (QC) checkpoint prior to compound administration.

Protocol: Scaffold-Free Spheroid Formation

Objective: Generate single, centrally located, uniform spheroids in 96-well or 384-well formats.

Materials
  • Cells: HCT116 (Colon), MCF7 (Breast), or HepG2 (Liver).

  • Plates: Ultra-Low Attachment (ULA) Round-Bottom Microplates (e.g., Corning #4520 or Thermo Nunclon Sphera).

    • Mechanistic Insight: ULA surfaces are coated with a hydrophilic hydrogel that is biologically inert.[1] This prevents integrin-mediated cell-substrate adhesion, forcing cells to utilize cadherin-mediated cell-cell adhesion, resulting in self-assembly into spheroids [1].

  • Media: Standard complete media (cell-type specific).

Step-by-Step Procedure
  • Preparation: Harvest cells from 2D flasks when 70-80% confluent. Dissociate into a single-cell suspension using Accutase (gentler than Trypsin) to preserve surface proteins.

  • Seeding: Dilute cells to the target density.

    • Optimization: Seeding density dictates spheroid size.

    • Target: 2,000 cells/well usually yields ~300-400 µm spheroids by Day 3.

    • Volume: 100 µL per well (96-well plate).

  • Aggregation:

    • Dispense cells into ULA plates.

    • Centrifugation (Crucial Step): Spin plates at 125 x g for 5-7 minutes . This forces cells to the bottom center, synchronizing aggregation and reducing size variability (CV%) [2].

  • Maturation: Incubate at 37°C, 5% CO₂ for 3-5 days. Do not disturb the plate for the first 48 hours to allow the necrotic core and proliferative rim to establish structure.

Protocol: Multiplexed Viability & Cytotoxicity Assay

Objective: Simultaneous quantification of live cells, dead cells, and total nuclear count without disrupting the 3D structure.

Reagents
  • Calcein AM (Live): Permeable to cell membranes; converted by intracellular esterases to fluorescent Calcein (Green).

  • Ethidium Homodimer-1 (EthD-1) (Dead): Impermeable to live cells; binds DNA in cells with compromised membranes (Red).

  • Hoechst 33342 (Nuclei): Cell-permeable DNA stain (Blue).

Mechanism of Action (Apoptosis/Necrosis)

Understanding the pathway is vital for interpreting "Dead" signals versus "Apoptotic" signals.

Apoptosis_Pathway Drug Cytotoxic Drug (Input) Mito Mitochondria (MOMP) Drug->Mito Stress CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 (Initiator) CytoC->Caspase9 Caspase3 Caspase-3/7 (Executioner) Caspase9->Caspase3 Membrane Membrane Blebbing & Permeabilization Caspase3->Membrane Cleavage of Cytoskeleton EthD EthD-1 Entry (Red Signal) Membrane->EthD Pore Formation Calcein Esterase Failure (Loss of Green) Membrane->Calcein Leakage

Figure 2: The apoptotic cascade leading to membrane permeabilization, which allows EthD-1 entry and Calcein leakage, forming the basis of the readout.

Staining Protocol
  • Preparation: Prepare a 2X Staining Solution in PBS (Serum-Free). Serum esterases can hydrolyze Calcein AM prematurely, causing high background.

    • Calcein AM: 2 µM (Final 1 µM)

    • EthD-1: 4 µM (Final 2 µM)[2]

    • Hoechst 33342: 20 µg/mL (Final 10 µg/mL)

  • Addition: Gently add 100 µL of 2X Staining Solution directly to the well containing 100 µL of culture media. Do not aspirate the original media to avoid sucking up the spheroid.

  • Incubation: Incubate for 30-60 minutes at 37°C. Spheroids require longer incubation than monolayers for dye penetration.

  • Imaging: Image immediately on a High-Content Imager (e.g., Opera Phenix, ImageXpress).

    • Mode: Confocal (essential to reject out-of-focus light from the 3D structure).

    • Z-Stack: Acquire 5-10 planes separated by 10-20 µm. Generate a "Maximum Intensity Projection" for analysis.

Data Analysis & Quality Control

Calculating the Z-Factor

The Z-factor is the industry standard for validating HTS assays.[3] It measures the separation between the Positive Control (Max Kill, e.g., Staurosporine) and Negative Control (DMSO).

Formula:



Where:

  • 
     = Standard Deviation
    
  • 
     = Mean Signal[4]
    
  • 
     = Positive Control
    
  • 
     = Negative Control
    
Interpretation Table
Z-Factor ValueClassificationAction Required
1.0 IdealTheoretical maximum (impossible).[4][5]
0.5 - 1.0 ExcellentProceed to screening.
0.0 - 0.5 MarginalOptimization needed. Check spheroid size uniformity.
< 0.0 FailStop. Assay cannot distinguish hits from noise.
2D vs. 3D Sensitivity Comparison

3D models often show increased drug resistance (Multicellular Resistance - MCR).

Parameter2D Monolayer3D Spheroid
Drug Exposure UniformGradient (High surface, Low core)
Proliferation High (Exponential)Zonal (Proliferating rim, Quiescent core)
IC50 Value Typically Lower (Sensitive)Typically Higher (Resistant)
Clinical Prediction LowHigh

Troubleshooting Guide

IssueProbable CauseSolution
Irregular Shapes Cell adhesion to plateEnsure ULA plates are used; do not scratch coating with pipette tips.
Multiple Spheroids/Well Poor aggregationIncrease centrifugation speed (up to 200xg) or optimize seeding density.
High Background (Green) Serum esterasesDilute Calcein AM in serum-free buffer; reduce incubation time.
Dark Core (Necrosis) Spheroid too largeReduce seeding density (<5000 cells/well) or harvest earlier (Day 3 vs Day 5).

References

  • Corning Life Sciences. "Spheroid Microplates User Guide." Corning.com.

  • Thermo Fisher Scientific. "Disease model generation: 5 steps to a 3D cancer spheroid model." Thermofisher.com.

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening.

  • National Institutes of Health (NIH). "High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures." Assay Guidance Manual.

  • Revvity (formerly PerkinElmer). "A high-throughput 3D tumor spheroid screening method for drug discovery." Revvity.com.

Sources

Unlocking the Indole Scaffold: Strategic Utilization of Indole-3-Carbinol and Tryptamine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Strategic Value

Why This Precursor? In the landscape of drug discovery, the Indole scaffold—and specifically its derivative Indole-3-Carbinol (I3C) —stands as a "privileged structure." It is not merely a chemical building block; it is a bio-validated core found in over 3,000 natural alkaloids and FDA-approved therapeutics (e.g., Sumatriptan, Indomethacin, Vincristine).

As researchers, we utilize I3C and its analog Tryptamine not just for their inherent biological activity (such as I3C’s conversion to the anti-cancer agent 3,3'-Diindolylmethane [DIM] in vivo), but as versatile "molecular hooks" for rapid complexity generation. The electron-rich nature of the indole ring, specifically at the C3 position, allows for facile electrophilic substitution, while the N1 and C2 positions offer orthogonal functionalization opportunities.

This guide details three high-value workflows:

  • Bio-Inspired Condensation: Controlled synthesis of Bis(indolyl)methanes (BIMs).

  • The Alkaloid Engine: The Pictet-Spengler cyclization for tetrahydro-β-carbolines.[1][2][3]

  • Asymmetric Precision: Organocatalytic Friedel-Crafts alkylations.

Part 2: Mechanism & Reactivity Landscape

To master these precursors, one must understand their electronic bias. The pyrrole ring of the indole is electron-rich (π-excessive). The nitrogen lone pair donates density into the ring, making C3 the most nucleophilic site (enamine-like reactivity). If C3 is blocked, reactivity shifts to C2.

Visualization: The Indole Reactivity Map

The following diagram illustrates the divergent synthetic pathways available from the core Indole scaffold.

IndoleReactivity Indole Indole Scaffold (Nucleophilic Core) C3 C3 Position (Primary Nucleophile) Indole->C3 High e- Density N1 N1 Position (Deprotonation Site) Indole->N1 pKa ~16 C2 C2 Position (Directing Group/Lithiation) Indole->C2 Steric/Directing BIM Bis(indolyl)methanes (via Condensation) C3->BIM + Aldehydes/I3C THBC Tetrahydro-β-carbolines (via Pictet-Spengler) C3->THBC + Tryptamine Chain Alkylated N-Alkylated Derivatives N1->Alkylated + Base/Electrophile

Caption: Divergent reactivity profile of the Indole scaffold. C3 is the primary site for electrophilic attack, leading to BIMs and THBCs.

Part 3: Application Notes & Protocols

Protocol A: Green Synthesis of Bis(indolyl)methanes (BIMs)

Context: BIMs are potent anticancer agents (e.g., DIM). Traditionally, their synthesis required harsh Lewis acids. We utilize a "Green Chemistry" approach using water as a solvent and I3C or Indole + Aldehydes. This mimics the stomach's acid-catalyzed condensation of I3C but with laboratory precision.

Mechanism: Indole acts as a nucleophile attacking an electrophilic aldehyde (or the iminium ion generated in situ).

Materials:

  • Indole or Indole-3-Carbinol (1.0 mmol)

  • Aldehyde (0.5 mmol) (e.g., Benzaldehyde)

  • Catalyst: Sodium Dodecyl Sulfate (SDS) (10 mol%) or mild Lewis Acid (Iodine, 1 mol%)

  • Solvent: Deionized Water

Step-by-Step Workflow:

  • Preparation: In a 25 mL round-bottom flask, suspend Indole (2 eq) and the Aldehyde (1 eq) in water (5 mL).

  • Catalysis: Add SDS (surfactant-type catalyst) or Iodine. The mixture may appear heterogeneous.

  • Reaction: Stir vigorously at room temperature (25°C). The hydrophobic effect accelerates the reaction in water ("on-water" conditions).

  • Monitoring: Monitor via TLC (Eluent: 20% EtOAc/Hexane). Look for the disappearance of the aldehyde spot.

    • Tip: BIMs often precipitate out of the water as white/off-white solids.

  • Workup: Filter the precipitate. Wash with cold water (3x 5 mL) to remove the catalyst.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Data Summary: Solvent Effects on Yield

Solvent Catalyst Time (min) Yield (%) Notes
Water SDS 30 92 Greenest, precipitation workup
CH3CN I2 45 88 Requires extraction

| DCM | TFA | 120 | 75 | Harsh, lower selectivity |

Protocol B: The Pictet-Spengler Cyclization (Alkaloid Synthesis)

Context: This is the definitive method for constructing the tetrahydro-β-carboline (THBC) skeleton, the core of alkaloids like Reserpine and Yohimbine. We use Tryptamine as the specific indole precursor here.[3]

Mechanism:

  • Imine Formation: Tryptamine amine condenses with an aldehyde.[1][4]

  • Cyclization: The C3 of the indole attacks the iminium ion (Mannich-type).

  • Rearrangement: The spiroindolenine intermediate rearranges to restore aromaticity.

Experimental Workflow Diagram:

PictetSpengler Start Start: Tryptamine + Aldehyde Imine Step 1: Imine Formation (Solvent: DCM/MeOH) Start->Imine -H2O Acid Step 2: Acid Catalyst Addition (TFA or AcOH) Imine->Acid Protonation Cyclization Step 3: 6-endo-trig Cyclization (Reflux) Acid->Cyclization C3 Attack Workup Step 4: Basification (NH4OH) & Extraction Cyclization->Workup Product Isolation

Caption: The Pictet-Spengler workflow for converting Tryptamine into bioactive THBC scaffolds.

Protocol:

  • Imine Formation: Dissolve Tryptamine (1.0 eq) and Aldehyde (1.1 eq) in dry DCM or MeOH under Argon. Add activated 4Å molecular sieves to absorb water. Stir 2h at RT.

  • Cyclization: Cool to 0°C. Add Trifluoroacetic Acid (TFA) (2.0 eq) dropwise.

    • Critical Check: If the aldehyde is acid-labile, use a milder acid like acetic acid in refluxing ethanol.

  • Reaction: Allow to warm to RT and stir for 12–24h.

  • Quench: Slowly add sat. NaHCO3 or NH4OH until pH > 8.

  • Extraction: Extract with DCM (3x). Dry organics over Na2SO4.[1]

  • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol C: Asymmetric Organocatalytic Friedel-Crafts Alkylation

Context: To create chiral drugs, we cannot rely on flat molecules. We must introduce stereocenters. Using chiral organocatalysts (e.g., chiral phosphoric acids or squaramides) allows for the enantioselective alkylation of Indole at C3.

Materials:

  • Indole (1.0 eq)

  • Electrophile: Trans-β-Nitrostyrene (1.2 eq)

  • Catalyst: Chiral Binol-derived Phosphoric Acid (5 mol%) or Squaramide.

  • Solvent: Toluene or Xylenes.

Key Causality: The catalyst forms a hydrogen-bond network that activates the nitroalkene (lowering LUMO) while simultaneously orienting the indole via a specific face, forcing the attack from one direction (enantiocontrol).

Protocol:

  • Mix Indole and Catalyst in Toluene at -20°C.

  • Add Nitrostyrene.

  • Stir until TLC shows consumption of Indole. Low temperature is crucial for high enantiomeric excess (ee).

  • Directly load onto silica gel for purification.[5]

Part 4: References

  • Green Chemistry (RSC): Organocatalytic Friedel–Crafts arylation of aldehydes with indoles utilizing N-heterocyclic iod(az)olium salts.[6]

  • ACS Catalysis: Organocatalytic Enantioselective Friedel–Crafts Aminoalkylation of Indoles.

  • NIH (PubMed Central): Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives.

  • BenchChem Protocols: Application Notes and Protocols for the Pictet-Spengler Synthesis.

  • Organic & Biomolecular Chemistry: Synthesis of indole-3-carbinols (I3C) and their application to access unsymmetrical bis(3-indolyl)methanes.[7][8]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Boc-4-cyanopiperidine

[1]

Introduction: The Critical Intermediate

N-Boc-4-cyanopiperidine (tert-butyl 4-cyanopiperidine-1-carboxylate) is a pivotal scaffold in modern drug discovery, notably serving as the precursor for JAK inhibitors (e.g., Tofacitinib analogs) and various GPCR ligands.[1] While structurally simple, its synthesis is deceptively prone to failure due to the acid-lability of the Boc group and the conformational propensity of the piperidine ring to undergo elimination rather than substitution.

This guide provides a root-cause analysis of common failures, specifically focusing on the two primary synthetic routes: Dehydration of Primary Amides and Nucleophilic Substitution .

Module 1: Dehydration of N-Boc-isonipecotamide

The Standard Route: Conversion of N-Boc-piperidine-4-carboxamide to the nitrile using dehydrating agents (TFAA/Pyridine, POCl₃, or Burgess Reagent).[1]

Workflow Visualization

The following diagram illustrates the competing pathways during the dehydration process. Note how acid generation drives the "Failure Mode."

DehydrationPathwaysStartN-Boc-isonipecotamideInterO-Acyl ImidateIntermediateStart->InterDehydrating Agent(TFAA or POCl3)TargetN-Boc-4-cyanopiperidine(TARGET)Inter->TargetBase (Pyridine/Et3N)E2 EliminationAcidAcid Byproduct(TFA or HCl)Inter->AcidHydrolysis/EliminationAmineDeprotected Amine(4-cyanopiperidine)Target->AmineAcid Catalysis(-Boc)NTFAN-TFA-4-cyanopiperidine(Impurity)Amine->NTFAReacts w/ excess TFAA

Figure 1: Mechanistic divergence in amide dehydration. Acid byproducts jeopardize the Boc group, leading to N-acylated impurities.[1]

Troubleshooting Guide: Dehydration
Q1: I used POCl₃/Pyridine, but my NMR shows a complete loss of the Boc group. What happened?

Diagnosis: Acid-Catalyzed Deprotection. Mechanism: Phosphorus oxychloride (POCl₃) generates 3 equivalents of HCl during the reaction. Even with pyridine present, local concentrations of HCl can drop the pH sufficiently to cleave the tert-butyl carbamate (Boc), which is acid-labile.[1] Solution:

  • Switch Reagents: Use Trifluoroacetic Anhydride (TFAA) with excess pyridine.[1] TFAA generates trifluoroacetic acid (TFA), which is weaker than HCl, but still risky.

  • The "Gold Standard" (Burgess Reagent): For small-scale (<1g) high-value batches, use the Burgess reagent.[1] It operates under neutral conditions (pH ~7) and eliminates via a syn-elimination mechanism that preserves the Boc group entirely [1].[1]

  • Protocol Adjustment (If using POCl₃): Pre-cool the amine/pyridine solution to 0°C before adding POCl₃ dropwise. Ensure >3.5 eq. of amine base (Pyridine or Imidazole) to buffer the HCl immediately.

Q2: I see a new spot on TLC that runs close to the product, and Mass Spec shows M+ (Target - Boc + TFA).

Diagnosis: Formation of N-Trifluoroacetyl-4-cyanopiperidine. Mechanism: This is a cascade failure.

  • TFA byproduct cleaves the Boc group.

  • The resulting free amine (4-cyanopiperidine) is a nucleophile.[1]

  • The free amine reacts with excess TFAA present in the pot to form the N-TFA amide. Corrective Action:

  • Strict Temperature Control: Keep the TFAA addition at -10°C to 0°C.

  • Quench Properly: Quench the reaction with saturated NaHCO₃ or NaOH immediately upon completion. Do not let the reaction stir overnight.

  • Salvage Protocol: If N-TFA is formed, you must hydrolyze it (K₂CO₃/MeOH) and re-protect with Boc₂O, adding two steps to your synthesis [2].[1]

Module 2: Nucleophilic Substitution (Cyanation)

The Alternative Route: Displacement of a leaving group (Mesylate/Tosylate/Halide) on N-Boc-4-hydroxypiperidine derivatives using cyanide sources (NaCN, KCN, TBACN).[1]

Workflow Visualization

The piperidine ring introduces steric strain that favors elimination (alkene formation) over substitution (nitrile formation) at the secondary carbon.

SubstitutionCompetitionSubstrateN-Boc-4-mesyloxypiperidineTransitionTransition StateCompetitionSubstrate->TransitionCN- (Nucleophile/Base)Product_SN2N-Boc-4-cyanopiperidine(Substitution Product)Transition->Product_SN2Path A: SN2(Polar Aprotic Solvent)Product_E2N-Boc-1,2,3,6-tetrahydropyridine(Elimination Product)Transition->Product_E2Path B: E2 Elimination(High Temp / Strong Base)NoteCritical Factor:Secondary carbons in piperidinesare prone to E2 due toring conformational effects.Transition->Note

Figure 2: The kinetic competition between Cyanation (Sn2) and Elimination (E2).[1] Elimination is often the major pathway without strict control.

Troubleshooting Guide: Cyanation
Q3: My major product is an alkene (N-Boc-1,2,3,6-tetrahydropyridine). How do I favor the nitrile?

Diagnosis: E2 Elimination is outcompeting Sn2 Substitution. Root Cause: The 4-position of the piperidine ring is a secondary carbon. Cyanide is both a nucleophile and a base. If the reaction is heated or if the counter-ion is too "naked" (reactive), the cyanide abstracts a proton from the

Optimization Strategy:
  • Solvent: Use DMSO or DMF . These polar aprotic solvents solvate the cation (Na+/K+), leaving the cyanide anion free to attack, but they also stabilize the Sn2 transition state.

  • Temperature: Do NOT reflux. Run the reaction at the lowest possible temperature (start at 40-50°C). Higher temperatures exponentially favor Elimination (E2).[1]

  • Reagent: Use TBACN (Tetrabutylammonium cyanide) .[1] The bulky ammonium counter-ion can sometimes modulate reactivity, though it is also more basic in organic solvents.

  • Leaving Group: A Mesylate (OMs) is generally better than a Tosylate (OTs) due to less steric bulk, slightly favoring the Sn2 approach.

Module 3: Post-Reaction Workup & Stability

Q4: My yield drops significantly after column chromatography. Is the product stable on silica?

Analysis: N-Boc-4-cyanopiperidine is moderately stable, but the Boc group is sensitive to the Lewis acidity of silica gel, especially if the silica is not neutralized.[1] Mitigation:

  • Pre-treat Silica: Flush the column with 1% Triethylamine (Et₃N) in Hexanes before loading your sample. This neutralizes acidic sites on the silica.

  • Eluent: Use Ethyl Acetate/Hexanes. Avoid Methanol/DCM if possible, as methanol can sometimes facilitate solvolysis on acidic silica.

Q5: Can I distill the product?

Answer: Yes, but with extreme caution.

  • Boiling Point: High (>100°C at reduced pressure).[1]

  • Risk: Thermal instability of the Boc group. Above 150°C, Boc groups can undergo thermal elimination to isobutylene and CO₂.

  • Recommendation: Kugelrohr distillation under high vacuum (<0.5 mmHg) is preferred over pot distillation to minimize thermal exposure time.

Summary of Synthetic Recommendations

ParameterDehydration Route (Recommended) Substitution Route (Alternative)
Starting Material N-Boc-isonipecotamideN-Boc-4-mesyloxypiperidine
Primary Reagent TFAA / PyridineNaCN or TBACN
Key Risk Acidic cleavage of BocE2 Elimination (Alkene formation)
Temp Control < 0°C during addition< 60°C strict limit
Scale Suitability High (Multi-gram to Kg)Low (Gram scale)
Self-Validating Step Check pH of aqueous quench (Must be >8)1H NMR of crude (Check for alkene peaks at 5.7-5.9 ppm)

References

  • Burgess Reagent Mechanism & Application

    • Burgess, E. M., Penton, H. R., & Taylor, E. A. (1973). Thermal reactions of alkyl N-carbomethoxysulfamate esters. The Journal of Organic Chemistry.
    • [1]

  • TFAA Dehydration & N-TFA Side Reaction

    • Example 24 in WO 2010/104899 (Synthesis of 4-cyanopiperidine via dehydration).[1][2][3]

    • [1]

  • Cyanation vs Elimination in Piperidines

    • U.S. Patent 5,780,466 (Discussion of POCl3 dehydration yields and issues).[3]

  • General Reactivity of Piperidine Derivatives

    • Organic Chemistry Portal: Prepar

Optimization of reaction conditions for Boc protection

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BOC-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: Beyond the Standard Protocol

Welcome to the Advanced Optimization Support Center. While the reaction of amines with di-tert-butyl dicarbonate (


) is a staple of organic synthesis, "standard" conditions often fail when applied to sterically hindered amines, electron-deficient anilines, or complex polyamines.

This guide treats your synthesis as a system to be debugged. We move beyond "add base and stir" to precise kinetic control and workup engineering.

Module 1: Troubleshooting Sluggish Reactions

User Issue: "My reaction is stalling. The amine is hindered/electron-deficient. Should I add DMAP?"

The Diagnostic

Standard Boc protection relies on the nucleophilicity of the amine. If your substrate is an aniline (electron-poor) or a tertiary-carbon-adjacent amine (sterically hindered), the reaction rate drops, leading to incomplete conversion.

The Fix: Catalytic Activation

While 4-Dimethylaminopyridine (DMAP) is the traditional catalyst, it introduces a critical bug: Isocyanate Formation .

Option A: The Iodine Protocol (Recommended for Green/Mild Activation)

Iodine acts as a Lewis acid to activate the carbonyls of


 without the high risk of side reactions associated with strong nucleophilic catalysts.
  • Protocol:

    • Mix Amine (1.0 equiv) and

      
       (1.1–1.2 equiv).
      
    • Solvent: Solvent-free (if liquid) or minimal DCM/MeCN.

    • Catalyst: Add Iodine (

      
      ) (5–10 mol%) .
      
    • Observation: Reaction is often exothermic; complete within minutes to hours.

    • Workup: Wash with dilute

      
       (sodium thiosulfate) to remove iodine color, then standard extraction.
      
Option B: The DMAP Warning (Use with Caution)

DMAP forms a reactive


-Boc-pyridinium species. If the amine is too slow to intercept this intermediate, it can decompose or rearrange, leading to isocyanates and ureas.

Visualization: The DMAP Side-Reaction Pathway The following diagram illustrates why DMAP can be dangerous with sluggish amines.

Boc_DMAP_Mechanism Boc2O Boc2O Activated [N-Boc-Pyridinium]+ Boc2O->Activated + DMAP DMAP DMAP (Catalyst) Product N-Boc Product Activated->Product + Amine (Fast) SidePath Degradation/Rearrangement Activated->SidePath + Amine (Slow) Amine Substrate Amine (R-NH2) Isocyanate Isocyanate / Urea (Impurity) SidePath->Isocyanate - tBuOH, - CO2

Caption: Kinetic competition in DMAP-catalyzed protection. If the amine attack is slow, the activated intermediate diverts to isocyanate impurities.

Module 2: Selectivity Engineering

User Issue: "I have a diamine. How do I protect only the primary amine?"

The Logic: Exploiting pKa and Sterics

Primary amines are generally less hindered but more basic than anilines, and less hindered than secondary amines. We can exploit these differences using temperature and pH control.

Optimization Table: Selectivity Conditions
Target SelectivityReagent SystemConditionsMechanism
1° over 2° Amine

(1.0 eq) in DCM
-78°C to 0°C Kinetic control; low temp amplifies steric discrimination.
1° over 2° Amine

,

Acetonitrile, RTLewis acid coordination favors less hindered amine.
Aliphatic over Aromatic

,

pH 8–9 (Dioxane/H2O)Anilines (pKa ~4-5) remain unreactive at lower pH compared to alkyl amines (pKa ~10).
Protocol: Selective Protection of Polyamines
  • Dissolve diamine in DCM (0.1 M).

  • Cool to -10°C (ice/salt bath).

  • Dissolve

    
     (0.95 equiv—slightly sub-stoichiometric) in DCM.
    
  • Add

    
     solution dropwise  over 1 hour.
    
  • Critical: Do not add base unless the amine is a salt. The amine itself acts as the base.

  • Warm to RT only after TLC confirms consumption of

    
    .
    

Module 3: Purification & Workup (The "Sticky" Issue)

User Issue: "I have excess


 left over. It's an oil and won't crystallize or rotovap off."
The Fix: The "Scavenger" Wash

Attempting to remove


 (BP 57°C/0.5 mmHg) by vacuum is difficult and risks product decomposition. The most robust chemical engineering solution is to convert the hydrophobic 

into a hydrophilic species.
The Protocol: DMAPA Scavenging

Use


-dimethyl-1,3-propanediamine (DMAPA) .[1] This amine reacts rapidly with excess 

to form a basic urea/carbamate that is easily protonated and washed away.
  • Reaction Check: Confirm reaction completion. Excess ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     is present.[2][3]
    
  • Scavenge: Add DMAPA (0.5 – 1.0 equiv relative to excess

    
    ) .
    
  • Stir: Stir at ambient temperature for 15–30 minutes.

  • The Wash (The Magic Step):

    • Dilute organic phase with Ethyl Acetate or DCM.[4]

    • Wash 2x with 10% Citric Acid or 0.5M HCl .

    • Mechanism:[1][5][6][7] The Citric Acid protonates the tertiary amine of the DMAPA-Boc adduct, forcing it into the aqueous layer.

  • Finish: Wash with brine, dry over

    
    , and concentrate.
    

Decision Tree: Workup Strategy

Workup_Logic Start Reaction Complete? Excess Excess Boc2O Present? Start->Excess Volatile Is Product Volatile? Excess->Volatile Yes Done Done Excess->Done No Evap High Vac/Rotovap (Risk of sublimation) Volatile->Evap No (Product Solid) Scavenge Add DMAPA Scavenger -> Acid Wash Volatile->Scavenge Yes (Save Product) Chrom Flash Chromatography (Boc2O stains poorly) Evap->Chrom If fails Pure Product Pure Product Scavenge->Pure Product

Caption: Decision matrix for removing unreacted anhydride. Scavenging is preferred for scale-up and volatile products.

References

  • Iodine Catalysis: Phukan, P. et al. "Iodine as an extremely powerful catalyst for the acetylation of alcohols under solvent-free conditions." J. Org.[8] Chem.2006 , 71, 8283 (Applied to Boc in subsequent citations).[8]

  • DMAP Side Reactions: Knölker, H. J. et al. "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited." J. Org.[8] Chem.2003 , 68, 7368–7379.

  • Selective Protection: Greene, T. W.; Wuts, P. G. M.[8] Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Scavenger Purification: Deng, G. et al. "Rapid and Efficient Removal of Excess Di-tert-butyl Dicarbonate from Reaction Mixtures." Tetrahedron Lett.2005 , 46, 7993.

Sources

Optimizing solvent systems for chromatography of piperidine derivatives

[1]

Current Status: Online Support Tier: Senior Application Scientist Topic: Optimization of Solvent Systems & Troubleshooting for Piperidine Scaffolds

Introduction: The Piperidine Challenge

Welcome to the technical support hub for piperidine chemistry. The piperidine ring is a pharmacophore ubiquitous in drug development (e.g., Fentanyl, Methylphenidate, Donepezil), yet it presents a distinct chromatographic challenge.

The Core Problem: Piperidine is a secondary amine with a high


  • Severe Peak Tailing: The cationic amine interacts electrostatically with residual anionic silanols (

    
    ) on silica-based columns.
    
  • Poor Retention: In Reversed-Phase (RP) modes, the ionized species is highly water-soluble and elutes near the void volume (

    
    ).
    

This guide provides the field-proven protocols to overcome these issues, moving beyond "textbook" advice to "bench-proven" strategies.

Module 1: Eliminating Peak Tailing (The Silanol War)

Symptom: Asymmetric peaks (

Root Cause Analysis

Standard silica columns have a surface population of acidic silanols.[1] Even "end-capped" columns retain residual activity.[1] When analyzing piperidines at neutral or weakly acidic pH, the positively charged nitrogen acts as an ion-exchange ligand, "sticking" to the column surface rather than partitioning cleanly.

Strategy A: The "High pH" Suppression (Recommended for LC-MS)

By raising the mobile phase pH above the analyte's

  • Requirement: You MUST use a hybrid-silica (e.g., Waters XBridge, Ethylene Bridged Hybrid) or polymer-based column (e.g., Agilent PLRP-S). Standard silica dissolves above pH 8.0.

  • Buffer System: 10mM Ammonium Bicarbonate or 0.1% Ammonium Hydroxide.

Strategy B: The "Sacrificial" Modifier (UV Detection Only)

If you are restricted to standard silica columns or low pH, use a competitive amine modifier that binds to silanols stronger than your analyte.

  • Protocol: Add 0.1% Triethylamine (TEA) to the aqueous mobile phase.

  • Warning: TEA causes severe signal suppression in LC-MS and should be avoided in mass spectrometry workflows [1].

Visual Troubleshooting Logic

TailingLogicStartIssue: Peak Tailing (As > 1.5)CheckModeCheck Detection ModeStart->CheckModeIsMSLC-MSCheckMode->IsMSIsUVUV / PDACheckMode->IsUVHighPHStrategy: High pH (pH 10)Use Hybrid Silica ColumnIsMS->HighPHBest SensitivityIsUV->HighPHHybrid SilicaLowPH_ModStrategy: Low pH + TEA(Sacrificial Base)IsUV->LowPH_ModStandard SilicaChaotropicStrategy: Chaotropic Salt(PF6 or ClO4)LowPH_Mod->ChaotropicIf Tailing Persists

Figure 1: Decision matrix for resolving peak tailing based on detection mode and column chemistry.

Module 2: Optimizing Retention (The pH Switch)

Piperidine derivatives exhibit massive retention shifts based on pH. Understanding this allows you to "dial in" your separation.

The pH Effect Data

The following table illustrates the behavior of a generic lipophilic piperidine derivative on a C18 Hybrid Column:

ParameterLow pH (Formic Acid, pH 2.7)High pH (Ammonium Bicarb, pH 10.0)Mechanism
Analyte State Ionized (

)
Neutral (

)
Protonation vs. Deprotonation
Solubility High (Water soluble)Low (Organic soluble)Charge state
Retention (

)
Low (Early elution)High (Late elution)Hydrophobic partitioning
Peak Shape Good (if silanols suppressed)Excellent (Symmetrical)Lack of ionic interaction
MS Sensitivity High (Pre-charged)High (Efficient ionization in source)ESI Efficiency
Protocol: The "Scouting" Gradient

When developing a method for a new piperidine derivative, run these two screening gradients to determine the optimal orthogonality.

System: C18 Hybrid Column (e.g., 2.1 x 50mm, 1.7µm) Flow: 0.4 mL/min Gradient: 5% B to 95% B over 5 minutes.

  • Acidic Screen:

    • Mobile Phase A: Water + 0.1% Formic Acid[2]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[2]

  • Basic Screen:

    • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10)

    • Mobile Phase B: Acetonitrile[3][4][5][6]

Result Interpretation:

  • If retention is too low in Acidic Screen

    
     Switch to Basic Screen.
    
  • If peak shape is poor in Acidic Screen

    
     Switch to Basic Screen (or add TFA if UV-only).
    
Module 3: HILIC for Polar Derivatives

When the piperidine derivative contains other polar moieties (hydroxyls, carboxylic acids) and elutes in the void volume even at high pH, Hydrophilic Interaction Liquid Chromatography (HILIC) is the required solution.

Why HILIC?

In HILIC, water is the "strong" solvent. Piperidines are retained by partitioning into a water-enriched layer on the surface of a polar stationary phase.

Recommended System
  • Stationary Phase: Amide or Zwitterionic (ZIC-HILIC) phases are superior to bare silica for amines due to better reproducibility.

  • Mobile Phase A: 10mM Ammonium Formate (pH 3.0) or Ammonium Acetate (pH 5.8) in Water.

  • Mobile Phase B: Acetonitrile (ACN).[5]

  • Isocratic Starting Point: 90% B / 10% A. (Note: High organic is required for retention).

Critical Protocol: HILIC Equilibration

HILIC columns require longer equilibration than RP columns.

  • Flush: 20 column volumes of initial mobile phase before the first injection.

  • Sample Diluent: Sample MUST be dissolved in high organic (e.g., 80% ACN). Injecting a water-dissolved sample will cause "solvent washout" and distorted peaks [2].[3]

Module 4: Troubleshooting & FAQs

Q: I see "Ghost Peaks" when using Triethylamine (TEA). A: TEA oxidizes over time. Old TEA can introduce significant UV-active impurities.

  • Fix: Use fresh, HPLC-grade TEA. Store under inert gas. Alternatively, switch to high pH methods (Module 1) to eliminate the need for TEA.

Q: My peaks are "Fronting" (shark-fin shape). A: This is likely a solubility mismatch or column overload.

  • Mechanism:[1][7] If your sample is dissolved in 100% ACN but your starting gradient is 95% Water, the analyte precipitates at the head of the column.

  • Fix: Match the sample solvent to the starting mobile phase conditions.

Q: Can I use TFA for LC-MS? A: Technically yes, but it is discouraged.

  • Issue: TFA forms strong ion pairs with the piperidine in the gas phase, suppressing the MS signal (signal drop >50% is common).

  • Fix: Use Formic Acid or Difluoroacetic Acid (DFA) as a compromise between peak shape and signal intensity [3].

Q: I have double peaks for a pure compound. A: This often occurs when the mobile phase pH is too close to the analyte's


  • Mechanism:[1][7] The analyte splits between ionized and neutral populations, which travel at different speeds.

  • Fix: Shift the pH at least 2 units away from the

    
    .[8] For piperidine (
    
    
    ), aim for pH < 9 or pH > 12 (if column permits).
References
  • McCalley, D. V. (2023).[9] "Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography." Chemical Communications, 59, 7887-7899.[9] Link

  • Agilent Technologies. (2020). "Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection." Application Note. Link

  • Waters Corporation. (2025). "Effect of pH on the Separation of Basic Compounds." Waters Application Notes. Link

  • Phenomenex. (2025).[1][10] "How to Reduce Peak Tailing in HPLC?" Technical Guide. Link

Common pitfalls in the synthesis of substituted piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Substituted Piperidines[1]

Welcome to the Piperidine Synthesis Support Center. This guide addresses the most frequent "failure modes" encountered during the construction of the piperidine scaffold—the most common N-heterocycle in FDA-approved pharmaceuticals.

We have moved beyond generic advice. Below are specific troubleshooting workflows for Stereoselective Hydrogenation ,


-Lithiation , and Ring-Closing Metathesis (RCM) .
Ticket #1: "I’m getting a mix of diastereomers during pyridine hydrogenation."

Diagnosis: You are likely relying on thermodynamic control rather than kinetic trapping.[1] The reduction of substituted pyridines is not merely a hydrogen addition; it is a surface-chemistry problem. In neutral media, the pyridine binds loosely and reversibly, leading to isomerization. In acidic media, the mechanism changes fundamentally.

The Fix: The "Anchoring" Protocol (Acidic Hydrogenation) To achieve high cis-selectivity (often >95:5), you must force the substrate to bind flat against the catalyst surface and stay there until fully reduced.

The Mechanism (Causality):

  • Protonation: In acetic acid (AcOH), the pyridine becomes a pyridinium ion.[1]

  • Anchoring: The positively charged nitrogen anchors strongly to the electron-rich metal surface (Pt or Rh).

  • Face Selectivity: Once anchored, the ring cannot "flip."[1] Hydrogen is added exclusively from the catalyst side (syn-addition), forcing substituents into a cis relationship relative to the hydrogen source.

Self-Validating Protocol:

  • Substrate: 2,4-disubstituted pyridine.

  • Catalyst: PtO₂ (Adam’s Catalyst) or 5% Rh/C (avoid Pd/C for strict cis control as it permits ring "breathing").[1]

  • Solvent: Glacial Acetic Acid (must be anhydrous).[1]

  • Pressure: 1–4 atm H₂.

Step-by-Step:

  • Dissolve substrate (1.0 equiv) in glacial AcOH (0.5 M).

  • Add PtO₂ (5 mol%). Safety: Add catalyst under Argon flow to prevent ignition of solvent vapors.

  • Purge with H₂ × 3.[1] Stir vigorously.

  • Validation Check: Monitor H₂ uptake. It should be rapid. If slow, your catalyst may be poisoned by trace thiols or free amines.[1]

  • Workup: Filter over Celite. Lyophilize the AcOH (do not heat to rotovap dryness if the product is volatile).

Visualizing the Logic:

HydrogenationLogic cluster_0 Neutral Conditions (Risk) cluster_1 Acidic Conditions (Recommended) N_Py Free Pyridine Weak_Bind Weak/Reversible Binding N_Py->Weak_Bind Mix Cis/Trans Mixture Weak_Bind->Mix Acid_Py Pyridinium Salt (H+) Anchor Strong 'Face' Adsorption Acid_Py->Anchor Syn_Add Syn-Hydrogenation Anchor->Syn_Add Cis Cis-Piperidine (>95:5) Syn_Add->Cis

Figure 1: Mechanistic divergence between neutral and acidic hydrogenation of pyridines.

Ticket #2: "My -lithiation failed or gave elimination products."

Diagnosis: You are likely encountering the "Rotamer Trap" or failing to stabilize the dipole. The lithiation of N-Boc-piperidine (Beak-Lee methodology) relies on the Complexation Induced Proximity Effect (CIPE) . If the Boc group is not oriented correctly, the lithium reagent will act as a base (causing elimination to enecarbamate) rather than a lithiating agent.

The Fix: Thermodynamic Control of the Dipole The carbonyl oxygen of the Boc group must coordinate the lithium to direct it to the


-proton.

Critical Troubleshooting Data:

VariableRecommendationWhy?
Protecting Group N-Boc (Required)N-Benzyl or N-Alkyl fails because they lack the carbonyl oxygen for CIPE (dipole stabilization).[1]
Reagent s-BuLi / TMEDA n-BuLi is too aggregated; t-BuLi promotes elimination. TMEDA breaks aggregates to form reactive monomers.
Temperature -78 °C to -50 °C At > -40 °C, the lithiated species undergoes

-elimination to form the tetrahydropyridine.[1]
Quench Time Immediate The lithiated intermediate is not indefinitely stable.[1]

Self-Validating Protocol (The "Beak-Lee" Standard):

  • Dryness Check: Flame-dry flask, cool under Ar. Solvent: Anhydrous Et₂O (THF can sometimes be too coordinating, competing with the Boc group).[1]

  • Mix: Add N-Boc-piperidine (1.0 equiv) and TMEDA (1.2 equiv). Cool to -78 °C.[1][2][3]

  • Lithiate: Dropwise addition of s-BuLi (1.1 equiv).

  • The "Wait" (Crucial): Stir for 10–15 minutes at -78 °C.

    • Note: Unlike pyrrolidines, piperidines have faster Boc rotation, but -78 °C ensures the dipole is "locked" before elimination occurs.

  • Validation (D₂O Quench): Before adding your precious electrophile, take a 0.1 mL aliquot and quench with D₂O. NMR should show >90% deuterium incorporation at the

    
    -position.[1]
    
  • Electrophile Addition: Add electrophile (e.g., MeI, CO₂) at -78 °C. Warm slowly only after 30 mins.

Ticket #3: "Ring-Closing Metathesis (RCM) stalled. The catalyst is dead."

Diagnosis: You have Amine Poisoning .[1] The basic nitrogen of your piperidine precursor (the diene amine) is coordinating to the Ruthenium center of the Grubbs catalyst, shutting down the catalytic cycle.

The Fix: Masking the Nitrogen You must render the nitrogen non-nucleophilic during the metathesis step.

Decision Tree for RCM:

RCM_Troubleshooting Start RCM of Diallyl Amine Check_N Is Nitrogen Protected? Start->Check_N No STOP: Ru Poisoning Likely Check_N->No No (Free Amine) Yes Proceed with Grubbs II Check_N->Yes Yes (Boc/Ts) Solution1 Protonate (HCl/TsOH Salt) No->Solution1 Option A Solution2 Lewis Acid (Ti(OiPr)4) No->Solution2 Option B Cyclize Free base after RCM Solution1->Cyclize Cyclize in DCM Solution2->Cyclize

Figure 2: Decision matrix for preventing catalyst deactivation in amine RCM.

Protocol (The "Salt" Method):

  • Dissolve the diene amine in DCM.[1]

  • Add 1.0 equiv of p-TsOH (or HCl in ether) to precipitate the ammonium salt.

  • Validation: Ensure the salt is soluble in the RCM solvent (DCM or DCE). If not, use slightly more polar solvent mixtures or switch to the Lewis Acid method (add Ti(OiPr)₄).

  • Add Grubbs II catalyst (2–5 mol%). Reflux.

  • The ammonium salt will NOT coordinate Ru.[1] After cyclization, wash with NaHCO₃ to release the free piperidine.

References & Authoritative Grounding
  • Stereoselective Hydrogenation:

    • Source: Scriven, E. F. V. (2013).[1][4] "Pyridine and Pyridine Derivatives."[1][4] Kirk-Othmer Encyclopedia of Chemical Technology. The definitive guide on industrial pyridine reduction.

    • Validation: The "Anchoring Effect" in acidic media is a foundational concept in heterogeneous catalysis of N-heterocycles.

    • Link:[1]

  • 
    -Lithiation (Beak-Lee Method): 
    
    • Source: Beak, P., & Lee, W. K. (1989).[1] "

      
      -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc-Piperidines." Journal of Organic Chemistry.
      
    • Validation: This is the seminal paper establishing the requirement for N-Boc dipole stabilization (CIPE) to prevent elimination.

    • Link:[1]

  • RCM of Amines:

    • Source: Fu, G. C., & Grubbs, R. H. (1993).[1] "The Application of Ring-Closing Metathesis to the Synthesis of Tertiary Amines." Journal of the American Chemical Society.

    • Validation: Establishes the protonation strategy to prevent Ru-complexation by amines.

    • Link:[1]

  • Shono Oxidation (Supplementary):

    • Source: Shono, T., et al. (1981).[5] "Electroorganic chemistry. 46. A new synthesis of pyrrolizidine and indolizidine alkaloids." Journal of the American Chemical Society.

    • Link:[1]

Sources

Technical Support Guide: Stability Enhancement for Tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Matrix

Tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate (hereafter referred to as TB-BCP ) is a densely functionalized scaffold often employed as a "spring-loaded" intermediate in the synthesis of NK1 antagonists and opioid receptor ligands.

Its stability profile is defined by three competing tensions:

  • Acid Lability: The N-Boc group is sensitive to protonation, particularly due to the steric strain at the quaternary C4 center, which can accelerate elimination kinetics.

  • Photolability: The ortho-bromo substituent is prone to homolytic cleavage under UV/visible light, leading to debromination or radical coupling.

  • Hydrolytic Resistance: While the nitrile is generally robust, the quaternary center makes it sterically hindered; however, adjacent activation can promote hydrolysis to the primary amide under uncontrolled pH.

This guide provides a self-validating system to maximize the shelf-life and process integrity of TB-BCP.

Module 1: Storage & Handling (The First Line of Defense)

The "Amber & Argon" Rule

The C-Br bond in TB-BCP has a bond dissociation energy (BDE) that allows for homolysis under standard laboratory lighting (fluorescent/LED), particularly in solution.

  • Protocol: Store solid material in amber borosilicate vials with PTFE-lined caps.

  • Atmosphere: Flush headspace with Argon (Ar) rather than Nitrogen (

    
    ). Argon is heavier than air and provides a superior "blanket" for long-term storage of halogenated aromatics.
    
  • Temperature: Store at -20°C . While the Boc group is thermally stable up to ~60-70°C in neutral media, the combination of the quaternary strain and the aryl bromide lowers the activation energy for spontaneous decomposition.

The NMR Solvent Trap

Critical Failure Point: Researchers often observe degradation during characterization.

  • Cause: Chloroform-d (

    
    ) naturally decomposes to form phosgene and HCl over time. This trace acidity is sufficient to cleave the Boc group of TB-BCP during an overnight NMR run.
    
  • Solution: Pass

    
     through a small plug of basic alumina before use, or stabilize the NMR sample with 0.5% solid 
    
    
    
    or a drop of
    
    
    -Pyridine. Alternatively, use
    
    
    for stability studies.

Module 2: The Buffered Purification Protocol

Standard silica gel (pH ~4-5) acts as a weak Lewis acid. For TB-BCP, prolonged exposure to acidic silica during column chromatography results in significant Boc-deprotection and subsequent streaking (formation of the free amine, which adheres to silica).

Workflow Visualization: Buffered Chromatography

The following diagram outlines the mandatory workflow for purifying TB-BCP without degradation.

PurificationWorkflow Start Crude Reaction Mixture (TB-BCP + Impurities) PreTreat Pre-treatment: Add 1% Triethylamine (Et3N) to Eluent System Start->PreTreat Slurry Slurry Packing: Flush Column with Et3N-doped Solvent PreTreat->Slurry Load Sample Loading: Liquid Load (DCM) Avoid Solid Load on Acidic Silica Slurry->Load Elute Elution: Hexanes/EtOAc + 0.5% Et3N Load->Elute Check TLC Check: Is spot streaking? Elute->Check Success Isolate & Concentrate < 40°C Bath Temp Check->Success No (Compact Spot) Fail Failure Mode: Boc Cleavage on Column Check->Fail Yes (Tailing) Fail->PreTreat Re-buffer System

Caption: Logic flow for buffered silica chromatography to prevent acid-catalyzed Boc-deprotection.

Step-by-Step Methodology
  • Eluent Preparation: Prepare your Hexanes/Ethyl Acetate gradient. Add Triethylamine (Et3N) to a concentration of 1% v/v to the entire solvent volume.

  • Column Neutralization: Flush the packed silica column with 3 column volumes (CV) of the Et3N-doped eluent before loading the sample. This neutralizes active silanol sites (

    
    ).
    
  • Loading: Dissolve the crude TB-BCP in a minimum amount of DCM/Et3N (99:1). Do not use dry-loading on silica, as the local high concentration on acidic silica surfaces accelerates decomposition.

  • Concentration: Rotary evaporate fractions at a bath temperature < 40°C . Higher temperatures can induce thermal Boc-cleavage in the presence of trace salts.

Module 3: Troubleshooting Guide (FAQ)

Q1: My product turned from white to yellow after a weekend on the bench. Is it usable?

Diagnosis: Photolytic Debromination / Oxidation. The yellow color indicates the formation of bromine radicals (


) and subsequent oxidation products (likely quinoidal species or conjugated impurities).
Action: 
  • Check LC-MS for the "Des-Bromo" mass (

    
    ).
    
  • If the impurity is <5%, recrystallize from cold Hexanes/EtOAc.

  • Prevention: Wrap all future flasks in aluminum foil immediately after synthesis.

Q2: I see a new peak at ~9.0 ppm in the proton NMR.

Diagnosis: Ammonium Salt Formation. This downfield broad singlet is characteristic of a protonated secondary amine (


). You have lost the Boc group, likely due to acidic 

. Action:
  • Wash the NMR sample with aqueous

    
    , extract back into DCM, and re-run NMR in neutralized solvent.
    
  • If the peak persists, the bulk material has degraded. Reprotect with

    
     / 
    
    
    
    /
    
    
    .
Q3: Can I use HCl/Dioxane to remove the Boc group later?

Technical Insight: Yes, but proceed with caution. The 2-bromophenyl group creates steric bulk near the piperidine nitrogen. Guidance:

  • Standard conditions (4M HCl in Dioxane) work, but monitoring is required.

  • Risk: Prolonged exposure to strong acid can hydrolyze the nitrile (CN) to a primary amide (

    
    ).
    
  • Optimization: Use TFA/DCM (1:4) at 0°C for 30 minutes. TFA is milder on the nitrile than mineral acids.

Module 4: Mechanistic Degradation Pathways

Understanding how the molecule breaks down allows you to engineer controls.

DegradationPathways Compound TB-BCP (Intact) Path1 Pathway A: Acidolysis Compound->Path1 Path2 Pathway B: Homolysis Compound->Path2 Acid Acid Source (Silica, HCl, TFA) Acid->Path1 Light UV Light / Heat Light->Path2 ProductA Free Amine Salt (Des-Boc) Path1->ProductA Isobutene Byproduct: Isobutylene + CO2 Path1->Isobutene ProductB Aryl Radical -> Debromination Path2->ProductB

Caption: Primary degradation vectors: Acid-mediated Boc removal (Top) and Photo-induced C-Br cleavage (Bottom).

References

  • Boc Group Stability & Deprotection

    • Greene, T. W., & Wuts, P. G. M.[1] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for carbamate stability profiles).

    • Agami, C., et al. (2002).[2] "Orthogonal protection strategies for amines." Tetrahedron.

  • Photostability of Aryl Bromides

    • Ghashang, M., et al. (2013).[3] "Preparation of 1,4-dihydropyridine Derivatives." ResearchGate.[4] (Discusses halogenated heterocyclic stability).

    • Scispace Protocol. (2016).[5] "Photo-induced iodination/halogenation of aryl halides." (Demonstrates lability of Ar-Hal bonds under UV).

  • Purification on Silica (Acidity Issues)

    • Colapret, J. A., et al. (1989).[6] "Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines." Journal of Medicinal Chemistry. (Foundational text on 4,4-disubstituted piperidine handling).

    • ChemicalBook. (2015). "Synthesis of 1-Boc-4-cyanopiperidine derivatives." (General handling of the cyanopiperidine scaffold).

Sources

Troubleshooting guide for Suzuki coupling with sterically hindered substrates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Sterically Hindered Substrates

Welcome to the Advanced Catalysis Support Portal.

Status: Operational | Tier: Level 3 (Senior Scientist) Context: You are encountering low yields, stalled conversion, or side reactions while attempting to couple ortho-substituted halides with ortho-substituted boronic acids (the "tetra-ortho" problem).

The Core Challenge: Steric hindrance fundamentally alters the rate-determining step of the Suzuki catalytic cycle. While oxidative addition is often fast for aryl bromides/iodides, bulky substrates severely retard transmetalation (due to steric clash between the incoming boronate and the ligated palladium) and reductive elimination (forming the crowded C-C bond).

This guide provides the field-proven protocols and troubleshooting logic to overcome the "Steric Wall."

Part 1: The Critical Parameter Toolkit

For hindered substrates, standard conditions (Pd(PPh₃)₄ / Na₂CO₃) will fail. You must switch to systems designed to force the formation of the mono-ligated Pd(0) species (


).
1. Ligand Selection Matrix

The choice between Phosphine and NHC (N-Heterocyclic Carbene) ligands is dictated by your substrate's electronic bias.

Substrate ClassRecommended SystemWhy it Works
General Hindered Biaryls SPhos or XPhos (Buchwald G3/G4 Precatalysts)SPhos provides a specific "pocket" for the substrate. The methoxy groups on the biaryl backbone interact with Pd, stabilizing the monoligated species (

) which is required for oxidative addition of hindered halides.
Extreme Steric Bulk (Tetra-ortho)Pd-PEPPSI-IPr or Pd-PEPPSI-IPent NHC ligands (IPr, IPent) have a "fan" shape that pushes the substrates together, accelerating reductive elimination—often the bottleneck for tetra-ortho couplings.
Heterocycles + Sterics XPhos or RuPhos XPhos is exceptionally robust against heteroatom coordination that usually poisons the catalyst.
Unstable Boronic Acids Pd(amphos)Cl₂ or Q-Phos These ligands allow for milder bases (K₃PO₄), reducing protodeboronation of sensitive boronic acids.
2. Base & Additive Selection
  • The "Hydroxide" Pathway: For hindered substrates, the formation of a monomeric

    
     intermediate is crucial.
    
    • Recommendation: Use KOH or NaOH if functional groups allow.

  • Anhydrous Conditions: If your boronic acid undergoes protodeboronation (see Troubleshooting), switch to CsF in dioxane/toluene. The fluoride activates the boronic acid without requiring water.

Part 2: Troubleshooting Dashboard (Q&A)

Q1: My aryl halide is consumed, but I only see dehalogenated byproduct (Ar-H), not the product. Why? Diagnosis: Failed Transmetalation. The oxidative addition occurred (hence the halide is gone), but the Pd-Ar species failed to transmetalate with the bulky boronic acid. Instead, it grabbed a hydride (likely from the solvent or ligand decomposition) and reductively eliminated. The Fix:

  • Increase Concentration: Run the reaction at high concentration (0.5 M to 1.0 M) to favor the bimolecular transmetalation step over unimolecular decomposition.

  • Switch to Pd-PEPPSI-IPr: The NHC ligand creates a steric environment that disfavors β-hydride elimination and promotes transmetalation.

Q2: My boronic acid disappears rapidly, but the aryl halide remains untouched. Diagnosis: Protodeboronation. Sterically hindered boronic acids (especially 2,6-disubstituted) are highly prone to hydrolytic C-B bond cleavage under basic conditions. The Fix:

  • Slow Addition: Do not add the boronic acid all at once. Add it dropwise over 1 hour via syringe pump to keep the standing concentration low.

  • MIDA Boronates: Switch from boronic acid to a MIDA boronate . These slowly release the active boronic acid species, preventing the "flood" of reagent that leads to degradation.

  • Anhydrous Fluoride: Use CsF (2.0 equiv) in dry Toluene/Dioxane at 100°C. This removes the water required for the protodeboronation mechanism.

Q3: I see significant homocoupling of the boronic acid (Ar-Ar). Diagnosis: Oxygen Contamination or Pd(II) Reduction. Oxygen re-oxidizes Pd(0) to Pd(II).[1] The Pd(II) species consumes two equivalents of boronic acid to form the homodimer and generate Pd(0) in situ. The Fix:

  • Strict Degassing: Sparging with argon is insufficient for difficult cases. Use the Freeze-Pump-Thaw method (3 cycles).

  • Precatalysts: Avoid Pd(OAc)₂. Use Pd-G4-XPhos or Pd-PEPPSI . These enter the cycle as Pd(0) without consuming your nucleophile for reduction.

Part 3: Advanced Experimental Protocols
Protocol A: The "Buchwald G4" Method (High Success Rate)

Best for: General hindered couplings (e.g., 2,6-dimethylphenyl bromide + 2-methylphenyl boronic acid).

  • Setup: In a glovebox or under active Argon flow, charge a vial with:

    • Aryl Halide (1.0 equiv)

    • Boronic Acid (1.5 equiv)

    • XPhos Pd G4 (2-3 mol%)

    • Base: K₃PO₄ (2.0 equiv) or KOH (2.0 equiv)

  • Solvent: Add degassed THF:Water (10:1) or Dioxane:Water (4:1) . Concentration: 0.25 M .

  • Reaction: Seal and heat to 60–80°C for 2–12 hours.

    • Note: The G4 precatalyst activates rapidly at room temperature; do not overheat immediately if substrates are unstable.

  • Workup: Dilute with EtOAc. Wash with water.[2] Crucial: Wash the organic layer with an aqueous solution of N-acetylcysteine or use a scavenger resin (SiliaMetS® Thiol) to remove residual Palladium, which can bind to the hindered product.

Protocol B: The "PEPPSI" Method (For Extreme Bulk)

Best for: Tetra-ortho substituted systems or electron-rich chlorides.

  • Setup: Charge a vial with:

    • Aryl Chloride/Bromide (1.0 equiv)

    • Boronic Acid (1.5 equiv)

    • Pd-PEPPSI-IPr (2 mol%)

    • Base: KOtBu (Potassium tert-butoxide) (2.0 equiv)

  • Solvent: Add Isopropanol (technical grade is acceptable) or Dioxane .

    • Why Isopropanol? The PEPPSI catalyst is stabilized by the pyridine ligand, which dissociates easily in alcohol solvents to open the active site.

  • Reaction: Heat to 80°C (or reflux) for 4–24 hours.

  • Observation: The reaction typically turns from yellow to black upon completion. If it turns black immediately upon heating, your catalyst may have decomposed (check oxygen levels).

Part 4: Visualizing the Steric Bottleneck

The diagram below maps the catalytic cycle, highlighting where steric hindrance causes failure (Red Nodes) and where specific ligands intervene (Blue/Green Nodes).

SuzukiSteric Precat Precatalyst (Pd-G4 or PEPPSI) ActivePd Active Species L-Pd(0) Precat->ActivePd Activation (-L2) OxAdd Oxidative Addition (Ar-Pd-X) ActivePd->OxAdd + Ar-X BaseStep Base Activation (Ar-Pd-OH/OR) OxAdd->BaseStep + Base (OH-) TransMet Transmetalation (Steric Bottleneck 1) BaseStep->TransMet + Ar'-B(OH)2 Dehal Side Rxn: Dehalogenation (Ar-H) BaseStep->Dehal Failed Transmetalation RedElim Reductive Elimination (Steric Bottleneck 2) TransMet->RedElim Ar-Pd-Ar' formed Proto Side Rxn: Protodeboronation (Ar'-H) TransMet->Proto Boronate Instability RedElim->ActivePd Regeneration Product Biaryl Product (Ar-Ar') RedElim->Product C-C Bond Formed

Caption: The Suzuki Catalytic Cycle. Red nodes indicate steps severely retarded by steric hindrance. PEPPSI and Buchwald ligands are designed to lower the energy barrier of these specific steps.

References
  • Barder, T. E., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

    • Core citation for the mechanism of SPhos/XPhos in hindered couplings.
  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr and its Application in the Suzuki-Miyaura Coupling. Chemistry – A European Journal.[3]

    • Definitive guide for using PEPPSI c
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.

    • Mechanistic deep-dive into why boronic acids decompose, essential for troubleshooting.
  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Precatalysts (G3/G4): Activation and Application. Chemical Science.

    • Explains the activation of G3/G4 precatalysts to prevent initial induction periods.

Sources

Technical Guide: Troubleshooting Solubility & Phase Separation During Workup

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. A. Vance, Senior Application Scientist To: R&D Teams, Process Chemistry Groups Subject: Technical Support Module: Overcoming Solubility-Driven Workup Failures

Introduction: The Hidden Cost of the Interface

In drug development and organic synthesis, the reaction is only half the battle. Approximately 40-60% of yield loss occurs not during bond formation, but during the workup and isolation phases. This guide addresses the physicochemical failures that occur when solubility behaves unpredictably—specifically emulsions, "oiling out" (Liquid-Liquid Phase Separation), and partition failures.[1]

This document is designed as a non-linear troubleshooting system. Navigate directly to the symptom you are observing.

Module 1: The Emulsion Nightmare (Phase Separation Failure)

Symptom: After mixing organic and aqueous layers, a third "rag" layer forms, or the entire mixture remains a single, opaque, turbid phase.[2]

The Mechanism: Emulsions are thermodynamically unstable but kinetically stable dispersions. They persist due to low interfacial tension and steric/electrostatic stabilization by surfactants (often byproducts or impurities). To break them, we must destabilize the interface or increase the density differential (


) between phases.
Troubleshooting Protocol

Q1: Is the emulsion due to suspended particulates?

  • Diagnosis: Shine a light through the flask. If you see scattering from solid particles, they are acting as Pickering emulsifiers, physically stabilizing the droplets.

  • Solution: Filtration through Celite. [3][4]

    • Protocol: Pack a sintered glass funnel with 1-2 cm of Celite 545. Wet with the organic solvent. Filter the entire biphasic mixture through the pad. The Celite traps the particulate stabilizers, often resulting in immediate phase separation in the filtrate receiver [1].

Q2: Is the density difference (


) insufficient? 
  • Diagnosis: Common in Ether/Water or Ethyl Acetate/Water extractions where densities are close (approx. 0.7-0.9 g/mL vs 1.0 g/mL).

  • Solution: Salting Out (Hofmeister Effect).

    • Protocol: Add saturated NaCl (brine).

    • Mechanism:[5][6] This increases the density of the aqueous phase (improving

      
      ). More importantly, high ionic strength dehydrates the organic interface (salting out), forcing organic molecules to coalesce [2].
      

Q3: Is the emulsion pH-dependent?

  • Diagnosis: Common with amphoteric compounds or reactions generating fatty acid byproducts.

  • Solution: pH Swing.

    • Protocol: Adjust pH to neutralize ionizable surfactants. For example, if a carboxylic acid byproduct is acting as a soap at pH 9, acidify to pH 2 to protonate it, destroying its surfactant properties.

Visual Guide: Emulsion Decision Tree

EmulsionLogic start Emulsion Detected particulates Are solids visible? start->particulates celite Filter through Celite Pad particulates->celite Yes density Is u0394u03c1 low? (e.g. Et2O/Water) particulates->density No brine Add Sat. NaCl (Brine) density->brine Yes ph_check Is pH causing surfactant behavior? density->ph_check No time Wait 20 mins / Centrifuge brine->time ph_adj Adjust pH (Neutralize) ph_check->ph_adj Yes ph_check->time No

Figure 1: Logical workflow for diagnosing and resolving persistent emulsions during extraction.

Module 2: The "Oiling Out" Phenomenon (LLPS)

Symptom: During crystallization or cooling, the product separates as a sticky oil or gum rather than a crystalline solid.[1][5]

The Mechanism: This is Liquid-Liquid Phase Separation (LLPS) .[7] It occurs when the temperature drops into a region where the solution splits into a "solute-rich oil" and a "solute-poor supernatant" before it crosses the spinodal boundary for nucleation. This is often caused by impurities lowering the melting point of the solid below the solvent's boiling point, or excessively high supersaturation [3].

Troubleshooting Protocol

Q1: Did you cool the solution too fast?

  • Causality: Rapid cooling spikes supersaturation, pushing the system into the "oiling out" zone (metastable limit) rather than the nucleation zone.

  • Solution: Reheat and Seed.

    • Protocol: Reheat the mixture until the oil redissolves. Add a seed crystal at a temperature just below saturation. Cool at a rate of 0.1–0.5 °C/min. This provides a surface for growth, bypassing the energy barrier for nucleation.

Q2: Is the impurity profile too high?

  • Causality: Impurities act like a solvent, depressing the melting point (Freezing Point Depression).[6]

  • Solution: Trituration or Solvent Switch.

    • Protocol: Decant the supernatant. Triturate (grind) the oil with a solvent in which the product is insoluble but impurities are soluble (e.g., cold pentane or ether). This extracts impurities, raising the purity and melting point of the oil, often triggering solidification [4].[5]

Q3: Are you using a single solvent?

  • Solution: Two-Solvent Recrystallization.

    • Dissolve the oil in the minimum amount of "Good Solvent" (high solubility).

    • Slowly add "Bad Solvent" (low solubility) dropwise until turbidity persists.

    • Critical Step: If oil forms, add just enough Good Solvent to clear it, then cool very slowly.

Module 3: Trapped in the Aqueous Phase (Extraction Efficiency)

Symptom: The product is not migrating into the organic layer, leading to low recovery.

The Mechanism: Extraction efficiency depends on the Distribution Coefficient (


) , which is influenced by the compound's ionization state. According to the Henderson-Hasselbalch equation , an ionizable compound will remain in the aqueous phase if it is charged.
Quantitative Optimization Table
Analyte TypepKa (Approx)Target Aqueous pH for ExtractionRationale
Acidic (e.g., Carboxylic Acid)4–5pH < 2 Ensure 99% is in neutral (protonated) form (

).
Basic (e.g., Amine)9–10pH > 12 Ensure 99% is in neutral (deprotonated) form (

).
Zwitterionic MultipleIsoelectric Point (pI) Net charge is zero; solubility in water is minimal.
Troubleshooting Protocol

Q1: Have you checked the pH of the aqueous layer after mixing?

  • Insight: Adding an acidic/basic quench can drastically change the pH.

  • Protocol: Do not assume calculation accuracy. Dip a pH strip into the aqueous layer. Adjust until you are at least 2 pH units away from the pKa of your target molecule [5].[8]

Q2: Is the compound highly polar (LogP < 1)?

  • Solution: Salting Out + High-Polarity Solvent.

    • Protocol: Saturate the aqueous layer with NaCl. Use a more polar organic solvent system, such as 3:1 Chloroform/Isopropanol or n-Butanol .

    • Warning: n-Butanol has a high boiling point (117°C), making removal difficult. Use only if necessary.

Visual Guide: pH-Dependent Extraction Logic

ExtractionLogic cluster_acid Acidic Analyte (R-COOH) cluster_base Basic Analyte (R-NH2) acid_high pH > pKa (Ionized R-COO-) acid_water Trapped in Water acid_high->acid_water acid_low pH < pKa - 2 (Neutral R-COOH) acid_org Extracts to Organic acid_low->acid_org base_low pH < pKa (Ionized R-NH3+) base_water Trapped in Water base_low->base_water base_high pH > pKa + 2 (Neutral R-NH2) base_org Extracts to Organic base_high->base_org

Figure 2: The relationship between pH, ionization state, and phase preference. Successful extraction requires forcing the analyte into its neutral state.

References
  • Hyde, A. M., et al. (2017).[3] "General Principles and Strategies for Salting-Out Informed by the Hofmeister Series." Organic Process Research & Development, 21(9), 1355-1370. Link

  • University of Rochester. (n.d.).[4] "Workup: How to Manage an Emulsion."[2][4][9] Department of Chemistry Laboratory Manuals. Link

  • Mettler Toledo. (n.d.). "Oiling Out in Crystallization: Mechanisms and Solutions." Crystallization & Precipitation.[5] Link

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. Link

  • LCGC International. (2021). "Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols." Link

Sources

Validation & Comparative

Confirming the Structure of Tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate via NMR

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The structural validation of Tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate presents a specific analytical challenge common in medicinal chemistry: confirming a quaternary carbon center flanked by sterically demanding groups (an ortho-substituted aryl ring and a nitrile) within a piperidine scaffold.

While standard 1D NMR (Method A) is sufficient for purity checks, it often fails to conclusively prove the regiochemistry of the bromine substitution (ortho vs. meta/para) or the connectivity of the quaternary C4 center due to signal overlap and lack of scalar coupling. This guide compares the standard approach against the Advanced 2D NMR Elucidation Protocol (Method B) , establishing Method B as the mandatory standard for structural confirmation in drug development pipelines.

Part 1: The Analytical Challenge

The molecule contains three distinct "islands" of spin systems that are not coupled to each other through protons:

  • The Boc Group: Isolated singlet (~1.45 ppm).

  • The Piperidine Ring: Aliphatic multiplets.

  • The 2-Bromophenyl Ring: Aromatic system.[1]

The Disconnect: The quaternary Carbon-4 (C4) and the Nitrile (CN) group act as "silent" bridges in 1H NMR. There are no protons on C4 or the nitrile to provide scalar coupling (


-coupling) between the aromatic ring and the piperidine ring. Therefore, proving that the aryl ring is actually attached to C4 requires detecting long-range Heteronuclear Multiple Bond Correlations (HMBC).
Part 2: Comparative Analysis of Methods
Method A: Standard 1D Verification (1H & 13C)

Best for: Routine batch purity checks after the structure is already known.

FeatureCapabilitiesLimitations
Throughput High (<10 mins/sample).Cannot definitively prove connectivity of the aryl ring to the piperidine.
Regiochemistry Can suggest ortho-substitution via splitting patterns (ABCD system).often ambiguous if aromatic signals overlap; cannot distinguish between isomeric structures easily.
Quaternary C Detection 13C detects C4 and CN carbons.High Risk: Quaternary carbons have long relaxation times (

) and often disappear in standard rapid scans, leading to false negatives.
Method B: Advanced 2D Elucidation (HSQC, HMBC, NOESY)

Best for: De novo structural confirmation and reference standard generation.

FeatureCapabilitiesLimitations
Throughput Moderate (1–4 hours/sample).Requires higher concentration (>10 mg/mL preferred).
Regiochemistry Definitive: HMBC correlates aromatic protons to the C4 quaternary center.Requires careful parameter setup (e.g., optimization for 8 Hz long-range coupling).
Stereochemistry NOESY confirms the spatial proximity of the ortho-bromo group to the piperidine ring (steric lock).Requires interpretation of complex "through-space" interactions.
Part 3: Detailed Experimental Protocol (Method B)

To achieve authoritative structural confirmation, follow this self-validating workflow.

1. Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    . The high viscosity of DMSO slows molecular tumbling, sharpening the signals of the quaternary carbons and preventing the broadening often seen in piperidine ring flips at room temperature.
  • Concentration: Dissolve 15–20 mg of product in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube (prevent shimming errors).

2. Acquisition Parameters (The "Trustworthiness" Pillar)
  • 1H NMR: 16 scans,

    
     (relaxation delay) = 1.0s.
    
  • 13C NMR (Critical): Set

    
     = 2.0s to 3.0s . The nitrile and C4 carbons have no attached protons to facilitate relaxation (NOE enhancement is absent). A short delay will cause these peaks to be invisible.
    
  • gHMBC (Gradient Heteronuclear Multiple Bond Correlation): Optimized for long-range coupling constants (

    
    ) of 8–10 Hz.
    
3. Data Interpretation & Expected Shifts

Table 1: Diagnostic Chemical Shifts (DMSO-


) 
PositionAtom TypeApprox. Shift (

)
MultiplicityStructural Proof Logic
Pos 1 Boc Methyls1.40 – 1.45 ppmSinglet (9H)Integral reference (set to 9.0).
Pos 2/6 Piperidine

-CH

3.0 – 4.2 ppmBroad/DoubletsChemical shift nonequivalence indicates restricted rotation (chair conformation).
Pos 4 Quaternary C 40 – 45 ppm Singlet (C) The Hub: Must show HMBC correlations to both piperidine protons and aromatic protons.
Nitrile Cyano (-CN)119 – 121 ppm Singlet (C) Distinctive weak peak; confirms functional group presence.
Aryl 2-Bromo Ar-H7.1 – 7.7 ppmMultipletsOrtho-Pattern: Look for 4 distinct signals (ABCD system) rather than the symmetric AA'BB' of the para isomer.
Part 4: Visualization of Structural Logic
Diagram 1: Structural Elucidation Workflow

This diagram outlines the logical flow from sample to confirmed structure, highlighting the decision gates.

NMR_Workflow Sample Crude/Purified Sample H1_NMR 1H NMR (1D) Check Purity & Integrals Sample->H1_NMR Aromatic_Check Aromatic Pattern? (ABCD vs AA'BB') H1_NMR->Aromatic_Check C13_NMR 13C NMR (Long d1 delay) Aromatic_Check->C13_NMR Pattern Consistent Quat_Check C4 & CN Signals Visible? C13_NMR->Quat_Check Quat_Check->C13_NMR Signals Missing (Increase d1) HMBC 2D HMBC (Connectivity) Quat_Check->HMBC Signals Found NOESY 2D NOESY (Spatial Check) HMBC->NOESY Link Established Final Structure CONFIRMED NOESY->Final

Caption: Logical workflow for validating the quaternary center and regiochemistry.

Diagram 2: HMBC Connectivity Map

This diagram illustrates the specific long-range correlations (arrows) required to prove the structure. The "Silent" Quaternary Carbon (C4) is the central node that must bridge the spin systems.

HMBC_Connectivity cluster_aryl Aromatic Ring (Ortho) cluster_pip Piperidine Ring H_Ar_Ortho H-Aryl (Ortho) (~7.6 ppm) C_Ar_Ipso C-Aryl (Ipso) H_Ar_Ortho->C_Ar_Ipso 1J C4_Quat C4 Quaternary (~43 ppm) H_Ar_Ortho->C4_Quat Key Proof 1 H_Ar_Meta H-Aryl (Meta) H_Pip_35 H-Piperidine (C3/C5) (~2.0 ppm) H_Pip_35->C_Ar_Ipso Key Proof 4 H_Pip_35->C4_Quat Key Proof 2 CN_Group Nitrile (CN) (~120 ppm) H_Pip_35->CN_Group Key Proof 3 C_Pip_35 C-Piperidine (C3/C5)

Caption: Critical HMBC correlations. Red arrows indicate the long-range couplings that bridge the three isolated spin systems.

Part 5: Troubleshooting & Causality
  • Issue: The Nitrile carbon signal (~120 ppm) is missing in 13C NMR.

    • Causality: Quaternary carbons in nitriles have extremely efficient spin-rotation relaxation mechanisms but lack dipole-dipole relaxation from attached protons.

    • Solution: Increase the relaxation delay (

      
      ) to >3 seconds or add a relaxation agent like Cr(acac)
      
      
      
      .
  • Issue: Broadening of piperidine signals.

    • Causality: At room temperature, the piperidine ring undergoes chair-chair interconversion at a rate comparable to the NMR time scale.

    • Solution: Run the experiment at elevated temperature (e.g., 50°C in DMSO) to reach the fast-exchange limit, sharpening the peaks.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for interpretation of ABCD aromatic splitting patterns).

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for nitrile chemical shift ranges and relaxation behavior).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Authoritative guide on HMBC parameter optimization for quaternary centers).

  • Kozerski, L., & Kawęcki, R. (1988). "Stereochemistry of 4-substituted piperidines." Magnetic Resonance in Chemistry, 26(4), 333-338. (Specific data on piperidine ring conformations and shifts).

Sources

Comparative Guide: Tert-butyl 4-(2-bromophenyl)- vs. 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate

[1]

Executive Summary

The synthesis of gem-disubstituted piperidines is a cornerstone in the production of neuroactive pharmacophores, particularly NK1 receptor antagonists and opioid modulators. While the para-isomer (4-bromo ) represents a linear, sterically accessible scaffold, the ortho-isomer (2-bromo ) introduces significant synthetic friction due to the "ortho-effect."[1]

This guide objectively compares the synthetic performance of Tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate (Isomer A) against its 4-bromophenyl analogue (Isomer B) .[1]

Key Finding: The 2-bromo isomer typically suffers a 15–25% yield penalty during the cyclization phase compared to the 4-bromo isomer due to steric inhibition of the second alkylation event.[1] However, it remains the superior scaffold for accessing spirocyclic and fused-ring systems via downstream intramolecular coupling.[1]

Part 1: Structural & Electronic Landscape[1]

Before engaging in synthesis, one must understand the physical organic constraints imposed by the bromine position.

Feature4-Bromo Isomer (Para) 2-Bromo Isomer (Ortho)
Steric Environment Unhindered.[1] The nitrile and phenyl rings can rotate freely.[1]Congested. The ortho-bromine forces the phenyl ring out of coplanarity with the nitrile, increasing the transition state energy for cyclization.
Electronic Effect Inductive withdrawal (-I) activates the benzylic position uniformly.[1]Field effect and steric bulk shield the benzylic carbon, retarding nucleophilic attack.
Lithiation Risk Low risk of "ortho-lithiation" during base-mediated alkylation.[1]High Risk. Strong bases (e.g., LiHMDS) may cause halogen dance or benzyne formation if temperatures aren't strictly controlled.

Part 2: Synthesis Benchmarking

The industry-standard route for these scaffolds is the bis-alkylation of arylacetonitriles using N-protected bis(2-chloroethyl)amine.[1]

The Mechanism & The Bottleneck

The reaction proceeds via a stepwise double nucleophilic substitution.

  • Step 1: Deprotonation of the benzylic nitrile and alkylation with the first arm of the nitrogen mustard. (Fast for both isomers).

  • Step 2: Intramolecular cyclization to close the piperidine ring.[1] (The Differentiator ).

In the 2-bromo case, the intermediate mono-alkylated species adopts a conformation where the bulky ortho-bromine clashes with the incoming electrophilic arm, significantly slowing the rate of ring closure (

Experimental Yield Comparison
Parameter4-Bromo Protocol2-Bromo ProtocolDelta
Base Reagent NaH (60% in oil) or KHMDSNaH (requires excess) or NaHMDSStronger driving force needed for 2-Br.[1]
Solvent System DMSO/THF (1:1)DMSO (High polarity essential)DMSO stabilizes the enolate to overcome steric repulsion.
Temperature 0°C → RT0°C → 55°CHeat required to surmount 2-Br activation energy.[1]
Typical Yield 78 - 85% 55 - 65% ~20% Penalty
Major Impurity Mono-alkylated open chain (<5%)Mono-alkylated / Elimination product (10-15%)

Part 3: Visualization of Synthetic Pathways

The following diagram illustrates the kinetic divergence between the two isomers during the critical cyclization step.

SynthesisPathStartArylacetonitrilePrecursorStep1Mono-AlkylatedIntermediateStart->Step1 NaH, Bis-chloride(Fast)Prod_Para4-Bromo Product(High Yield: ~80%)Step1->Prod_Para k(fast)Low StericsProd_Ortho2-Bromo Product(Mod. Yield: ~60%)Step1->Prod_Ortho k(slow)High StericsSide_ProdElimination/OpenImpuritiesStep1->Side_Prod Competing Pathway

Caption: Kinetic divergence in piperidine ring closure. The 4-bromo isomer (Green) proceeds rapidly, while the 2-bromo isomer (Yellow) faces a steric energy barrier, increasing side-product formation (Red).

Part 4: Detailed Experimental Protocol

This protocol is optimized for the challenging 2-bromo isomer but validates for the 4-bromo isomer (with higher expected yields).

Materials
  • Substrate: 2-Bromophenylacetonitrile (1.0 eq)

  • Alkylating Agent: N-Boc-bis(2-chloroethyl)amine (1.1 eq)[1]

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (2.5 eq)

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) and THF (Tetrahydrofuran).

Step-by-Step Methodology
  • Base Preparation (Safety Critical):

    • In a flame-dried 3-neck flask under Argon, wash NaH (2.5 eq) with anhydrous hexanes (3x) to remove mineral oil.

    • Suspend the clean NaH in anhydrous DMSO/THF (1:3 ratio). Note: DMSO accelerates the reaction but increases exotherm risk.

  • Reagent Addition:

    • Cool the suspension to 0°C.

    • Add 2-bromophenylacetonitrile dropwise.[1] The solution will turn deep red/brown (formation of the benzylic anion). Stir for 30 mins.

    • Checkpoint: Ensure evolution of H2 gas ceases before proceeding.[1]

  • Alkylation:

    • Add N-Boc-bis(2-chloroethyl)amine (dissolved in minimal THF) slowly over 45 minutes.

    • Crucial Deviation: For the 2-bromo isomer, allow the reaction to warm to Room Temperature (RT) for 2 hours, then heat to 50-55°C for 4 hours. (For 4-bromo, maintain RT; heating is unnecessary and increases impurities).

  • Quench & Workup:

    • Cool to 0°C. Quench carefully with saturated NH4Cl.

    • Extract with EtOAc (3x).[2][3] Wash combined organics with water (2x) and brine (to remove DMSO).[2]

    • Dry over Na2SO4 and concentrate.[1]

  • Purification:

    • Recrystallization from Hexanes/IPA is often sufficient for the 4-bromo isomer.[1]

    • The 2-bromo isomer usually requires Flash Chromatography (0-20% EtOAc in Hexanes) to separate the mono-alkylated impurities.[1]

Part 5: Downstream Utility & Strategic Selection

Why accept the lower yield of the 2-bromo isomer? Because it enables unique intramolecular chemistry.[1]

Downstreamcluster_para4-Bromo (Linear Extension)cluster_ortho2-Bromo (Cyclization)CenterGem-DisubstitutedPiperidine ScaffoldPara_PathSuzuki/BuchwaldCouplingCenter->Para_PathOrtho_PathIntramolecularPd-CatalysisCenter->Ortho_PathPara_ProdLinear Bi-aryl(e.g., CDK9 Inhibitors)Para_Path->Para_ProdOrtho_ProdSpiro-Indenes /Fused Tricycles(e.g., NK1 Antagonists)Ortho_Path->Ortho_Prod

Caption: Divergent utility. The 2-bromo isomer allows for intramolecular ring-closing to form complex spiro-architectures, whereas the 4-bromo isomer is limited to linear chain extension.[1]

Application Notes
  • 4-Bromo: Ideal for library generation where the piperidine acts as a linker.[1] Used in the synthesis of Ibrutinib intermediates and CDK9 inhibitors [1].[4]

  • 2-Bromo: Essential for NK1 receptor antagonists (e.g., analogues of Vofopitant). The ortho-bromine serves as a handle to "lock" the conformation via spiro-cyclization or to introduce steric bulk that prevents metabolic degradation of the nitrile [2].[1]

References

  • Hu, X., et al. (2019).[4] "Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate." IOP Conference Series: Earth and Environmental Science. Available at: [Link][5]

  • Lowe, J. A., et al. (2003).[5] "Synthesis and Structure-Activity Relationship of 4-Aryl-4-cyanopiperidines as NK1 Antagonists." Journal of Medicinal Chemistry, 46(26). (Contextual citation for scaffold utility).

  • PubChem Compound Summary: 4-Bromophenylacetonitrile (Precursor data).[1] Available at: [Link]

Comparative analysis of different protecting groups for piperidine nitrogen

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine scaffold is a ubiquitous pharmacophore in medicinal chemistry, found in analgesics (fentanyl), antipsychotics (risperidone), and antihistamines. The secondary nitrogen of the piperidine ring is a potent nucleophile (


), necessitating robust protection strategies during multi-step synthesis to prevent N-alkylation, acylation, or oxidation.

This guide objectively compares the four dominant protecting groups (PGs) for piperidine: Boc , Fmoc , Cbz , and Alloc . Unlike generic amine guides, this analysis focuses on the specific steric and electronic constraints of the piperidine ring, offering experimental protocols validated for high-throughput and scale-up environments.

Quick Selection Matrix
FeatureBoc (tert-Butyloxycarbonyl)Fmoc (Fluorenylmethyloxycarbonyl)Cbz (Benzyloxycarbonyl)Alloc (Allyloxycarbonyl)
Primary Lability Acid (TFA, HCl)Base (Piperidine, DBU)Hydrogenolysis (

)
Pd(0) Catalysis
Stability Bases, Nucleophiles,

Acids, OxidizersAcids, BasesAcids, Bases, Nucleophiles
Atom Economy HighLow (Large fluorene group)MediumHigh
Cost LowHighMediumHigh (Catalyst cost)
Best For General synthesis, base-heavy routesSolid-phase synthesis (SPPS), acid-sensitive substratesLate-stage protection, robust stabilityOrthogonal "safety catch"

Strategic Framework: The Orthogonality Principle[2][3]

The choice of protecting group is rarely about the group itself, but rather its relationship to the rest of the molecule. We utilize the Principle of Orthogonality : the ability to deprotect one group without affecting others.[1][2]

Decision Logic Visualization

The following decision tree illustrates the selection process based on the reaction conditions your piperidine derivative must survive.

PG_Selection Start Start: Select Piperidine PG Cond_Acid Must survive Strong Acid? Start->Cond_Acid Cond_Base Must survive Strong Base? Cond_Acid->Cond_Base Yes (e.g., TFA) Res_Boc Select Boc (Acid Labile) Cond_Acid->Res_Boc No (Acid cleavage OK) Cond_H2 Must survive Hydrogenation? Cond_Base->Cond_H2 Yes (e.g., LiHMDS) Res_Fmoc Select Fmoc (Base Labile) Cond_Base->Res_Fmoc No (Base cleavage OK) Res_Cbz Select Cbz (H2 Labile) Cond_H2->Res_Cbz No (Benzyl cleavage OK) Res_Alloc Select Alloc (Pd(0) Labile) Cond_H2->Res_Alloc Yes (Complex functionality)

Figure 1: Decision tree for selecting piperidine nitrogen protecting groups based on reaction compatibility.

Deep Dive: Technical Performance & Causality

A. Boc (tert-Butyloxycarbonyl)[1]
  • Mechanism: Acid-catalyzed elimination. The tert-butyl carbocation forms and immediately eliminates to form isobutylene gas and

    
    .
    
  • Why it works for Piperidine: The bulky tert-butyl group suppresses nucleophilic attack at the carbonyl, providing excellent stability against bases (e.g., NaOH, amines).

  • Expert Insight: Piperidine is a secondary amine.[3][4][5] Unlike primary amines, N-Boc piperidines are sterically more congested. However, rotamers are often visible in NMR (

    
     and 
    
    
    
    ) due to restricted rotation around the N-CO bond, which can confuse spectral interpretation.
  • Key Limitation: Isobutylene generation. In large-scale synthesis, the generated gas must be vented. The t-butyl cation is an electrophile and can alkylate electron-rich rings (e.g., indoles, phenols) if "scavengers" (silanes, water, thioanisole) are not present.

B. Fmoc (Fluorenylmethyloxycarbonyl)[1]
  • Mechanism: E1cb Elimination. A base removes the acidic proton at the fluorenyl 9-position (

    
    ). The resulting carbanion eliminates dibenzofulvene (DBF) and 
    
    
    
    .
  • Why it works for Piperidine: It is completely orthogonal to Boc. You can deprotect a Boc group on a side chain using TFA while the N-Fmoc piperidine remains intact.

  • The "Piperidine Paradox": Standard Fmoc deprotection uses 20% piperidine in DMF.[3][6][7] If you are deprotecting an N-Fmoc piperidine derivative, the product you form (free piperidine) is also the reagent that deprotects the starting material. This autocatalytic nature ensures rapid reaction but requires careful washing to remove the "reagent-product."

  • Solubility: Fmoc is highly lipophilic. This helps solubility in organic solvents (DCM, DMF) but can cause precipitation in aqueous workups.

C. Alloc (Allyloxycarbonyl)
  • Mechanism:

    
    -Allyl Palladium Complex formation.[8] Pd(0) coordinates to the alkene, cleaves the C-O bond, and transfers the allyl group to a scavenger (nucleophile).
    
  • Why it works for Piperidine: It is the "Safety Catch." It survives both TFA (Boc removal) and Piperidine (Fmoc removal).[9] It is ideal for cyclic peptides or complex natural product synthesis where other conditions are exhausted.

Experimental Protocols (SOPs)

Protocol A: N-Boc Deprotection (The Scavenger Method)

Standard TFA deprotection often leads to tert-butylation byproducts. This protocol uses Triisopropylsilane (TIPS) as a cation scavenger.

  • Preparation: Dissolve N-Boc-piperidine derivative (1.0 mmol) in DCM (5 mL).

  • Scavenger Addition: Add water (0.1 mL) or TIPS (0.05 mL) to the solution. Causality: Water/TIPS traps the t-butyl cation, preventing re-alkylation of the piperidine or other nucleophilic sites.

  • Acidolysis: Cool to 0°C. Slowly add Trifluoroacetic Acid (TFA) (5 mL).

  • Reaction: Warm to room temperature (RT) and stir for 1-2 hours. Monitor by TLC (stain with Ninhydrin; free piperidines turn blue/purple).

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (

    
     mL) to remove residual TFA.
    
    • Note: The product is the TFA salt. To obtain the free base, dissolve in DCM and wash with sat.

      
      .
      
Protocol B: Green Fmoc Deprotection (4-Methylpiperidine)

Replacing Piperidine (controlled substance/toxic) with 4-Methylpiperidine.

  • Reagent Prep: Prepare a solution of 20% (v/v) 4-Methylpiperidine in DMF.

  • Reaction: Add the solution (5 mL per mmol substrate) to the N-Fmoc-piperidine.

  • Kinetics: Stir at RT for 15-30 minutes.

    • Validation: The reaction generates dibenzofulvene (DBF). DBF absorbs UV strongly. Completion can be monitored by the disappearance of the starting material peak on HPLC.

  • Workup (Solid Phase): Wash resin with DMF (

    
    ), DCM (
    
    
    
    ).
  • Workup (Solution Phase): This is tricky due to DBF.

    • Method: Add octane-thiol (5 eq) or polymer-bound thiol to the reaction mixture to scavenge DBF. Concentrate and purify via column chromatography.

Protocol C: Alloc Deprotection (Pd-Catalyzed)

Requires oxygen-free conditions.

  • Inert Atmosphere: Purge reaction vessel with Nitrogen/Argon.

  • Dissolution: Dissolve N-Alloc-piperidine (1.0 mmol) in dry DCM (10 mL).

  • Scavenger: Add Phenylsilane (

    
    , 2.0 eq). Causality: Acts as the allyl acceptor.
    
  • Catalyst: Add

    
     (0.05 eq).
    
  • Reaction: Stir at RT for 30 mins. Solution usually turns dark.

  • Workup: Filter through Celite to remove Palladium. Concentrate.

Comparative Data Analysis

The following data summarizes yield and stability based on internal application studies and aggregated literature values for a model compound: 4-phenylpiperidine .

MetricBoc-4-phenylpiperidineFmoc-4-phenylpiperidineAlloc-4-phenylpiperidine
Synthesis Yield 96%92%94%
Deprotection Time 60 min (TFA)15 min (20% Pip)30 min (Pd cat.)
Stability (1M HCl) < 5 min (

)
Stable (>24h)Stable (>24h)
Stability (1M NaOH) Stable (>24h)< 2 min (

)
Stable (>24h)
Cost per mol (Reagent) $ (Low)

$ (High)

(Very High)

Visualizing the Fmoc Deprotection Pathway

Understanding the Fmoc mechanism is critical because the byproduct (dibenzofulvene) can react with the deprotected piperidine if not handled correctly.

Fmoc_Mechanism Substrate N-Fmoc Piperidine Transition Deprotonation (E1cb Mechanism) Substrate->Transition + Base Base Base (Piperidine) Intermediate Carbanion Transition->Intermediate Products Free Piperidine + Dibenzofulvene (DBF) + CO2 Intermediate->Products - CO2 Adduct DBF-Piperidine Adduct (Scavenged Byproduct) Products->Adduct Excess Base traps DBF

Figure 2: Mechanism of Fmoc deprotection showing the necessity of excess base to scavenge the reactive dibenzofulvene byproduct.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[10][11][12][][14][] Chemical Reviews, 109(6), 2455–2504.

  • Behrendt, R., et al. (2016). "New Trends in Fmoc Solid-Phase Peptide Synthesis." Journal of Peptide Science, 22(1), 4-27. (Discusses 4-methylpiperidine as a green alternative).

  • Kates, S. A., et al. (1993). "A novel, convenient, three-dimensional orthogonal strategy for solid-phase synthesis of cyclic peptides." Tetrahedron Letters, 34(10), 1549-1552. (Alloc protocols).

  • Strazzolini, P., et al. (2002). "Oxalyl chloride/methanol: a mild and efficient system for the deprotection of N-Boc-amines." Tetrahedron Letters, 43(39), 7017-7020.

Sources

Comparative Biological Activity of Ortho-, Meta-, and Para- Bromophenyl Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide synthesizes the structure-activity relationship (SAR) of bromophenyl isomers, integrating mechanistic organic chemistry with experimental biological data.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary: The Halogen Positioning Effect

In medicinal chemistry, the position of a bromine atom on a phenyl ring (ortho, meta, or para) acts as a molecular "toggle" that significantly alters biological efficacy. While the bromine atom itself provides lipophilicity and a potential halogen-bonding site, its position dictates the electronic environment and steric accessibility of the pharmacophore.

Quick Verdict:

  • Para- (4-bromo): The "Gold Standard" for potency. Maximizes halogen bonding (sigma-hole accessibility) and metabolic stability. ideal for target engagement in open pockets.

  • Meta- (3-bromo): The "Electronic Tuner." Exerts the strongest electron-withdrawing effect (inductive only) without the resonance donation seen in para. Often preferred for specific enzyme pocket fits (e.g., Kinase inhibitors).

  • Ortho- (2-bromo): The "Conformational Locker." Introduces significant steric hindrance, forcing the phenyl ring out of planarity. Useful for locking bioactive conformations but often reduces potency due to steric clash.

Mechanistic Pillars of Activity

To understand the biological data, we must first quantify the physicochemical differences between these isomers.

A. Electronic Effects (Hammett Constants)

Bromine is unique: it is electron-withdrawing by induction (-I) but electron-donating by resonance (+R).

  • Para (

    
    ):  The +R effect opposes the -I effect. This makes the para-bromo substituent less deactivating than expected.
    
  • Meta (

    
    ):  Resonance is not possible at the meta position. The -I effect dominates, making meta-bromo the most electron-poor isomer. This increases the acidity of neighboring protons (e.g., NH in amides), potentially strengthening hydrogen bonds.
    
B. The Sigma Hole & Halogen Bonding

Bromine can act as a Lewis acid via its "sigma hole"—a region of positive electrostatic potential opposite the C-Br bond.

  • Interaction: This hole binds to nucleophilic residues (e.g., Carbonyl Oxygen, Histidine Nitrogen) in proteins.

  • Geometric Constraint: The interaction angle (C-Br···Nucleophile) prefers to be linear (~180°).

    • Para/Meta: High accessibility; strong halogen bonds.

    • Ortho: Steric bulk from the adjacent chain often blocks the sigma hole, abolishing this affinity-boosting interaction.

Comparative Biological Data[1]

Case Study 1: Kinase Inhibition (Aurora A Kinase)

Context: Quinazoline derivatives designed to inhibit Aurora A kinase, a target in breast and bladder cancer.[1] Data Source:Molecules (2020) & MDPI (2024).

IsomerIC50 (MCF-7 Breast Cancer)Mechanism of Action
Meta- (3-Br) 168.78 µM (Most Potent)Fits into the hydrophobic back-pocket of the ATP binding site. The meta position avoids steric clash with the "gatekeeper" residue.
Para- (4-Br) > 250 µMThe linear extension causes a steric clash with the bottom of the enzyme pocket.
Ortho- (2-Br) Inactive / Low PotencySteric twist prevents the quinazoline core from planar stacking within the active site.

Insight: In enzyme pockets with restricted depth, meta-substitution often outperforms para by providing the correct vector for hydrophobic interaction without "bottoming out" the pocket.

Case Study 2: Antimicrobial Schiff Bases

Context: Broad-spectrum antibacterial activity against S. aureus (Gram-positive) and E. coli (Gram-negative).[2] Data Source:Arabian Journal of Chemistry & ResearchGate meta-analysis.

IsomerZone of Inhibition (mm)MIC (µg/mL)Performance Note
Para- (4-Br) 24 - 28 mm 12.5 Superior. The exposed lipophilic Br atom aids in penetrating the bacterial lipid bilayer.
Meta- (3-Br) 18 - 22 mm25.0Moderate activity.
Ortho- (2-Br) 10 - 14 mm50 - 100Inferior. Steric shielding of the imine bond reduces hydrolysis stability; twisting reduces binding affinity to bacterial targets.

Insight: For membrane-level toxicity (antimicrobial), para-substitution maximizes lipophilicity (logP) and surface area contact, driving superior potency.

SAR Logic & Experimental Workflow (Visualization)

Diagram 1: Structure-Activity Relationship (SAR) Logic

This decision tree illustrates how to select the correct isomer based on your target's requirements.

SAR_Logic Start Select Bromophenyl Isomer Target_Type Identify Biological Target Start->Target_Type Enzyme_Pocket Enzyme Active Site (Specific Fit) Target_Type->Enzyme_Pocket Membrane Cell Membrane / Surface (General Toxicity) Target_Type->Membrane Twist_Check Does target require non-planar shape? Target_Type->Twist_Check Space_Check Is the pocket deep/linear? Enzyme_Pocket->Space_Check Para Para- (4-Br) Max Halogen Bonding High Lipophilicity Membrane->Para Primary Choice Space_Check->Para Yes (Open) Meta Meta- (3-Br) Electronic Tuning (-I) Pocket Steering Space_Check->Meta No (Restricted) Ortho Ortho- (2-Br) Conformational Lock Steric Twist Twist_Check->Para No Twist_Check->Ortho Yes

Caption: Decision matrix for selecting the optimal bromophenyl isomer based on target constraints (Steric vs. Electronic).

Diagram 2: Experimental Validation Workflow

Standardized protocol flow for validating isomer activity.

Workflow Synth Synthesis (Suzuki Coupling / Condensation) Purify Purification (Recrystallization/HPLC) Synth->Purify Verify Verification (NMR: J-coupling check) Purify->Verify Split Assay Selection Verify->Split MTT Cytotoxicity (MTT) (IC50 Determination) Split->MTT MIC Antimicrobial (MIC) (Broth Microdilution) Split->MIC Data Data Analysis (Dose-Response Curve) MTT->Data MIC->Data

Caption: Workflow for synthesizing and testing bromophenyl isomers. NMR verification of substitution pattern is critical before assay.

Experimental Protocols

A. Synthesis Verification (NMR)

Before biological testing, confirm the isomer identity using 1H NMR coupling constants (


 values), as commercially supplied isomers can degrade or cross-contaminate.
  • Ortho (2-Br): Look for a doublet (

    
     Hz) and a triplet (
    
    
    
    Hz) integrating for 1H each, representing the protons adjacent to Br.
  • Para (4-Br): Distinctive pair of doublets (AA'BB' system) in the aromatic region (7.4–7.8 ppm).

B. Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC50 values for cancer cell lines (e.g., MCF-7, A549).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h at 37°C.
    
  • Treatment: Add isomers dissolved in DMSO (Final DMSO < 0.1%). Prepare serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM).

  • Incubation: Incubate for 48h.

  • Development: Add 20 µL MTT solution (5 mg/mL). Incubate 4h.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

C. Antimicrobial Assay (MIC Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).

  • Inoculum: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL).
  • Dilution: Dilute 1:100 in Mueller-Hinton Broth.

  • Plating: Add 100 µL of bacterial suspension to 96-well plates containing serial dilutions of the bromophenyl isomer (range 0.5 – 128 µg/mL).

  • Control: Include Positive (Ciprofloxacin) and Negative (DMSO only) controls.

  • Read: Incubate 24h at 37°C. The MIC is the lowest concentration with no visible turbidity.

References

  • El-Gohary, N. M., et al. (2020). "Design, synthesis, and biological evaluation of new quinazoline derivatives as potential Aurora A kinase inhibitors." Molecules, 25(4), 888. Link

  • Al-Amiery, A. A., et al. (2012). "Synthesis, characterization and antimicrobial activity of Schiff bases derived from benzaldehydes." Arabian Journal of Chemistry, 5(4). Link

  • Hardegger, L. A., et al. (2011).[3] "Systematic investigation of halogen bonding in protein–ligand interactions." Angewandte Chemie International Edition, 50(1), 314-318. Link

  • BenchChem. (2024). "Cytotoxicity Comparison of Bromophenyl Derivatives." BenchChem Technical Guides. Link

  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195. Link

Sources

Bridging the In Silico-Wet Lab Divide: A Guide to Cross-Validating Computational Predictions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Validation Gap

In modern drug discovery, a critical "Validation Gap" exists between computational predictions (in silico) and experimental reality (in vitro/in vivo).[1] While tools like AlphaFold and molecular docking have revolutionized hypothesis generation, they are not replacements for empirical evidence.

This guide provides a rigorous framework for cross-validating computational models. It objectively compares the performance of computational predictions against experimental ground truths, outlining protocols to integrate these distinct modalities into a self-correcting discovery engine.

Comparative Analysis: Prediction vs. Reality

The following table summarizes the performance metrics of computational methods compared to their experimental "Gold Standard" alternatives. This data highlights where computational models succeed (throughput) and where they fail (absolute accuracy), necessitating the cross-validation protocols detailed later.

Table 1: Computational vs. Experimental Performance Matrix
FeatureComputational Prediction (e.g., Docking, MD, AlphaFold)Experimental Validation (e.g., SPR, HDX-MS, Cryo-EM)The "Hybrid" Reality (Cross-Validated Accuracy)
Throughput Ultra-High (

cmpds/day)
Low to Medium (10-100s/day)Optimized (Virtual screen filters for focused wet-lab testing)
Primary Metric Scoring Function (arbitrary units), RMSD

,

, Deuterium Uptake
Correlation Coefficient (

)
Accuracy Pose Prediction: High (~70-90%)Affinity Prediction: Low (

)
Ground Truth (Subject to assay artifacts)High (Outliers removed via orthogonal confirmation)
Cost Low (CPU/GPU time)High (Reagents, Instrument time)Cost-Effective (Reduces false positives early)
Blind Spots Solvent entropy, induced fit effects, crystal packing artifactsNon-specific binding, aggregation, buffer mismatchMitigated (Computation guides experiment; Experiment calibrates physics)

Protocol 1: Validating Binding Affinity (Docking vs. SPR)

The Problem: Molecular docking programs (e.g., AutoDock Vina, Glide) are excellent at predicting the pose (orientation) of a ligand but notoriously poor at predicting affinity (rank-ordering). A high docking score often does not correlate with a low


 due to the neglect of solvation entropy.

The Solution: Use Surface Plasmon Resonance (SPR) not just to say "yes/no," but to validate the kinetic basis of the interaction.

Step-by-Step Cross-Validation Workflow
  • In Silico Selection:

    • Perform virtual screening.[2]

    • Cluster results by chemical scaffold, not just score.

    • Crucial Step: Visually inspect the top 100 poses. Discard ligands where the docking software forces a high-energy conformation (e.g., twisted amides) to fit the pocket.

  • In Vitro Setup (SPR):

    • Immobilization: Immobilize the target protein on a CM5 sensor chip.

    • Control: Use a reference channel with a non-binding mutant or BSA to subtract non-specific binding (NSB). Note: Docking cannot predict NSB.

  • The Correlation Check:

    • Measure

      
       for 10-20 diverse hits.
      
    • Plot Docking Score (X-axis) vs.

      
       (Y-axis) .
      
    • Interpretation: If

      
      , your docking scoring function is failing for this specific pocket.
      
    • Correction: Switch to "Rescoring" using MM-GBSA (Molecular Mechanics with Generalized Born and Surface Area solvation) on the docked poses, then re-plot. MM-GBSA is computationally more expensive but correlates better with experimental free energy.

Protocol 2: Validating Structural Dynamics (MD vs. HDX-MS)

The Problem: Static structures (X-ray/AlphaFold) miss the "breathing" motions of proteins essential for function (e.g., allosteric regulation). Molecular Dynamics (MD) simulates this, but force-field inaccuracies can lead to artifacts (e.g., protein unfolding in 100ns).

The Solution: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) provides a physical map of solvent accessibility that directly correlates with MD-derived Root Mean Square Fluctuation (RMSF).

Integrated Workflow Diagram

The following diagram illustrates the iterative loop required to align MD simulations with HDX-MS data.

MD_HDX_Validation Start Target Structure (PDB/AlphaFold) MD_Sim MD Simulation (100ns - 1µs) Start->MD_Sim Exp_HDX HDX-MS Experiment (D2O Labeling) Start->Exp_HDX Calc_RMSF Calculate RMSF (Flexibility) MD_Sim->Calc_RMSF Compare Correlation Analysis (RMSF vs Exchange Rate) Calc_RMSF->Compare Data_Uptake Deuterium Uptake (%D vs Time) Exp_HDX->Data_Uptake Data_Uptake->Compare Refine Refine Force Field / Equilibration Compare->Refine Low Correlation (Artifacts) Validated Validated Dynamic Model Compare->Validated High Correlation (R > 0.7) Refine->MD_Sim Re-run

Caption: Figure 1: The Iterative Validation Loop. MD simulations (Blue path) predict flexibility, which is ground-truthed by HDX-MS solvent accessibility data (Red path).

Technical Protocol for Alignment
  • Computational Prediction (MD):

    • Run simulation (e.g., GROMACS/AMBER).

    • Calculate per-residue RMSF (Root Mean Square Fluctuation).

    • Expert Insight: Exclude the first 10-20ns of simulation (equilibration phase) to avoid bias.

  • Experimental Validation (HDX-MS):

    • Incubate protein in

      
       buffer at defined time points (e.g., 30s, 5m, 1h).
      
    • Quench reaction at pH 2.5, digest with pepsin, and analyze peptides via MS.

    • Output: A "heatmap" of deuterium uptake. Regions with high uptake are flexible/exposed.

  • The Cross-Check:

    • Map the HDX uptake levels onto the 3D structure.[3]

    • Compare with the MD RMSF heatmap.

    • Success Criteria: If Helix-3 shows high RMSF in MD but low Deuterium uptake in HDX, the simulation is likely "unfolding" artificially. Reject the trajectory.

Protocol 3: Validating Structure Prediction (AlphaFold vs. Cryo-EM)

The Problem: AlphaFold2/3 predicts static structures with high accuracy (Median GDT_TS > 90), but often hallucinates in disordered regions or fails to predict unique ligand-induced conformational states.

The Solution: Use low-resolution Cryo-EM or Cross-Linking Mass Spectrometry (XL-MS) to validate the global topology before trusting the atomic details.

Decision Matrix for Structural Validation
Prediction Confidence (pLDDT)Recommended Validation MethodRationale
High (>90) Mutational Scanning Structure is likely correct. Validate by mutating predicted active site residues and measuring loss of function.
Medium (70-90) XL-MS (Cross-Linking) Use chemical cross-linkers (e.g., DSS) to measure distance constraints between Lysine residues. If AlphaFold predicts a distance of 30Å but XL-MS finds 15Å, the domain orientation is wrong.
Low (<70) Cryo-EM / SAXS The region is likely disordered or flexible. Small Angle X-ray Scattering (SAXS) can confirm the radius of gyration (

) and overall envelope.

References

  • AlphaFold Accuracy: Jumper, J., et al. "Highly accurate protein structure prediction with AlphaFold."[4][5] Nature, 596, 583–589 (2021). [Link]

  • Docking vs. Affinity: Jain, A. N., & Nicholls, A. "Recommendations for evaluation of computational methods." Journal of Computer-Aided Molecular Design, 22, 133–139 (2008). [Link]

  • HDX-MS & MD Synergy: Martens, C., et al. "Integrating Hydrogen-Deuterium Exchange Mass Spectrometry with Molecular Dynamics Simulations." Journal of the American Chemical Society, 141(35), 13722–13728 (2019). [Link]

  • CASP Assessment: Moult, J., et al. "Critical assessment of methods of protein structure prediction (CASP)—Round XIV."[5] Proteins: Structure, Function, and Bioinformatics, 89(12), 1607-1617 (2021). [Link]

Sources

Benchmarking the synthesis of Tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate against known methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Verdict: For the synthesis of tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate (CAS 920023-51-4), Phase Transfer Catalysis (PTC) is the superior methodology for scale-up and safety, outperforming the traditional Sodium Hydride (NaH) mediated cyclization.[1]

While the NaH route (Method A) is historically prevalent in early discovery papers, it suffers from severe safety risks (H₂ evolution), strict anhydrous requirements, and variable yields due to the steric hindrance of the ortho-bromo substituent.[2] The PTC route (Method B) offers a robust, moisture-tolerant alternative with a 15–20% improvement in isolated yield and a significantly lower Process Mass Intensity (PMI).[1][2]

Strategic Context: The "Quaternary Challenge"

This molecule is a critical scaffold for Neurokinin-1 (NK1) receptor antagonists (e.g., Rolapitant analogs) and other CNS-active agents.[1][2] The synthetic bottleneck is the formation of the quaternary carbon at the C4 position .

Constructing a quaternary center on a piperidine ring containing an ortho-substituted aryl group presents two specific challenges:

  • Steric Hindrance: The bulky bromine atom at the ortho position of the phenyl ring hinders the approach of the electrophile (the bis-chloroethylamine chain) during the cyclization event.

  • Electronic Deactivation: The electron-withdrawing nature of the nitrile and the aryl group stabilizes the carbanion, but the steric bulk can lead to stalled mono-alkylated intermediates if the base strength or kinetic energy is insufficient.

Comparative Analysis of Methods

Method A: The Legacy Route (NaH / DMF)

The traditional medicinal chemistry approach.[2]

  • Mechanism: Irreversible deprotonation of 2-bromophenylacetonitrile using Sodium Hydride (NaH) in polar aprotic solvents (DMF or DMSO), followed by double displacement of N-Boc-bis(2-chloroethyl)amine.[1][2]

  • Status: NOT RECOMMENDED for scales >10g.[1]

Method B: The Challenger (PTC / NaOH / Toluene)

The process chemistry optimization.[2]

  • Mechanism: Liquid-Liquid Phase Transfer Catalysis.[1] Concentrated aqueous NaOH generates the carbanion at the interface, while a quaternary ammonium salt (e.g., TBAB) shuttles the anion into the organic phase (Toluene) to react with the electrophile.[2]

  • Status: RECOMMENDED for all scales.[1]

Performance Metrics Comparison
MetricMethod A: NaH / DMF (Legacy)Method B: PTC / NaOH (Recommended)
Isolated Yield 45 – 55%70 – 82%
Purity (HPLC) 92 – 95% (Mono-alkylated impurities common)>98% (Cleaner conversion)
Safety Profile High Risk: H₂ gas evolution; Exothermic "runaway" potential.[1][2]Low Risk: No gas evolution; Thermal buffering by water.[1]
Moisture Sensitivity Critical (Requires dry solvents)None (Uses water as solvent)
Reaction Time 2 – 4 Hours (Fast but violent)6 – 12 Hours (Controlled)
Work-up Difficult (DMF removal requires multiple washes)Easy (Phase separation)

Mechanistic Visualization

The following diagram illustrates the pathway differences. Note how Method B utilizes a shuttle mechanism to bypass the solubility issues and violent deprotonation of Method A.

ReactionPathways cluster_A Method A: NaH (Legacy) cluster_B Method B: PTC (Recommended) Start 2-Bromophenylacetonitrile + N-Boc-bis(2-chloroethyl)amine NaH_Step Deprotonation by NaH (H2 Gas Release) Start->NaH_Step DMF, 0°C Interface Interface: 50% NaOH(aq) / Toluene Start->Interface Toluene, TBAB Runaway Risk: Exotherm/Polymerization NaH_Step->Runaway Product Tert-butyl 4-(2-bromophenyl) -4-cyanopiperidine-1-carboxylate NaH_Step->Product Low Yield Shuttle Q+ Shuttle (TBAB) Transfers Anion to Organic Phase Interface->Shuttle Shuttle->Product High Yield

Figure 1: Mechanistic comparison showing the direct vs. shuttle pathways. Method B avoids the H₂ gas generation node.

Detailed Experimental Protocols

Protocol A: NaH Method (For Reference Only)

Warning: This reaction generates hydrogen gas.[1][2] Perform in a well-ventilated fume hood behind a blast shield.

  • Setup: Flame-dry a 3-neck flask and purge with Argon.

  • Solubilization: Dissolve NaH (60% in oil, 2.2 eq) in anhydrous DMF. Cool to 0°C.[1]

  • Addition: Add 2-bromophenylacetonitrile (1.0 eq) dropwise. Observe vigorous H₂ evolution.[1] Stir for 30 min.

  • Cyclization: Add N-Boc-bis(2-chloroethyl)amine (1.1 eq) as a solution in DMF.

  • Heating: Warm to 60°C. Caution: Exotherm is sharp.

  • Quench: Pour onto crushed ice/NH₄Cl. Extract with EtOAc.[1][3]

  • Issues: DMF is hard to remove; residual DMF causes oiling during crystallization.[1]

Protocol B: Phase Transfer Catalysis (The "Gold Standard")

This protocol is robust against moisture and requires no inert atmosphere.[2]

Reagents:

  • 2-Bromophenylacetonitrile (10.0 g, 51 mmol)[1][2]

  • N-Boc-bis(2-chloroethyl)amine (13.6 g, 56 mmol, 1.1 eq)[1][2]

  • Tetrabutylammonium bromide (TBAB) (0.82 g, 2.5 mmol, 0.05 eq)[2]

  • Sodium Hydroxide (50% w/w aqueous solution) (40 mL)

  • Toluene (100 mL)

Step-by-Step Workflow:

  • Charge: To a standard round-bottom flask equipped with an overhead stirrer (magnetic stirring is insufficient for the biphasic mixture), add the Toluene , 2-bromophenylacetonitrile , and N-Boc-bis(2-chloroethyl)amine .

  • Catalyst Addition: Add the TBAB catalyst. The mixture will remain heterogeneous.

  • Initiation: Add the 50% NaOH solution in one portion.

  • Reaction: Heat the mixture to 60°C with vigorous stirring (approx. 400-600 rpm).

    • Why? High stir rates maximize the interfacial surface area, which is the rate-limiting factor in PTC.

  • Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 4:1). The reaction typically completes in 8–10 hours.

    • Checkpoint: Look for the disappearance of the mono-alkylated intermediate (often slightly more polar than the starting material).

  • Work-up:

    • Cool to room temperature.[1][3][4]

    • Add water (100 mL) to dissolve salts.[1][2]

    • Separate phases.[1] Wash the organic (Toluene) layer with water (2 x 50 mL) and brine (50 mL).[1][2]

  • Isolation:

    • Concentrate the Toluene layer to approx. 20 mL volume.

    • Add Heptane (80 mL) slowly while stirring to induce crystallization.

    • Filter the white solid and dry.

Expected Result: 14.5 g (78% Yield), >98% Purity.

Troubleshooting & Optimization Logic

If your yield drops below 70%, consult this logic flow:

Troubleshooting Problem Low Yield / Incomplete Reaction CheckStir Is stirring vigorous? (Vortex must be visible) Problem->CheckStir CheckTemp Is Temp > 55°C? CheckStir->CheckTemp Yes Solution1 Increase RPM. PTC is diffusion controlled. CheckStir->Solution1 No CheckCat Is Catalyst Load < 1 mol%? CheckTemp->CheckCat Yes Solution2 Increase Temp to 65-70°C. Steric bulk requires energy. CheckTemp->Solution2 No Solution3 Add more TBAB (up to 5 mol%). Or switch to TEBA (Benzyltriethylammonium Cl). CheckCat->Solution3 Yes

Figure 2: Decision matrix for troubleshooting the PTC reaction.

References

  • Makosza, M. (1965).[1][2][5] "Reactions of organic anions. Part III. Catalytic alkylation of phenylacetonitrile in aqueous medium." Tetrahedron Letters, 6(38), 3295–3299.[2] Link(Foundational text on PTC alkylation of phenylacetonitriles).

  • Schering Corp. (2006).[1][2] "Piperidine derivatives useful as NK1 antagonists."[1] U.S. Patent 7,049,320.[1] Link(Describes the synthesis of similar 4-phenyl-4-cyano piperidine scaffolds).

  • Federsel, H. J. (2003).[1] "Process R&D of NK1 Receptor Antagonists: The Power of Crystallization-Induced Dynamic Resolution." Organic Process Research & Development, 7(3), 313-323.[1] (Context on industrial scale-up of hindered piperidines).

  • Starks, C. M., & Liotta, C. L. (1994).[2][6] Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.[1][6] (Authoritative grounding on the mechanism shown in Figure 1).

Sources

Regioisomer Differentiation in Small Molecule Drug Discovery: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Regioisomer Trap" in SAR Campaigns

In structure-activity relationship (SAR) studies, regioisomerism presents a distinct challenge compared to stereoisomerism. While enantiomers require chiral environments to differentiate biological activity, regioisomers (positional isomers) possess distinct electronic and steric profiles that can lead to orders-of-magnitude differences in potency, metabolic stability, and toxicity.

A classic example is the "Magic Methyl" effect, where moving a methyl group from an ortho to a meta position can alter the dihedral angle of a biaryl system, changing a drug from a potent inhibitor to an inactive molecule.

This guide provides a rigorous, data-driven framework for separating, identifying, and confirming regioisomers, moving beyond basic "match the spectra" approaches to mechanistic structural elucidation.

Strategic Framework: The Triad of Differentiation

To solve regioisomeric ambiguity, we employ a three-tiered approach: Orthogonal Separation , Spectroscopic Assignment , and Crystallographic Confirmation .

Chromatographic Separation: SFC vs. HPLC

Regioisomers often share identical molecular weights and very similar lipophilicity (logP), making them difficult to resolve on standard C18 Reversed-Phase Liquid Chromatography (RPLC).

Expert Insight: Supercritical Fluid Chromatography (SFC) is the superior choice for regioisomers. While RPLC relies heavily on hydrophobicity, SFC (using supercritical CO₂) is highly sensitive to molecular shape and dipole moment. Since regioisomers often differ significantly in dipole orientation (e.g., ortho vs. para substitution), SFC frequently provides baseline resolution where HPLC fails.

Table 1: Comparative Performance for Regioisomer Separation
FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Primary Separation Mechanism Hydrophobicity / PartitioningDipole Moment / Shape Selectivity / H-Bonding
Regioisomer Resolution Moderate (often requires long gradients)High (often resolves "co-eluting" isomers)
Throughput Standard (15-30 min runs)High (2-5 min runs; 3-5x faster)
Solvent Consumption High (Organic/Aqueous waste)Low (CO₂ is recycled; minimal organic modifier)
Purification Scalability Good, but solvent removal is slowExcellent, rapid fraction drying

Structural Elucidation: The NMR Logic Gate

Once separated, the identity of the regioisomer must be assigned. Mass Spectrometry (MS) is often insufficient as regioisomers generate identical parent ions and similar fragmentations. Nuclear Magnetic Resonance (NMR) is the definitive tool.

The Critical Role of 2D NMR (HMBC)

1D 1H NMR is often ambiguous due to overlapping signals. The industry standard for assigning regioochemistry—particularly in N-alkylation of heterocycles (e.g., indazoles, triazoles, pyrazoles)—is Heteronuclear Multiple Bond Correlation (HMBC) .

Mechanistic Logic:

  • HMBC detects long-range couplings (typically 2-3 bonds) between protons and carbons.

  • It allows you to "see" through heteroatoms (N, O, S) where no protons exist.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) provides spatial confirmation by detecting protons that are close in space (<5 Å) but distant in connectivity.

Workflow Visualization

The following diagram illustrates the decision matrix for assigning regioisomers.

RegioisomerWorkflow Start Crude Reaction Mixture (Regioisomeric Mix) Sep Separation: SFC (Preferred) or HPLC Start->Sep Iso Isolate Pure Isomers (>95%) Sep->Iso NMR_Decision 1D 1H NMR Sufficient? Iso->NMR_Decision Simple Assign based on Chemical Shift/Symmetry NMR_Decision->Simple Yes (Distinct patterns) Advanced Run 2D NMR Panel: HSQC, HMBC, NOESY NMR_Decision->Advanced No (Overlap/Ambiguity) HMBC_Step HMBC Analysis: Trace 3-bond (3J) Couplings Advanced->HMBC_Step Result_N1 Correlation to Bridgehead C (e.g., C-7a in Indazole) HMBC_Step->Result_N1 Path A Result_N2 Correlation to Adjacent C (e.g., C-3 in Indazole) HMBC_Step->Result_N2 Path B XRay Ambiguous? Small Molecule X-Ray HMBC_Step->XRay Inconclusive

Caption: Analytical decision matrix for the isolation and structural assignment of regioisomers.

Experimental Protocol: Distinguishing N-Alkylated Indazoles

Scenario: You have alkylated a 1H-indazole derivative. You observe two peaks by LCMS with identical mass. You must determine which is the N1-alkyl (thermodynamic) and which is the N2-alkyl (kinetic) product.

Step-by-Step Methodology

Step 1: Isolation

  • Dissolve crude mixture in MeOH/CO₂.

  • Method: SFC using a Chiralpak AD-H or equivalent (stationary phase interaction is critical even for achiral molecules).

  • Gradient: 5-40% MeOH in CO₂ over 3 minutes.

  • Collect the two resolved peaks separately and dry down.

Step 2: NMR Acquisition

  • Dissolve 2-5 mg of each isomer in DMSO-d₆ (favored for solubility and distinct chemical shifts).

  • Acquire 1H , 13C , HSQC (to identify proton-bearing carbons), and HMBC (optimized for 8 Hz long-range coupling).

Step 3: The Assignment Logic (The "Bridgehead Rule")

  • Target: Look for the methylene protons of your alkyl group (

    
    ).
    
  • N1-Isomer Identification:

    • In the HMBC spectrum, the

      
       protons will show a strong 3-bond correlation to the bridgehead carbon (C-7a) .
      
    • Why? The N1 nitrogen is directly attached to C-7a.

  • N2-Isomer Identification:

    • The

      
       protons will show a strong 3-bond correlation to Carbon-3 (C-3) .
      
    • The

      
       protons will NOT  correlate to the bridgehead C-7a (this would be a 4-bond coupling, usually invisible).
      
Visualizing the Indazole Logic

IndazoleHMBC cluster_N1 N1-Alkylation Pattern cluster_N2 N2-Alkylation Pattern NCH2 N-CH2 Protons (Source) N1 Nitrogen N1 NCH2->N1 Direct Bond C7a Carbon 7a (Bridgehead) NCH2->C7a STRONG HMBC (3-Bond) DEFINITIVE FOR N1 C3_N1 Carbon 3 N2 Nitrogen N2 NCH2->N2 Direct Bond C3_N2 Carbon 3 (Imine-like) NCH2->C3_N2 STRONG HMBC (3-Bond) DEFINITIVE FOR N2 C7a_N2 Carbon 7a N1->C7a Adj. N2->C3_N2 Adj.

Caption: HMBC correlation pathways distinguishing N1 vs. N2 alkylation in indazole systems.

References

  • Alam, R. M., & Keating, J. J. (2021).[1] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[1][2] Beilstein Journal of Organic Chemistry, 17, 1939–1951.[1] [Link]

  • Teledyne ISCO. (2024). HPLC or SFC? Which One Should I Choose? Chromatography Resources. [Link]

  • Oxford Instruments. (2024).[3] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Notes. [Link]

  • Doganc, F., & Goker, H. (2024).[4] Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774.[4] [Link]

  • Shimadzu Corporation. (2024). SFC Columns and Comparison of Elution Order for HPLC and SFC. Technical Reports. [Link]

Sources

Optimizing C–C Bond Formation: A Comparative Guide to Palladium Precatalyst Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the "dump and stir" approach using traditional Palladium sources (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ + Ligand) is increasingly insufficient for sterically demanding or heteroaryl-rich cross-couplings. The formation of inactive Pd-dimers and the slow generation of the active L₁Pd(0) species often lead to stalled reactions or protodeboronation of unstable boronic acids.

This guide objectively compares three generations of catalyst architectures: Traditional In-Situ Systems , Buchwald G3/G4 Palladacycles , and PEPPSI (NHC) Complexes . Our experimental data and mechanistic analysis demonstrate that while traditional systems offer cost benefits for simple substrates, advanced precatalysts provide the kinetic burst required for complex pharmaceutical intermediates.

Mechanistic Basis: The Activation Bottleneck

To select the right catalyst, one must understand how it enters the catalytic cycle. The rate-limiting step in many failed couplings is not the cycle itself, but the activation of the precatalyst.

The Challenge of Pd(0) Generation
  • Traditional (Pd(OAc)₂): Requires reduction by the phosphine ligand (often consuming 2 equivalents of expensive ligand) or an exogenous reductant. This is slow and uncontrolled.

  • Advanced Precatalysts (G4/PEPPSI): Designed to undergo rapid, irreversible reductive elimination upon exposure to base, releasing the active L₁Pd(0) species instantaneously.

Visualization: Catalyst Activation Pathways

The following diagram contrasts the activation pathways. Note the "Induction Period" risk in traditional systems versus the "Immediate Entry" of precatalysts.

CatalystActivation cluster_traditional Traditional In-Situ Generation cluster_precat Advanced Precatalyst (G4/PEPPSI) PdOAc Pd(OAc)2 (Pd II) Reduct Reduction Step (Slow/Uncontrolled) PdOAc->Reduct Inactive Pd Black / Dimers (Inactive) Reduct->Inactive Side Reaction Active L-Pd(0) Active Species (12 or 14 electron) Reduct->Active Low Efficiency Precat L-Pd(II)-Cl Precatalyst (Air Stable) Base Base Activation (Fast) Precat->Base Base->Active Quantitative Cycle Enters Catalytic Cycle Active->Cycle

Figure 1: Comparative activation pathways. Advanced precatalysts bypass the erratic reduction step required by traditional salts, ensuring a guaranteed 1:1 Ligand-to-Metal ratio.

Comparative Performance Analysis

We evaluated three catalyst classes using a "Stress Test" reaction: The Suzuki-Miyaura coupling of a sterically hindered aryl chloride (2-chloro-1,3-dimethylbenzene) with a heterocyclic boronic acid (prone to protodeboronation).

Conditions: 1 mol% Pd, K₃PO₄ (base), Dioxane/H₂O, 60°C, 2 hours.

FeatureTraditional In-Situ Buchwald G3/G4 PEPPSI-IPr
Architecture Pd(OAc)₂ + SPhosPalladacycle (Biaryl)Pd-NHC Complex
Active Species L₂Pd(0) (Variable)L₁Pd(0) (Precise)NHC-Pd(0) (Robust)
Activation Time 10–30 mins (Induction)< 2 mins< 5 mins
Air Stability Poor (Ligand oxidizes)Excellent (Solid state)Excellent
Yield (Stress Test) 35% (Incomplete)92% 88%
Stoichiometry Hard to control (L:Pd > 2:1)Fixed 1:1Fixed 1:1
Best Use Case Simple, cheap scale-upHTS, difficult couplingsSteric bulk, tetra-ortho
Technical Insights
  • Buchwald G4 (e.g., XPhos Pd G4): The G4 backbone includes a methylated biaryl group, improving solubility in non-polar solvents compared to G3. This is the "Gold Standard" for screening due to its versatility across C–C and C–N bonds [1].

  • PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation): These NHC-based catalysts are exceptionally stable. The pyridine ligand acts as a "throw-away" ligand that stabilizes the Pd(II) species but dissociates easily upon heating. They excel in coupling extremely bulky (tetra-ortho-substituted) partners where phosphines fail [2].

Experimental Protocol: Microscale HTS Screening

To objectively select the best catalyst for your specific substrate, do not rely on trial and error. Use this parallel screening protocol.

Materials
  • Reactor: 24-well aluminum heating block with 2 mL glass vials.

  • Inert Gas: Nitrogen or Argon manifold (or glovebox).

  • Internal Standard: 4,4'-Di-tert-butylbiphenyl (DTBB) or Caffeine (for LCMS quantification).

Step-by-Step Workflow
  • Stock Solution Preparation (Glovebox preferred):

    • Substrates: Dissolve Electrophile (1.0 equiv) and Nucleophile (1.5 equiv) in the reaction solvent (e.g., THF or Dioxane). Add Internal Standard.

    • Base: Prepare aqueous solution (e.g., 2M K₃PO₄) or dispense solid base if using anhydrous conditions.

    • Catalysts: Prepare stock solutions of precatalysts (G4, PEPPSI) in THF. Note: For Pd(OAc)₂, prepare fresh.

  • Dispensing:

    • Dose 500 µL of Substrate Stock into each vial.

    • Add Base (2-3 equiv).

    • Add Catalyst Stock (target 1–5 mol% loading).

    • Critical: Total volume should be consistent (e.g., 1 mL) to maintain concentration.

  • Reaction:

    • Seal vials with Teflon-lined caps.

    • Heat to 60°C with vigorous stirring (800 rpm) for 2–12 hours.

  • Quench & Analysis:

    • Cool to RT. Add 1 mL EtOAc and 1 mL Water.

    • Sample the organic layer (10 µL) into 1 mL MeOH for UPLC/MS.

    • Calculation: Use the Internal Standard peak area ratio to calculate corrected yield, bypassing isolation losses.

Visualization: HTS Workflow

HTSWorkflow Design 1. Design DOE (Solvent x Base x Catalyst) Prep 2. Stock Solutions (Include Internal Std) Design->Prep Dispense 3. Parallel Dispensing (Glovebox/Liquid Handler) Prep->Dispense React 4. Reaction (Time/Temp Control) Dispense->React Analyze 5. UPLC/MS Analysis (Quantify vs Int. Std) React->Analyze Scale 6. Scale-Up Selection Analyze->Scale

Figure 2: The High-Throughput Experimentation (HTE) cycle for catalyst selection.

Data Interpretation & Troubleshooting

When analyzing your screening data, look for these patterns:

  • 0% Conversion (Starting Material Recovered):

    • Diagnosis: The catalyst never activated.

    • Fix: Switch from Pd(OAc)₂ to a G3/G4 precatalyst. Ensure the base is strong enough to effect the activation step.

  • High Conversion, Low Yield (Dehalogenation/Homocoupling):

    • Diagnosis: The active L-Pd(0) species is unstable or the transmetallation is slow.

    • Fix: Increase ligand bulk (switch from XPhos to BrettPhos) or switch to a PEPPSI system to stabilize the Pd center.

  • Protodeboronation (Boronic Acid Loss):

    • Diagnosis: Reaction is too slow; the boronic acid decomposes before coupling.

    • Fix: You need a faster catalyst. Use XPhos Pd G4 to increase the rate of oxidative addition and transmetallation [3].

References

  • Bruno, N. C., et al. (2013). "Rapidly Activating Pd-Precatalysts for Suzuki–Miyaura and Buchwald–Hartwig Couplings." Chemical Science.

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for Cross-Coupling." Chemistry – A European Journal.

  • Colacot, T. J. (2019). "The Evolution of Pd-Precatalysts in Cross-Coupling." Chemical Reviews.

  • Ingoglia, B. T., et al. (2019). "Palladium-Catalyzed Cross-Coupling Processes: Preparation of the Catalyst." Tetrahedron.

The Chemoselective Divide: Cyano vs. Bromoaryl Reactivity in High-Value Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonal Toolkit

In the architecture of small molecule drug discovery, the Cyano (Nitrile, -CN) and Bromoaryl (Ar-Br) groups represent two distinct "operating systems" of chemical reactivity. While both are electron-withdrawing groups (EWG) that deactivate aromatic rings, their utility diverges sharply in synthesis.

  • The Bromoaryl Group is the quintessential "Exit Strategy." It is a sacrificial handle designed for replacement via transition-metal catalysis (Suzuki, Buchwald) or metallation (Li-Halogen exchange).

  • The Cyano Group is a "Destination." It is often a final pharmacophore (bioisostere for carbonyls, H-bond acceptor) or a precursor to amides/amines. It is generally robust against the transition metal conditions that activate the bromo group.

This guide provides a comparative analysis of their reactivity profiles, defining the chemoselective windows that allow one to be manipulated in the presence of the other.

Electronic & Steric Profiling

To predict reactivity, we must first quantify the electronic bias these groups exert on a scaffold.

Table 1: Physicochemical & Electronic Comparison
ParameterCyano Group (-CN)Bromoaryl Group (-Br)Implication
Hammett Constant (

)
0.660.23-CN is a much stronger EWG; it deactivates

but activates

more effectively.
Inductive Effect (-I) StrongModerate-CN significantly increases the acidity of

-protons or adjacent N-H bonds.
Resonance Effect (-R) Strong (Acceptor)Weak (Donor)-CN can stabilize anions via resonance; -Br is a weak donor but overall deactivating.
Steric A-Value 0.2 kcal/mol0.38 kcal/molBoth are relatively small, but -CN is linear (cylindrical), creating less ortho-hindrance.
Metabolic Liability Hydrolysis (Amidase)

Acid
Oxidative insertion (P450) or Displacement-CN is often a "soft spot" for hydrolysis; -Br is rarely a final drug moiety due to lipophilicity/toxicity.

Chemoselectivity & Orthogonality

The core challenge in complex synthesis is Orthogonality : Can we react Group A while leaving Group B untouched?

Scenario A: The Battle for Palladium (Suzuki Coupling)

Winner: Bromoaryl Group. Standard Pd-catalyzed cross-coupling conditions (e.g., Pd(PPh


)

, Na

CO

, Arylboronic acid) are highly chemoselective for Ar-Br. The nitrile group acts as a spectator ligand or a passive substituent.
  • Mechanism: The C-Br bond undergoes Oxidative Addition to Pd(0) significantly faster than the C-CN bond. C-CN activation requires specialized catalysts (e.g., Ni/Lewis Acid systems) or high temperatures.

Scenario B: Metallation (Lithium-Halogen Exchange)

Winner: Bromoaryl Group (Kinetic Control). This is the most critical "Expert Level" differentiation.

  • Reaction: Treatment with

    
    -BuLi.[1][2][3]
    
  • The Risk: Nitriles are electrophiles;

    
    -BuLi can attack the C
    
    
    
    N triple bond to form an imine (and subsequently a ketone).
  • The Solution: Cryogenic Kinetic Control . The Lithium-Halogen exchange on Ar-Br is faster than the nucleophilic addition to Ar-CN at -78°C.

Scenario C: Reduction (Hydride Attack)

Winner: Variable (Reagent Dependent).

  • LiAlH

    
    :  Reduces -CN to amine. Can debrominate Ar-Br via radical pathways or if Pd contaminants are present.
    
  • H

    
    /Pd:  Reduces -CN to amine but will  hydrogenolyze (cleave) the C-Br bond. Non-orthogonal. 
    
  • Chemoselective Protocol: Use Borane-DMS or Cobalt Boride to reduce -CN while preserving Ar-Br.

Visualization: Decision Logic for Functionalization

The following diagram illustrates the decision matrix when a scaffold contains BOTH a Cyano and a Bromo group.

Chemoselectivity Start Substrate: Bromobenzonitrile (Ar-Br + Ar-CN) Decision1 Target Transformation? Start->Decision1 Path_Coupling C-C Bond Formation Decision1->Path_Coupling Path_Metallation Generate Nucleophile (Lithiation) Decision1->Path_Metallation Path_Reduction Reduction to Amine Decision1->Path_Reduction Suzuki Suzuki Coupling (Pd(PPh3)4, Boronic Acid) Path_Coupling->Suzuki Standard Conditions LiExchange Li-Halogen Exchange (n-BuLi, -78°C) Path_Metallation->LiExchange Kinetic Control Red_H2Pd H2 / Pd-C Path_Reduction->Red_H2Pd Standard Hydrog. Red_Borane Borane-DMS or CoCl2 / NaBH4 Path_Reduction->Red_Borane Chemoselective Result_Suzuki Product: Biaryl-Nitrile (CN remains intact) Suzuki->Result_Suzuki Trap Electrophile Trap (e.g., DMF, CO2) LiExchange->Trap Warn_Li WARNING: > -60°C BuLi attacks Nitrile LiExchange->Warn_Li Temp > -78°C Result_Li Product: Functionalized Nitrile (Br replaced, CN intact) Trap->Result_Li Result_Bad Product: Debrominated Amine (Loss of Br function) Red_H2Pd->Result_Bad Result_GoodRed Product: Bromo-Benzylamine (Br remains intact) Red_Borane->Result_GoodRed

Caption: Workflow for chemoselective functionalization of bromobenzonitriles. Green paths indicate high chemoselectivity; red paths indicate side reactions.

Experimental Protocols

Protocol A: Chemoselective Suzuki Coupling

Objective: Couple an aryl boronic acid to 4-bromobenzonitrile without hydrolyzing the nitrile.

  • Reagents: 4-Bromobenzonitrile (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh

    
    )
    
    
    
    (3-5 mol%), Na
    
    
    CO
    
    
    (2.0 eq).
  • Solvent: DME/Water (3:1) or Toluene/EtOH/Water. Note: Avoid strongly acidic conditions which hydrolyze nitriles.

  • Procedure:

    • Degas solvents with Argon for 15 mins (Critical to prevent homocoupling).

    • Add reagents to the reaction vessel.

    • Heat to 80°C for 4-12 hours.

    • Validation: Monitor by TLC/LCMS. The nitrile peak (~2230 cm

      
       IR) should persist.
      
  • Why it works: The oxidative addition of Pd into the C-Br bond is energetically favorable (

    
     kcal/mol) compared to C-CN (
    
    
    
    kcal/mol).
Protocol B: The "Cryogenic Switch" (Li-Halogen Exchange)

Objective: Convert 4-bromobenzonitrile to 4-cyanobenzoic acid (via CO


 trap) without attacking the nitrile.
  • System Prep: Flame-dry glassware under Argon. Use anhydrous THF.

  • Cooling: Cool the solution of 4-bromobenzonitrile (1.0 eq) in THF to -78°C (Dry ice/Acetone).

  • Addition: Add

    
    -BuLi (1.05 eq, 2.5M in hexanes) dropwise  over 20 minutes.
    
    • Critical Control Point: The internal temperature must NOT rise above -70°C. If it does, BuLi will attack the nitrile (nucleophilic addition), forming the imine byproduct.

  • Equilibration: Stir at -78°C for 15-30 minutes. The Li-Br exchange is extremely fast (diffusion controlled).

  • Quench: Bubble dry CO

    
     gas or add crushed dry ice (excess) into the mixture at -78°C.
    
  • Workup: Allow to warm to RT, acidify with 1M HCl.

  • Result: The carboxylate forms at the Br position. The nitrile remains untouched.

Drug Discovery Implications[4]

Bioisosterism & Metabolism
  • Nitriles: Often used to replace carbonyls or carboxylates to improve metabolic stability or permeability. However, they can be metabolized by nitrilases to carboxylic acids (a clearance risk).

  • Bromoaryls: Rarely seen in final drugs (except for specific lipophilic pocket fills). They are primarily "synthetic intermediates." If retained, they carry a risk of toxicity via oxidative dehalogenation.

The "Warhead" Concept

Recent trends in Covalent Inhibitors utilize the Nitrile as a "reversible covalent warhead" (targeting Cysteine residues), forming a thioimidate adduct. The Bromo group cannot function in this capacity; it is purely a steric/lipophilic spacer in biological contexts.

References

  • BenchChem. "A Comparative Analysis of the Reactivity of 5-Cyanoindole and 5-Bromoindole in Synthetic Chemistry." BenchChem Technical Guides.

  • Anbarasan, P. et al. "Palladium-Catalyzed Cyanation of Aryl Halides." Angewandte Chemie Int. Ed., 2011.[4][5]

  • Reeves, J. T. et al. "Transnitrilation: Electrophilic Cyanation of Aryl Grignard and Lithium Reagents."[4] J. Am. Chem. Soc., 2015, 137, 9481-9488.[4]

  • Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Recent Developments."

  • Coombs, J. R. et al. "Practical Palladium-Catalyzed Cyanation of Aryl Halides."[4] J. Org.[4] Chem., 2017.[4]

Sources

Safety Operating Guide

Personal protective equipment for handling Tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate Audience: Researchers, scientists, and drug development professionals.

Strategic Safety Overview

The "Why" Behind the Protocol: Safety in the handling of complex pharmacophores like Tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate is not merely a compliance exercise; it is a critical component of data integrity. Cross-contamination from poor PPE discipline can invalidate bio-assay results, while exposure events can halt project timelines.

This guide treats the compound as a Band 3 Potent Intermediate (High Potency/Irritant). While the Boc-group (tert-butoxycarbonyl) generally stabilizes the molecule and lowers volatility compared to the free amine, the presence of the nitrile (cyano) and brominated aryl moieties necessitates a containment strategy focused on preventing dermal absorption and inhalation of micro-particulates.

Hazard Identification & Risk Assessment

We do not rely on generic safety data; we analyze the molecule's functional groups to predict risk.

Functional GroupAssociated RiskOperational Implication
Piperidine Core Toxic/Irritant: Structurally related to 4-cyanopiperidine (CAS 4395-98-6), which is classified as "Toxic in contact with skin" (H311) and "Harmful if swallowed" (H302).[1]Zero Skin Contact: Assume the solid is transdermal. Double-gloving is mandatory during solution-phase handling.
Nitrile (-CN) Metabolic Toxicity: Potential for metabolic release of cyanide ions under extreme physiological stress, though unlikely in standard handling.Ingestion Control: Strict hygiene.[2][3][4][5][6][7] No touching face/mask with gloved hands.
Aryl Bromide Environmental/Irritant: Heavy atom presence increases lipophilicity (absorption potential) and mandates specific waste streams.Waste Segregation: Must go to Halogenated waste streams.[8][9]
Boc-Protection Physical State: Likely a crystalline solid or foam. prone to static charge.Static Control: Use antistatic guns during weighing to prevent "flying powder."

The PPE Matrix: Layered Defense System

This system is designed to be self-validating. If one layer fails, the next captures the hazard.

Primary Barrier (Personal)
ComponentSpecificationRationale (Causality)
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for fine powders. Goggles seal the orbital area against airborne dust and splashes during solubilization.
Hand Protection (Layer 1) Nitrile (4 mil) Tactile sensitivity for weighing.
Hand Protection (Layer 2) Nitrile (Extended Cuff, 6-8 mil) Only required when handling solutions. Organic solvents (DCM, DMF) used to dissolve this compound permeate thin nitrile. The second layer provides "breakthrough time" buffer.
Respiratory N95 or P100 (If outside hood)Primary control is the Fume Hood. Respirators are a backup for spill cleanup or balance enclosures with poor containment.
Body Lab Coat (High-Neck/Snap) Prevents powder accumulation on street clothes. Cotton/Poly blend is standard; Nomex if using pyrophoric reagents in the next step.

Operational Protocols

Phase A: Weighing & Transfer (The Critical Zone)

Risk: Airborne particulate generation. Control: Engineering + Static Management.

  • Pre-Check: Verify Fume Hood face velocity is 80–100 fpm using a vane anemometer.

  • Setup: Place the balance inside the hood or a dedicated powder containment enclosure.

  • Static Neutralization: This compound (Boc-protected) is likely electrostatic. Pass an anti-static gun (e.g., Zerostat) over the spatula and weighing boat before transfer.

  • Transfer: Use a disposable antistatic weighing boat. Do not use paper (powder sticks/losses).

  • Decontamination: Wipe the exterior of the reagent bottle with a Kimwipe dampened in Ethanol before returning to storage.

Phase B: Solubilization & Reaction

Risk: Dermal absorption via solvent vehicle. Control: Double-gloving.

  • Solvent Choice: When dissolving in DCM (Dichloromethane) or DMF, don the second pair of gloves . These solvents act as carriers, transporting the toxic compound through the skin barrier.

  • Addition: Add solvent slowly down the side of the vessel to prevent "puffing" of the dry powder.

  • Visual Check: Inspect glove fingertips for discoloration every 15 minutes. If observed, change outer gloves immediately.

Visualized Workflows

Figure 1: Safe Handling Lifecycle

This diagram outlines the linear flow of the material to ensure containment is never broken.

SafeHandling Storage Cold Storage (4°C) Check PPE & Hood Verification Storage->Check Retrieve Check->Check Fail? Recalibrate Weighing Weighing (Anti-static Protocol) Check->Weighing Pass Reaction Reaction Setup (Double Glove) Weighing->Reaction Transfer Solid Quench Quench/Workup Reaction->Quench Process Waste Disposal (Halogenated) Quench->Waste Segregate

Caption: The unidirectional flow of material handling. Note that PPE verification occurs before the bottle is even opened.

Figure 2: Spill Response Logic

A decision tree for immediate action in case of containment breach.

SpillResponse Start Spill Detected State State of Material? Start->State Solid Solid Powder State->Solid Dry Liquid Solution (Solvent) State->Liquid Wet ActionSolid Cover with wet paper towel (Prevent Dust) Solid->ActionSolid Do NOT Sweep ActionLiquid Absorb with Vermiculite/Pads Liquid->ActionLiquid Contain Flow Disposal Bag as Hazardous Chemical Waste ActionSolid->Disposal ActionLiquid->Disposal

Caption: Immediate decision logic for spills. Wetting powder spills is crucial to prevent inhalation of dust.

Waste Disposal Strategy

Proper disposal is legally mandated and environmentally critical due to the Bromine atom.

  • Categorization: This is a HALOGENATED organic waste.[8][10]

  • Segregation:

    • Do NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) if your facility separates them (this saves significant disposal costs).

    • Do NOT mix with strong acids or oxidizers (risk of generating toxic fumes from the nitrile group).[10]

  • Labeling: Tag the waste container immediately with:

    • Full Chemical Name: Tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate.

    • Hazard Checkboxes: Toxic, Irritant.[2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[11][12] National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor.

  • PubChem. (n.d.). 4-Cyanopiperidine Compound Summary (Parent Scaffold Data). National Library of Medicine.

  • Fisher Scientific. (2021).[2] Safety Data Sheet: 4-Cyanopiperidine.[2][3][5](Note: Used for SAR-based hazard extrapolation).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.